5-Fluoro-2-formylbenzoic acid
Description
BenchChem offers high-quality 5-Fluoro-2-formylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-formylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTCSMCEKXQYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669531 | |
| Record name | 5-Fluoro-2-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920481-01-2 | |
| Record name | 5-Fluoro-2-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-formylbenzoic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Trifunctional Linchpin in Modern Synthesis
An In-Depth Technical Guide to 5-Fluoro-2-formylbenzoic Acid
5-Fluoro-2-formylbenzoic acid, registered under CAS number 550363-85-4, is a trifunctional aromatic compound that has become a cornerstone in the fields of medicinal chemistry and advanced materials science.[1][2] Its molecular architecture, which uniquely presents a carboxylic acid, an aldehyde, and a fluorine atom on a benzene scaffold, provides a versatile platform for constructing complex molecular entities. The strategic incorporation of fluorine is a well-established principle in drug design, valued for its ability to enhance critical pharmacological properties.[3][4] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][5]
This guide offers a detailed exploration of 5-fluoro-2-formylbenzoic acid, moving beyond simple data recitation to explain the causality behind its synthesis and reactivity. We will delve into field-proven synthetic protocols, analyze its key reactions with mechanistic insight, and highlight its pivotal role in the development of targeted therapeutics, most notably as a key precursor to the PARP inhibitor Olaparib.[6]
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is the foundation of its effective application. The data below are consolidated from authoritative chemical information repositories.[7][8][9]
Data Presentation: Core Properties
| Property | Value | Source(s) |
| CAS Number | 550363-85-4 | [7][8] |
| Molecular Formula | C₈H₅FO₃ | [7][8] |
| Molecular Weight | 168.12 g/mol | [7] |
| IUPAC Name | 2-fluoro-5-formylbenzoic acid | [7] |
| Appearance | White to off-white or pale yellow solid | [1][10] |
| Melting Point | 175-178 °C | [1] |
| SMILES | C1=CC(=C(C=C1C=O)C(=O)O)F | [7] |
| InChIKey | XZUFXXPSLGVLFC-UHFFFAOYSA-N | [7] |
Data Presentation: GHS Hazard Summary
| Hazard Class | Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 | Warning |
Data compiled from multiple sources.[7][8][9]
Trustworthiness through Safety: The handling of this compound requires adherence to standard laboratory safety protocols.[9] It is incompatible with strong oxidizing agents, strong bases, and amines.[9] Always use in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
Synthesis Strategy: A Reliable Two-Step Pathway
While several synthetic routes to 5-fluoro-2-formylbenzoic acid could be envisioned, the most robust and widely adopted method involves a two-step sequence starting from the readily available 3-bromo-4-fluorobenzaldehyde.[1] This pathway is favored for its high yield and operational simplicity. An alternative approach, the selective oxidation of a methyl group, is often challenging due to the risk of over-oxidation to a carboxylic acid, which complicates purification and reduces yield.[1][11]
The preferred method proceeds via a Rosenmund-von Braun cyanation followed by acid- or base-catalyzed hydrolysis of the resulting nitrile intermediate.[1][2]
Diagram: Overall Synthesis Workflow
Caption: Overall experimental workflow for the synthesis.
Experimental Protocol: Synthesis of 5-Fluoro-2-formylbenzoic Acid
This protocol is a synthesized composite of established methods.[1][2]
Part 1: Synthesis of 2-Fluoro-5-formylbenzonitrile (Intermediate)
-
Reactor Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).
-
Causality: NMP is selected as the solvent due to its high boiling point, which is necessary for this high-temperature reaction, and its ability to dissolve both the organic starting material and the inorganic copper(I) cyanide salt.
-
-
Reagent Addition: To this solution, add 50.6 g (0.56 mol) of copper(I) cyanide (CuCN).
-
Safety: Copper(I) cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate PPE.
-
-
Reaction: Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir. Filter the mixture.
-
Extraction: Dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate. Separate the organic layer and wash it twice more with water. Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude residue from a mixture of petroleum ether and ethyl acetate to yield 2-fluoro-5-formylbenzonitrile as a pale yellow solid (Typical Yield: ~76%).[2]
Part 2: Hydrolysis to 5-Fluoro-2-formylbenzoic Acid (Final Product)
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser, add the 2-fluoro-5-formylbenzonitrile synthesized in Part 1.
-
Hydrolysis: Prepare a 60% (v/v) aqueous sulfuric acid solution by carefully adding concentrated sulfuric acid to deionized water. Add this solution to the flask containing the nitrile.
-
Causality: Strong acid is required to protonate the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water, initiating hydrolysis.
-
-
Reaction: Heat the mixture to reflux for several hours. Monitor the disappearance of the starting material by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water until the washings are neutral to pH paper. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield pure 5-fluoro-2-formylbenzoic acid.
Reactivity and Applications in Drug Discovery
The synthetic value of 5-fluoro-2-formylbenzoic acid lies in the differential reactivity of its three functional groups. The aldehyde is the most versatile handle for building molecular complexity, primarily through condensation reactions.[6]
A paramount application is its use in the synthesis of the PARP (Poly ADP-ribose polymerase) inhibitor, Olaparib.[6] A critical step involves the condensation of the aldehyde with a suitable partner, followed by cyclization with hydrazine to form the core phthalazinone heterocyclic scaffold.[6]
Diagram: Synthesis of the Phthalazinone Core for Olaparib
Caption: Reaction pathway for forming the phthalazinone core.
Experimental Protocol: Synthesis of a Key Phthalazinone Intermediate
This protocol is adapted from literature describing the synthesis of Olaparib intermediates.[6]
-
Condensation: To a solution of sodium methoxide in methanol, add 5-fluoro-2-formylbenzoic acid and phthalide.
-
Reaction (Step 1): Stir the reaction mixture at a temperature ranging from room temperature to reflux. Monitor the formation of the intermediate product, 5-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-2-fluorobenzoic acid, by HPLC or TLC.
-
Cyclization: Once the initial condensation is complete, add hydrazine hydrate directly to the reaction mixture.
-
Reaction (Step 2): Heat the mixture to reflux and maintain this temperature until the starting intermediate is consumed.
-
Mechanistic Insight: The hydrazine undergoes a condensation reaction with one of the ketone groups of the intermediate, followed by an intramolecular cyclization and dehydration to form the stable, aromatic phthalazinone ring system.
-
-
Isolation and Purification: After completion, cool the reaction and remove the solvent under reduced pressure. The crude product, 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, can then be isolated and purified by standard methods such as recrystallization or column chromatography.
Diagram: Role as a Key Building Block for Olaparib
Caption: Logical relationship of the title compound to Olaparib.
Analytical Characterization
Confirming the identity and purity of the synthesized 5-fluoro-2-formylbenzoic acid is critical. The following table summarizes the expected spectroscopic signatures based on its chemical structure.
| Technique | Expected Data |
| ¹H NMR | ~10 ppm (singlet, 1H, aldehyde -CHO), 7.5-8.5 ppm (multiplets, 3H, aromatic C-H), >11 ppm (broad singlet, 1H, carboxylic acid -COOH). Chemical shifts are approximate and depend on the solvent.[1] |
| ¹³C NMR | ~190 ppm (aldehyde carbon), ~165 ppm (carboxyl carbon), 115-165 ppm (aromatic carbons, including a large C-F coupling constant for the carbon bearing the fluorine).[1] |
| Mass Spec (MS) | Expected [M-H]⁻ or [M+H]⁺ corresponding to a molecular weight of 168.12 g/mol .[1] |
Conclusion
5-Fluoro-2-formylbenzoic acid is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its trifunctional nature provides a robust platform for synthetic chemists, while the embedded fluorine atom offers a proven advantage for medicinal chemists seeking to enhance the pharmacokinetic profiles of drug candidates. The detailed protocols and mechanistic discussions provided in this guide are intended to empower researchers to confidently and safely utilize this valuable building block in their pursuit of novel therapeutics and functional materials.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18525946, 2-Fluoro-5-formylbenzoic acid. Retrieved from [Link].
- Google Patents (2022). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
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Georganics (n.d.). 2-Fluoro-5-formylbenzoic acid - High purity. Retrieved from [Link].
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Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Retrieved from [Link].
- Iqbal, N., & Ahmad, S. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry.
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Justia Patents (1998). Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Retrieved from [Link].
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Autech (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Retrieved from [Link].
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An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Fluoro-2-formylbenzoic acid, a trifunctional aromatic compound, is a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. Its strategic importance is underscored by its role as a key building block in the synthesis of targeted therapies, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. The presence of a carboxylic acid, an aldehyde, and a fluorine atom on the benzene ring imparts a unique reactivity profile and influences its physicochemical properties, which are critical for its application in drug development and materials science. This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of 5-fluoro-2-formylbenzoic acid, offering a consolidated resource for researchers. We will delve into its structural attributes, spectral properties, solubility, acidity, and thermal stability, supported by established analytical methodologies and comparative data from analogous structures.
Molecular Structure and Identification
5-Fluoro-2-formylbenzoic acid is a white to off-white solid. The strategic placement of the electron-withdrawing fluorine atom ortho to the carboxylic acid group significantly influences the acidity of the proton, while the formyl group at the meta position serves as a reactive handle for a multitude of chemical transformations.
Table 1: Compound Identification
| Parameter | Value | Source |
| IUPAC Name | 5-Fluoro-2-formylbenzoic acid | [PubChem][1] |
| CAS Number | 920481-01-2 | [BLD Pharm][2] |
| Molecular Formula | C₈H₅FO₃ | [PubChem][1] |
| Molecular Weight | 168.12 g/mol | [PubChem][1] |
| SMILES | O=C(O)C1=CC(F)=CC=C1C=O | [BLD Pharm][2] |
| InChI Key | XZUFXXPSLGVLFC-UHFFFAOYSA-N | [PubChem][1] |
digraph "5-Fluoro-2-formylbenzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C7 [label="C", pos="-2.4,-0.1!"]; O1 [label="O", pos="-2.4,-1.1!"]; O2 [label="O", pos="-3.6,0.4!"]; H1 [label="H", pos="-3.6,1.2!"]; C8 [label="C", pos="2.4,0!"]; O3 [label="O", pos="2.4,-1!"]; H2 [label="H", pos="3.3,0.3!"]; F1 [label="F", pos="0,4!"]; H3 [label="H", pos="2.1,2.6!"]; H4 [label="H", pos="-2.1,2.6!"]; H5 [label="H", pos="2.1,0.4!"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O1; C7 -- O2; O2 -- H1; C1 -- C8; C8 -- O3; C8 -- H2; C4 -- F1; C3 -- H3; C5 -- H4; C2 -- H5;
label="5-Fluoro-2-formylbenzoic acid"; labelloc="b"; fontsize=12; }
Caption: 2D structure of 5-Fluoro-2-formylbenzoic acid.
Spectroscopic Properties
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 5-Fluoro-2-formylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the carboxylic acid proton, and the aromatic protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the carboxylic acid and aldehyde groups, as well as for the aromatic carbons. The carbon atoms bonded to or in proximity to the fluorine atom will show characteristic splitting (J-coupling).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-COOH) | > 10 (broad s) | ~165 | Chemical shift is concentration and solvent dependent. |
| Aldehyde (-CHO) | ~10.0 (s) | ~190 | Sharp singlet for the aldehydic proton. |
| Aromatic C-H | 7.5 - 8.5 (m) | 115 - 140 | Complex multiplet due to H-H and H-F coupling. |
| Aromatic C-F | - | ~163 (d, ¹JCF) | Large one-bond C-F coupling constant. |
| Aromatic C-COOH | - | ~125 (d) | Doublet due to coupling with fluorine. |
| Aromatic C-CHO | - | 130 - 135 |
Data is predicted based on analysis of structurally similar compounds like 4-formylbenzoic acid and 2-fluorobenzoic acid.[3]
Experimental Protocol: NMR Spectral Acquisition A standard protocol for acquiring NMR spectra involves dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are then recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule.
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2850 - 2750 | C-H stretch | Aldehyde |
| ~1700 | C=O stretch | Carboxylic Acid & Aldehyde |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-F stretch | Aryl Fluoride |
| ~1200 | C-O stretch | Carboxylic Acid |
The carbonyl (C=O) stretching vibrations for the carboxylic acid and aldehyde are expected to be strong and may overlap.[5][6]
Experimental Protocol: FTIR Spectral Acquisition FTIR spectra can be obtained using a potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.
Physicochemical Properties
The physical properties of 5-Fluoro-2-formylbenzoic acid are crucial for its handling, formulation, and reaction optimization.
Table 4: Physical Properties
| Property | Value | Source |
| Physical State | White to off-white solid | [7] |
| Melting Point | 174.5-178.5 °C | [BenchChem][8] |
| Boiling Point (Predicted) | 330.9 ± 27.0 °C | [PubChem][9] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform; sparingly soluble in water. | [10] |
Experimental Protocol: Solubility Determination To determine solubility, an excess of 5-Fluoro-2-formylbenzoic acid is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solid is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Acidity (pKa)
The pKa value is a critical parameter that dictates the ionization state of the carboxylic acid group at a given pH, which in turn influences its solubility, reactivity, and biological activity. The electron-withdrawing effects of both the fluorine atom and the formyl group are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). The pKa of 3-fluorobenzoic acid is reported to be 3.86.[8]
Experimental Protocol: pKa Determination by Potentiometric Titration Potentiometric titration is a highly accurate method for determining pKa values.[11]
-
Preparation: A standard solution of 5-Fluoro-2-formylbenzoic acid (e.g., 0.01 M) is prepared in a suitable solvent, often a mixture of water and an organic co-solvent like methanol to ensure solubility.[11]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Measurement: The pH of the solution is monitored using a calibrated pH electrode after each incremental addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[12][13]
Caption: Workflow for pKa determination by potentiometric titration.
Reactivity and Stability
The trifunctional nature of 5-Fluoro-2-formylbenzoic acid provides a versatile platform for a wide range of chemical transformations.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and conversion to the acid chloride.
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, participating in reactions like reductive amination, Wittig reactions, and oxidation to a second carboxylic acid group. The electron-withdrawing fluorine atom enhances the electrophilicity of the formyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated analogues.[7]
-
Aromatic Ring: The fluorine atom can participate in nucleophilic aromatic substitution reactions under certain conditions. The electron-withdrawing nature of the substituents generally deactivates the ring towards electrophilic aromatic substitution.
Thermal Stability: Aromatic carboxylic acids generally exhibit high thermal stability. Decomposition, when it occurs at elevated temperatures (typically above 250 °C), often proceeds via decarboxylation.[11] The presence of the fluorine atom may influence the decomposition pathway and temperature.
Experimental Protocol: Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
A small, accurately weighed sample of 5-Fluoro-2-formylbenzoic acid is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition and the temperature range of thermal stability.[14]
Safety and Handling
5-Fluoro-2-formylbenzoic acid should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
-
Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.[15]
Conclusion
5-Fluoro-2-formylbenzoic acid is a compound of significant interest due to its versatile chemical reactivity and its role as a key intermediate in the synthesis of high-value molecules like Olaparib. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe use in research and development. While some experimental data for this specific molecule are not widely published, a combination of predictive methods based on analogous structures and established experimental protocols provides a robust framework for its characterization and application.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Fluorobenzaldehyde: Properties, Synthesis, and Applications. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid. Retrieved from [Link]
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NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA. Retrieved from [Link]
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Osti.gov. (n.d.). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. Retrieved from [Link]
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ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Retrieved from [Link]
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MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
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Journal of Undergraduate Chemistry Research. (2018). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]
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Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ASM Journals. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Retrieved from [Link]
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University of Maryland. (n.d.). FTIR Spectrum. Retrieved from [Link]
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ASM Journals. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]
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ResearchGate. (n.d.). Solubilities of 2,5-Furandicarboxylic Acid in Binary Acetic Acid + Water, Methanol + Water, and Ethanol + Water Solvent Mixtures. Retrieved from [Link]
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precisionFDA. (n.d.). 2-FLUORO-5-FORMYLBENZOIC ACID. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid. Retrieved from [Link]
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Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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Georganics. (n.d.). 2-Fluoro-5-formylbenzoic acid - High purity. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Fluoro-2-formylbenzoic Acid: A Versatile Trifunctional Building Block
This guide provides an in-depth technical overview of 5-Fluoro-2-formylbenzoic acid, a key organic intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its core properties, synthesis, reactivity, and critical applications, with a focus on the scientific principles that guide its use in the laboratory. While this document centers on 5-Fluoro-2-formylbenzoic acid, frequent reference will be made to its widely studied and commercially available isomer, 2-Fluoro-5-formylbenzoic acid, due to the extensive documentation of its synthetic utility, which provides valuable, analogous insights.
Core Physicochemical Properties and Identification
5-Fluoro-2-formylbenzoic acid is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, an aldehyde (formyl group), and a fluorine atom. This trifunctional nature makes it a highly versatile scaffold for constructing complex molecular architectures. The precise placement of these groups dictates the molecule's reactivity and its utility as a precursor in multi-step syntheses.
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₅FO₃ | [1][2][3] |
| Molecular Weight | 168.12 g/mol | [1][2][3][4] |
| CAS Number | 920481-01-2 | [1][5] |
| Isomer CAS Number | 550363-85-4 (2-Fluoro-5-formylbenzoic acid) | [2][4][6] |
| Appearance | White to off-white solid | [7] |
| Typical Purity | ≥95% | [7] |
| Canonical SMILES | C1=CC(=C(C=C1F)C=O)C(=O)O | [1] |
| InChI Key | XZUFXXPSLGVLFC-UHFFFAOYSA-N (Isomer) |[4] |
Synthesis Strategies: From Precursor to Product
The synthesis of fluoro-formyl-benzoic acids is critical for their application, and several reliable routes have been established. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. A common and robust strategy for the related isomer, 2-Fluoro-5-formylbenzoic acid, involves a two-step process starting from a commercially available brominated precursor. This method offers excellent control and typically results in high-purity material.[8]
Alternative approaches include the direct oxidation of a corresponding methyl group on a fluorotoluene derivative or the formylation of a 2-fluorobenzoic acid precursor.[7] However, the selective oxidation of a methyl group to an aldehyde can be challenging, as over-oxidation to a carboxylic acid is a common side reaction requiring precise control of conditions.[8]
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solubility of 5-Fluoro-2-formylbenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 5-Fluoro-2-formylbenzoic Acid in Organic Solvents
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
5-Fluoro-2-formylbenzoic acid is a pivotal building block in contemporary medicinal chemistry, prized for its trifunctional nature that enables diverse synthetic modifications. The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability and binding affinity of derivative compounds, rendering it a highly desirable starting material in drug discovery programs.[1][2] A fundamental yet critical parameter governing its utility in synthesis, formulation, and biological screening is its solubility in various organic solvents. This technical guide provides a comprehensive exploration of the theoretical and practical aspects of the solubility of 5-Fluoro-2-formylbenzoic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and detailed experimental protocols to determine its solubility in their own laboratory settings. The principles and methodologies detailed herein are grounded in the well-established solubility characteristics of its parent compound, benzoic acid, and its derivatives.[3][4]
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, erratic absorption, and difficulties in formulation. For a versatile intermediate like 5-Fluoro-2-formylbenzoic acid, a thorough understanding of its solubility profile is paramount for its effective application in the synthesis of novel pharmaceutical agents and functional materials.[2][5] This guide will provide researchers with the necessary tools to assess and understand the solubility of this important chemical entity.
Physicochemical Properties of 5-Fluoro-2-formylbenzoic Acid
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical and chemical properties. For 5-Fluoro-2-formylbenzoic acid (CAS No: 920481-01-2), the interplay of its three functional groups—a carboxylic acid, an aldehyde (formyl group), and a fluorine-substituted aromatic ring—dictates its interactions with various solvents.[6][7]
| Property | Value/Information | Influence on Solubility |
| Molecular Formula | C₈H₅FO₃ | Provides the elemental composition. |
| Molecular Weight | 168.12 g/mol [8] | Larger molecules can sometimes be less soluble.[9] |
| Appearance | White to off-white solid[1] | Physical state at room temperature. |
| Melting Point | Data not widely available; for the isomer 2-fluoro-5-formylbenzoic acid, it is not specified. Benzoic acid melts at 122.4 °C. | A high melting point can sometimes correlate with lower solubility. |
| pKa | Not explicitly reported, but the presence of the electron-withdrawing fluorine and formyl groups is expected to lower the pKa relative to benzoic acid (pKa ≈ 4.2), making it a stronger acid. | The acidity of the carboxylic acid group is crucial for its solubility in basic solutions.[10] |
| Polarity | Polar, due to the carboxylic acid and aldehyde functional groups. | The principle of "like dissolves like" suggests higher solubility in polar solvents.[9] |
| Hydrogen Bonding | The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The aldehyde and fluorine can act as hydrogen bond acceptors. | The ability to form hydrogen bonds is a key factor in its solubility in protic solvents like alcohols.[11] |
Theoretical Framework for Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[10] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[9]
Impact of Polarity: 5-Fluoro-2-formylbenzoic acid is a polar molecule due to the presence of the highly polar carboxylic acid and formyl groups. The fluorine atom also contributes to the molecule's polarity. Therefore, it is expected to be more soluble in polar organic solvents than in non-polar ones.
Role of Hydrogen Bonding: The carboxylic acid group is capable of forming strong hydrogen bonds, both with itself (leading to dimer formation) and with solvent molecules. Protic solvents, such as alcohols, can act as hydrogen bond donors and acceptors, and are therefore expected to be effective at solvating 5-Fluoro-2-formylbenzoic acid. Aprotic polar solvents, like acetone or ethyl acetate, can act as hydrogen bond acceptors and should also be reasonably good solvents.
Influence of Temperature: For most solid solutes, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice of the solid and to disrupt the intermolecular forces in the solvent.
Based on the solubility of benzoic acid and its derivatives, the expected trend in solubility for 5-Fluoro-2-formylbenzoic acid in common organic solvents is:
Alcohols (e.g., Methanol, Ethanol) > Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile) > Less Polar Solvents (e.g., Dichloromethane) > Non-polar Solvents (e.g., Toluene, Hexane) [4][11]
Experimental Determination of Solubility: A Practical Guide
Given the absence of a comprehensive public dataset, researchers must often determine the solubility of 5-Fluoro-2-formylbenzoic acid experimentally. The following sections provide detailed protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Analysis
This rapid method helps to classify the compound's solubility in a range of solvents and is useful for initial screening.
Experimental Protocol
-
Preparation: Dispense 0.5 mL of each selected organic solvent into separate, clearly labeled small test tubes.
-
Sample Addition: Add approximately 10-20 mg of 5-Fluoro-2-formylbenzoic acid to each test tube.
-
Mixing: Vigorously shake or vortex each test tube for 60 seconds.[12]
-
Observation: Observe each tube for the complete dissolution of the solid. If the compound dissolves completely, it is considered "soluble." If some or all of the solid remains, it is "partially soluble" or "insoluble."
-
Confirmation (for basic and acidic solutions): For tests in aqueous acid or base, changes in pH can confirm solubility due to salt formation.[13][14]
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[9]
Experimental Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-Fluoro-2-formylbenzoic acid to a known volume of the chosen organic solvent in a sealed vial or flask. An excess is crucial to ensure that a saturated solution is formed.
-
Place the sealed container in a constant-temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
-
Separation of Undissolved Solid:
-
Allow the solution to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. It is critical to avoid transferring any solid particles. Filtration through a syringe filter compatible with the solvent may be necessary.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method:
-
Transfer the accurately measured volume of the saturated solution to a pre-weighed container.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood until a constant weight of the dried solute is obtained.[3]
-
Calculate the solubility as the mass of the dissolved solid per volume of solvent (e.g., mg/mL).
-
-
Titrimetric Method:
-
For the acidic 5-Fluoro-2-formylbenzoic acid, titration with a standardized solution of a strong base (e.g., sodium hydroxide) can be used.
-
Dilute the known volume of the saturated solution with a suitable solvent if necessary.
-
Add a few drops of an appropriate indicator (e.g., phenolphthalein) and titrate to the endpoint.[3]
-
Calculate the concentration of the solute based on the volume and concentration of the titrant used.
-
-
Caption: Workflow for quantitative solubility determination.
Data Presentation: A Template for Your Results
Organizing experimental data in a clear and concise manner is essential for analysis and comparison. The following table provides a template for recording your solubility data for 5-Fluoro-2-formylbenzoic acid.
| Solvent | Solvent Polarity | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) | Observations |
| Methanol | Polar Protic | 25 | |||
| Ethanol | Polar Protic | 25 | |||
| Acetone | Polar Aprotic | 25 | |||
| Acetonitrile | Polar Aprotic | 25 | |||
| Ethyl Acetate | Polar Aprotic | 25 | |||
| Dichloromethane | Slightly Polar | 25 | |||
| Toluene | Non-polar | 25 | |||
| Hexane | Non-polar | 25 |
Safety and Handling
5-Fluoro-2-formylbenzoic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Based on available safety data for this and similar compounds, the following hazards should be considered:
-
Harmful if swallowed, in contact with skin, or if inhaled. [15][16]
-
Causes skin and serious eye irritation. [16]
-
May cause respiratory irritation. [15]
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Consult the material safety data sheet (MSDS) for detailed information before handling this compound.[16][17][18]
Conclusion
While a comprehensive, publicly available dataset on the solubility of 5-Fluoro-2-formylbenzoic acid in a wide range of organic solvents is currently limited, this guide provides the theoretical foundation and practical methodologies for researchers to generate this crucial data. By understanding the physicochemical properties of the molecule and applying the systematic experimental approaches outlined, scientists and drug development professionals can effectively characterize its solubility profile. This knowledge is indispensable for optimizing reaction conditions, developing robust purification strategies, and advancing the use of this versatile building block in the creation of novel therapeutics and advanced materials.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
- Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents.
- Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
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- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ChemicalBook. (2025, July 14). 5-Fluoro-2-formylbenzoic acid.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-formylbenzoic acid.
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- Georganics. (n.d.). 2-Fluoro-5-formylbenzoic acid.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 2-Fluoro-5-formylbenzoic acid.
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Fluoro-3-formylbenzoic acid.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: 5-Fluoro-2-methoxybenzoic acid.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: Phthalaldehydic acid.
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An In-Depth Technical Guide to the Structural Analysis and Conformation of 5-Fluoro-2-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-formylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and a fluorine atom—on a benzene ring offers a versatile platform for synthetic transformations and the development of novel molecular entities. This guide provides a comprehensive analysis of the structural and conformational properties of 5-Fluoro-2-formylbenzoic acid, integrating theoretical principles with practical methodologies for its synthesis and characterization. We delve into the nuanced interplay of its functional groups, which dictates its reactivity, conformational preferences, and potential for intramolecular interactions. This document serves as an essential resource for researchers aiming to leverage the unique characteristics of this compound in their scientific endeavors.
Introduction: The Significance of 5-Fluoro-2-formylbenzoic Acid
5-Fluoro-2-formylbenzoic acid (CAS No. 920481-01-2) is a member of the substituted benzoic acid family, a class of compounds renowned for their utility as building blocks in organic synthesis. The strategic placement of a fluorine atom, a formyl group (aldehyde), and a carboxylic acid moiety on the phenyl ring imparts a distinct set of chemical and physical properties.
The carboxylic acid group serves as a primary site for forming amide and ester linkages, crucial for the construction of larger, more complex molecules. The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic systems. The fluorine substituent , with its high electronegativity and relatively small size, can profoundly influence the molecule's electronic properties, pKa, metabolic stability, and binding affinity to biological targets. This trifunctional nature makes 5-Fluoro-2-formylbenzoic acid a valuable precursor in the synthesis of pharmaceuticals and functional materials.
This guide will provide a detailed exploration of the structural intricacies of this molecule, offering insights into its conformational landscape and the analytical techniques employed for its characterization.
Molecular Structure and Physicochemical Properties
A foundational understanding of the physicochemical properties of 5-Fluoro-2-formylbenzoic acid is paramount for its effective application in research and development.
| Property | Value | Source |
| IUPAC Name | 5-Fluoro-2-formylbenzoic acid | N/A |
| CAS Number | 920481-01-2 | [1] |
| Molecular Formula | C₈H₅FO₃ | [2][3] |
| Molecular Weight | 168.12 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| SMILES | O=C(O)C1=CC(F)=CC=C1C=O |
Synthesis of 5-Fluoro-2-formylbenzoic Acid: A Proposed Experimental Protocol
While specific, detailed, and peer-reviewed synthetic protocols for 5-Fluoro-2-formylbenzoic acid are not abundantly available in the literature, a common and logical approach involves the selective oxidation of the corresponding methyl group of a precursor. One such plausible precursor is 5-fluoro-2-methylbenzoic acid.[5][6] The oxidation of a methyl group on a benzene ring to a formyl group can be achieved using various oxidizing agents, with careful control of reaction conditions to prevent over-oxidation to a carboxylic acid.
Below is a proposed, generalized protocol based on established organic chemistry principles for the synthesis of 5-Fluoro-2-formylbenzoic acid. Researchers should note that optimization of reaction conditions is likely necessary.
Proposed Synthesis Pathway: Oxidation of 5-Fluoro-2-methylbenzoic acid
Caption: Proposed workflow for the synthesis of 5-Fluoro-2-formylbenzoic acid.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-methylbenzoic acid in a suitable inert solvent such as dichloromethane or dioxane.
-
Addition of Oxidizing Agent: To the stirred solution, add the chosen oxidizing agent (e.g., manganese dioxide, selenium dioxide, or N-bromosuccinimide under light irradiation followed by hydrolysis). The choice of oxidant and stoichiometry is critical to favor aldehyde formation.
-
Reaction Monitoring: The reaction progress should be carefully monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid byproducts are removed by filtration. The filtrate is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 5-Fluoro-2-formylbenzoic acid.
Causality Behind Experimental Choices:
-
Choice of Starting Material: 5-Fluoro-2-methylbenzoic acid is a logical precursor as the oxidation of the methyl group is a direct route to the desired formyl group.
-
Selective Oxidation: The primary challenge is to prevent the over-oxidation of the newly formed aldehyde to a carboxylic acid. Milder oxidizing agents and strict control over reaction time and temperature are crucial for achieving good selectivity.
-
Inert Solvent: The use of an inert solvent is necessary to prevent unwanted side reactions with the solvent.
-
Purification: Column chromatography or recrystallization is essential to remove any unreacted starting material, over-oxidized product (5-fluorophthalic acid), and other impurities.
Structural Analysis and Conformation
The conformation of 5-Fluoro-2-formylbenzoic acid is determined by the interplay of steric and electronic effects of its substituents. While a definitive crystal structure is not publicly available, we can infer its likely conformational preferences based on studies of related ortho-substituted benzoic acids.
Conformational Isomers
The primary conformational flexibility in 5-Fluoro-2-formylbenzoic acid arises from the rotation around the C-C single bond connecting the carboxylic acid group to the benzene ring and the C-C bond of the formyl group.
-
Carboxylic Acid Orientation: The carboxyl group can be either syn-planar or anti-planar with respect to the C1-C2 bond of the benzene ring. Due to steric hindrance from the ortho-formyl group, the carboxylic acid moiety is expected to be twisted out of the plane of the benzene ring. This "ortho effect" is a well-documented phenomenon in substituted benzoic acids.[7][8]
-
Formyl Group Orientation: The formyl group can also exhibit rotational isomerism.
-
Intramolecular Hydrogen Bonding: A key structural feature to consider is the potential for intramolecular hydrogen bonding between the hydrogen of the carboxylic acid and the oxygen of the formyl group, or between the formyl hydrogen and the carboxylic oxygen. However, the formation of a stable six-membered ring through hydrogen bonding is generally favorable.
Based on theoretical studies of similar molecules, the cis conformation of the carboxylic acid (where the hydroxyl hydrogen is oriented towards the formyl group) is likely to be energetically favored due to the possibility of forming an intramolecular hydrogen bond.
Caption: Plausible conformational equilibrium in 5-Fluoro-2-formylbenzoic acid.
Spectroscopic Characterization
The structural features of 5-Fluoro-2-formylbenzoic acid can be elucidated using a combination of spectroscopic techniques. While a comprehensive, peer-reviewed analysis is not available, data from suppliers can provide valuable insights.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically in the 9-10 ppm region), and the acidic proton of the carboxylic acid (a broad singlet, typically >10 ppm). The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carboxyl carbon, the aldehyde carbon, and the aromatic carbons. The carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will provide information about the chemical environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the C=O stretch of the aldehyde, and C-F bond vibrations. The position of the O-H stretch can provide evidence for intramolecular hydrogen bonding.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Reactivity and Potential Applications
The trifunctional nature of 5-Fluoro-2-formylbenzoic acid makes it a versatile reagent in organic synthesis.
-
Reactions of the Carboxylic Acid: The carboxylic acid can undergo standard transformations such as esterification and amidation to introduce a wide range of functional groups.
-
Reactions of the Aldehyde: The aldehyde is susceptible to nucleophilic attack and can participate in reactions like:
-
Reductive Amination: To form secondary or tertiary amines.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With amines or hydrazines to form imines, hydrazones, and various heterocyclic systems. The reactivity of the aldehyde is influenced by the electronic effects of the other substituents on the ring.
-
-
Influence of the Fluorine Atom: The electron-withdrawing nature of the fluorine atom can enhance the acidity of the carboxylic acid and increase the electrophilicity of the aldehyde's carbonyl carbon. In the context of drug development, the fluorine atom can improve metabolic stability and binding interactions with target proteins.
While specific applications of 5-Fluoro-2-formylbenzoic acid are not extensively documented, its structural motifs are present in various biologically active molecules. Its isomer, 2-fluoro-5-formylbenzoic acid, is a known intermediate in the synthesis of PARP inhibitors like Olaparib, highlighting the potential of this class of compounds in drug discovery.[10]
Conclusion
5-Fluoro-2-formylbenzoic acid is a molecule with significant potential, stemming from its unique combination of functional groups. This guide has provided a comprehensive overview of its structural and conformational properties, based on established chemical principles and data available for analogous compounds. While a detailed experimental structural analysis is yet to be published, the theoretical considerations presented here offer a solid framework for understanding its behavior. The proposed synthetic route and discussion of its reactivity provide a practical foundation for researchers looking to utilize this versatile building block in their synthetic campaigns, particularly in the fields of medicinal chemistry and materials science. Further experimental and computational studies are warranted to fully elucidate the rich chemistry of this promising compound.
References
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- 西安速加医药科技有限公司. 5-Fluoro-2-formylbenzoic acid|920481-01-2. N.p., n.d. Web.
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Spectroscopic Profile of 5-Fluoro-2-formylbenzoic Acid: A Technical Guide for Researchers
Introduction
5-Fluoro-2-formylbenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring, offers a versatile platform for the synthesis of complex molecules. The strategic placement of the fluorine atom can notably enhance the metabolic stability and binding affinity of derivative compounds, rendering it a valuable precursor in drug discovery and development.[1]
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Fluoro-2-formylbenzoic acid, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific compound is not consistently available in published literature, this guide combines computational predictions with established principles of spectroscopic interpretation for substituted benzoic acids to offer a robust analytical framework for researchers.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. The key functional groups—carboxylic acid, aldehyde, and the fluorine substituent on the aromatic ring—each impart distinct spectroscopic signatures.
Caption: Structure of 5-Fluoro-2-formylbenzoic acid with key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Fluoro-2-formylbenzoic acid, both ¹H and ¹³C NMR provide critical information for structural verification.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of 5-Fluoro-2-formylbenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-Fluoro-2-formylbenzoic acid is predicted to exhibit distinct signals for the aromatic, aldehyde, and carboxylic acid protons. The electron-withdrawing nature of the fluorine, formyl, and carboxylic acid groups significantly influences the chemical shifts of the aromatic protons, generally shifting them downfield compared to benzene (δ ≈ 7.3 ppm).
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| -COOH | >10 | broad singlet | - | 1H |
| -CHO | ~10.05 | singlet | - | 1H |
| H-6 | ~8.20 | doublet | JHH ≈ 2.5 | 1H |
| H-4 | ~7.55 | triplet | JHH ≈ 8.8 | 1H |
| H-3 | ~8.45 | doublet of doublets | JHF ≈ 5.5, JHH ≈ 8.8 | 1H |
Table 1: Predicted ¹H NMR Spectral Data for 5-Fluoro-2-formylbenzoic acid.
Interpretation:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, typically appearing as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
-
Aldehyde Proton (-CHO): The aldehyde proton is also significantly deshielded and is expected to appear as a sharp singlet around 10.05 ppm.
-
Aromatic Protons (H-3, H-4, H-6):
-
H-3: This proton is ortho to the fluorine atom and para to the formyl group. The strong electron-withdrawing inductive effect of the fluorine atom and the resonance effect of the formyl group are expected to cause a significant downfield shift to around 8.45 ppm. It will appear as a doublet of doublets due to coupling with both H-4 and the fluorine atom.
-
H-4: This proton is meta to both the fluorine and the formyl group, and ortho to the carboxylic acid group. It is expected to be the most shielded of the aromatic protons, with a predicted chemical shift around 7.55 ppm, appearing as a triplet due to coupling with H-3 and H-6 (assuming similar coupling constants).
-
H-6: This proton is ortho to the carboxylic acid group and meta to the fluorine and formyl groups. It is predicted to resonate around 8.20 ppm as a doublet, coupling with H-4.
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |
| Carboxylic Acid (-COOH) | ~165-170 |
| Aldehyde (-CHO) | ~190-195 |
| C-F | ~160-165 (doublet, ¹JCF) |
| C-CHO | ~135-140 |
| C-COOH | ~130-135 |
| Aromatic CH | ~115-135 |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for 5-Fluoro-2-formylbenzoic acid.
Interpretation:
-
The carbonyl carbons of the carboxylic acid and aldehyde groups will be the most downfield-shifted signals due to the strong deshielding effect of the attached oxygen atoms.
-
The carbon atom directly bonded to the fluorine atom will appear as a doublet due to one-bond C-F coupling, which is typically large (¹JCF ≈ 240-260 Hz).
-
The remaining aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
IR Spectral Analysis
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 3300-2500 (broad) | O-H stretch |
| Aromatic C-H | 3100-3000 | C-H stretch |
| Aldehyde C-H | 2850-2750 | C-H stretch |
| Aldehyde C=O | ~1710-1690 | C=O stretch |
| Carboxylic Acid C=O | ~1700-1680 | C=O stretch |
| Aromatic C=C | 1600-1450 | C=C stretch |
| C-O | 1320-1210 | C-O stretch |
| C-F | 1250-1000 | C-F stretch |
Table 3: Expected IR Absorption Bands for 5-Fluoro-2-formylbenzoic acid.
Interpretation:
-
A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid, with the broadening due to hydrogen bonding.
-
Two distinct C=O stretching bands are expected for the aldehyde and carboxylic acid groups, likely overlapping in the 1710-1680 cm⁻¹ region.
-
The presence of aromatic C-H stretches just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range will confirm the aromatic ring.
-
A strong absorption band in the 1250-1000 cm⁻¹ region is indicative of the C-F stretch.
Caption: Experimental workflow for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
Experimental Protocol: MS
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., LC-MS).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) in either positive or negative ion mode.
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Fragmentation (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
Mass Spectral Analysis
-
Molecular Ion: The molecular weight of 5-Fluoro-2-formylbenzoic acid is 168.12 g/mol .[1] In positive ion mode (ESI+), the molecular ion peak would be observed at m/z 169.13 ([M+H]⁺). In negative ion mode (ESI-), the peak would be at m/z 167.11 ([M-H]⁻).
-
Fragmentation Pattern: The fragmentation of 5-Fluoro-2-formylbenzoic acid will be directed by the functional groups. Common neutral losses would include H₂O, CO, and CO₂.
Caption: Predicted primary fragmentation pathway in negative ion mode ESI-MS.
Interpretation:
In negative ion mode, a primary fragmentation pathway would involve the loss of CO₂ from the carboxylate anion, leading to a fragment ion at m/z 123.11. In positive ion mode, initial fragmentation would likely involve the loss of water from the protonated carboxylic acid, followed by the loss of CO.
Conclusion
The spectroscopic characterization of 5-Fluoro-2-formylbenzoic acid is fundamental to its application in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data based on established spectroscopic principles and computational predictions. By understanding the correlation between the molecular structure and its spectral output, researchers can confidently verify the identity and purity of this important synthetic building block.
References
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A-Z Guide to 5-Fluoro-2-formylbenzoic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
This technical guide provides an in-depth analysis of 5-Fluoro-2-formylbenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial availability, synthesis protocols, and critical applications, particularly its role as a versatile building block in medicinal chemistry.
Introduction: The Molecular Profile of a Versatile Building Block
5-Fluoro-2-formylbenzoic acid (CAS No. 920481-01-2) is a trifunctional aromatic compound that has gained significant traction as a valuable intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a carboxylic acid, an aldehyde (formyl group), and a fluorine atom on a benzene ring, presents multiple reactive sites for diverse synthetic transformations.[2] The strategic placement of these functional groups allows for selective reactions, making it an ideal starting material for constructing intricate molecular architectures, especially in the field of drug discovery.[2][3]
The presence of a fluorine atom is particularly noteworthy. In medicinal chemistry, the introduction of fluorine can enhance crucial drug-like properties such as metabolic stability, binding affinity to target proteins, and lipophilicity, which affects how a drug is absorbed and distributed.[2][4]
Key Molecular Identifiers:
Commercial Availability and Procurement
5-Fluoro-2-formylbenzoic acid is commercially available from a variety of chemical suppliers, catering to research and development needs.[6] Procurement options range from small laboratory quantities to bulk orders for process development. When sourcing this reagent, key considerations for researchers include purity, lead time, and available pack sizes. Purity levels are typically ≥95%.[6]
Below is a summary of representative suppliers. Note that availability and product codes may change, and researchers should always verify with the supplier directly.
| Supplier | Representative CAS Number | Typical Purity | Notes |
| BLD Pharm | 920481-01-2 | >97% | Listed as a stock item.[7] |
| Manchester Organics | 550363-85-4 | N/A | Often available with a lead time of 4-6 weeks.[8] |
| BenchChem | 550363-85-4 | ≥95% | Available for purchase.[6] |
| Fluoromart | 550363-85-4* | 95% | Available in various quantities (e.g., 25g, 50g).[9] |
| Key Organics | 845885-90-7** | >97% | Listed as 4-Fluoro-3-formylbenzoic acid. |
*Note: The CAS number 550363-85-4 is frequently associated with the isomer 2-Fluoro-5-formylbenzoic acid. Researchers must carefully verify the structure and CAS number with the supplier to ensure they are ordering the correct regioisomer for their specific synthetic route. **Note: The CAS number 845885-90-7 is associated with the isomer 4-Fluoro-3-formylbenzoic acid.
Synthesis Strategies: From Precursor to Product
While commercially available, understanding the synthesis of fluorinated benzoic acid derivatives is crucial for process development and cost-effectiveness in larger-scale applications.[6] Common synthetic strategies involve the formylation of a fluorobenzoic acid precursor or the oxidation of a corresponding methyl group on a fluorotoluene derivative.[6]
A robust and well-documented method involves the hydrolysis of a nitrile precursor, 2-fluoro-5-formylbenzonitrile.[3] This two-step approach offers excellent control and typically yields a high-purity product.[3]
Workflow for Synthesis via Nitrile Hydrolysis
Caption: High-level workflow for the synthesis of 5-Fluoro-2-formylbenzoic acid.
Detailed Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzonitrile (Intermediate)
This protocol is adapted from established methods and is intended for trained organic chemists in a controlled laboratory setting.[3]
-
Reaction Setup: In a 1-liter round-bottom flask suitable for high-temperature reactions, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).[1]
-
Reagent Addition: To this solution, add 50.6 g (0.56 mol) of copper(I) cyanide (CuCN).[1]
-
Scientific Rationale: This is a Rosenmund–von Braun reaction, a classic method for converting aryl halides to aryl nitriles. CuCN is the cyanating agent of choice, and a polar aprotic solvent like NMP is required to facilitate the reaction at high temperatures.
-
-
Reaction Execution: Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.[1] Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Add diatomaceous earth and stir, then filter the mixture.[1] Dilute the filtrate with 400 mL of water and extract with 500 mL of ethyl acetate.[3] Wash the organic layer twice with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.[3]
The subsequent step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid using aqueous sulfuric acid under reflux.[3]
Applications in Drug Discovery & Medicinal Chemistry
The true value of 5-Fluoro-2-formylbenzoic acid lies in its role as a drug intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[10] Its trifunctional nature allows for the systematic modification of its structure to explore structure-activity relationships (SAR).[2]
Key Application: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective in treating tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[11][12] Several FDA-approved PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have transformed the treatment landscape for ovarian, breast, pancreatic, and prostate cancers.[11][12][13]
5-Fluoro-2-formylbenzoic acid and its isomers are crucial building blocks for the synthesis of novel PARP inhibitors. The carboxylic acid can form amides, the aldehyde can undergo reductive amination to introduce diverse substituents, and the fluorine atom can enhance binding and metabolic properties.[2]
Synthetic Utility in Building a PARP Inhibitor Core
Caption: Logical workflow for utilizing 5-Fluoro-2-formylbenzoic acid in PARP inhibitor synthesis.
This compound has also been investigated as a precursor for antifungal agents and in the development of novel allosteric PARP1 inhibitors, which represent a new frontier for overcoming drug resistance.[2][14][15]
Analytical Characterization and Quality Control
Verifying the identity and purity of 5-Fluoro-2-formylbenzoic acid is paramount. Standard analytical techniques are employed for its characterization.
-
NMR Spectroscopy: ¹H NMR (Proton NMR) is used to confirm the presence and position of protons on the aromatic ring and the aldehyde.[1][16] The spectrum will show characteristic shifts for the aldehyde proton (typically downfield), the aromatic protons, and the carboxylic acid proton. Spectral data is available from sources like ChemicalBook.[17]
-
Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups: a strong carbonyl (C=O) stretch for the carboxylic acid, another carbonyl stretch for the aldehyde, and O-H stretching for the acid group.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (168.12 g/mol ).[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the material, which is typically specified as ≥95% by commercial suppliers.[4]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed. 5-Fluoro-2-formylbenzoic acid is classified as harmful and an irritant.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[18][19][20] Causes serious eye irritation and skin irritation.[18][20] May cause respiratory irritation.[18]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[19] Wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166 standard), and a lab coat.[18][21]
-
Handling: Avoid contact with skin and eyes.[18] Do not breathe dust.[18] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[22]
-
In case of Exposure:
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[18][19][21][22]
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A Senior Scientist's Guide to the Synthesis of 2-Fluoro-5-formylbenzoic Acid: Strategies, Mechanisms, and Protocols
Abstract
2-Fluoro-5-formylbenzoic acid (CAS: 550363-85-4) is a trifunctional synthetic building block of considerable importance in contemporary drug discovery and materials science.[1][2] Its unique architecture, featuring a carboxylic acid, a formyl group, and a fluorine-substituted aromatic ring, offers multiple reaction sites for constructing complex molecular entities.[2] The presence of a fluorine atom is a strategic element in modern medicinal chemistry, often introduced to enhance crucial pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][3] This guide provides an in-depth analysis of the principal synthetic routes to this valuable intermediate, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that govern route selection. We will dissect the most robust and scalable pathways, offer detailed experimental protocols, and discuss the technical challenges associated with alternative methods, providing researchers and process chemists with a comprehensive and actionable resource.
Chapter 1: Strategic Analysis of Synthetic Pathways
The synthesis of a multi-functionalized aromatic compound like 2-Fluoro-5-formylbenzoic acid requires careful strategic planning. The three functional groups—carboxylic acid, aldehyde, and fluorine—each present unique opportunities and challenges in their introduction and manipulation. The primary retrosynthetic disconnections focus on the installation of the formyl and carboxyl groups onto a pre-functionalized fluorinated benzene ring.
The main strategies employed in the literature and in practice can be categorized as follows:
-
The Cyanation-Hydrolysis Pathway : This is a robust, two-stage process that begins with a halogenated fluorobenzaldehyde. It involves the introduction of a nitrile group, which serves as a stable precursor to the carboxylic acid. This is often the most reliable and high-yielding method.[1]
-
The Selective Oxidation Pathway : A more direct but challenging approach that starts with 2-fluoro-5-methylbenzoic acid. The core challenge lies in the selective oxidation of the methyl group to an aldehyde without over-oxidation.[1][4]
-
Alternative Formylation and Halogen-Exchange Routes : These include direct formylation of a 2-fluorobenzoic acid derivative or multi-step pathways designed to avoid certain hazardous reagents or to utilize alternative starting materials.[4][5]
The following diagram illustrates these primary strategic approaches.
Caption: High-level overview of synthetic strategies for 2-Fluoro-5-formylbenzoic acid.
Chapter 2: The Cyanation-Hydrolysis Pathway: A Robust and Scalable Approach
This pathway is widely regarded as the most dependable method for producing 2-Fluoro-5-formylbenzoic acid in high purity and yield.[1] It proceeds in two distinct, high-yielding steps from the readily available starting material, 3-bromo-4-fluorobenzaldehyde.
Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile
Principle and Rationale: This step employs the Rosenmund–von Braun reaction, a classic and effective method for converting aryl halides to aryl nitriles. The choice of a copper(I) cyanide reagent is critical for facilitating the nucleophilic substitution of the aromatic bromine. 3-Bromo-4-fluorobenzaldehyde is an ideal substrate because the bromine atom is significantly more reactive than the fluorine atom in this type of nucleophilic substitution. N-Methyl-2-pyrrolidone (NMP) is used as a high-boiling, polar aprotic solvent, which is necessary to achieve the high temperatures (typically >150°C) required for the reaction to proceed efficiently.[1]
Detailed Experimental Protocol: Cyanation [1]
-
Setup: In a well-ventilated fume hood, equip a 1 L round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Charging Reagents: Dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP). To this solution, carefully add 50.6 g (0.56 mol) of copper(I) cyanide (CuCN).
-
Expert Insight: A slight excess of CuCN ensures the complete consumption of the starting bromide.
-
-
Reaction: Heat the reaction mixture to 170°C with vigorous stirring. Maintain this temperature overnight (approximately 16-18 hours).
-
Workup:
-
Cool the reaction mixture to room temperature. Add a small amount of diatomaceous earth and stir for 15 minutes.
-
Filter the mixture to remove solid residues. Dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it twice with 200 mL portions of water to remove residual NMP.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluoro-5-formylbenzonitrile.
-
Trustworthiness Note: This procedure is self-validating. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Step 2: Hydrolysis to 2-Fluoro-5-formylbenzoic Acid
Principle and Rationale: The second step involves the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid. Concentrated sulfuric acid is a common and effective reagent for this transformation, which typically requires heat to drive the reaction to completion. The reaction proceeds through initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid.
Detailed Experimental Protocol: Hydrolysis [1]
-
Setup: Prepare a solution of 60% aqueous sulfuric acid by carefully and slowly adding concentrated sulfuric acid to water with cooling.
-
Safety Critical: Always add acid to water, never the reverse, due to the highly exothermic nature of the dilution. Perform this in an ice bath.
-
-
Reaction: Add the crude 2-fluoro-5-formylbenzonitrile from the previous step to the sulfuric acid solution in a flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux (typically 110-120°C) for several hours (4-6 hours). Monitor the reaction progress by TLC.
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it over a large volume of crushed ice with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the solid product. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield pure 2-Fluoro-5-formylbenzoic acid.
-
Workflow and Data Summary
The diagram below outlines the complete workflow for this robust pathway.
Caption: Experimental workflow for the Cyanation-Hydrolysis pathway (Route A).
| Parameter | Step 1: Cyanation | Step 2: Hydrolysis |
| Key Reagents | CuCN, NMP | H₂SO₄, H₂O |
| Temperature | 170°C | Reflux (~110-120°C) |
| Typical Duration | 16-18 hours | 4-6 hours |
| Typical Yield | High | High |
| Key Hazard | Copper(I) cyanide is highly toxic.[1] | Concentrated sulfuric acid is corrosive.[1] |
Chapter 3: The Selective Oxidation Pathway: A Challenging Alternative
Principle and Rationale: This route proposes the synthesis of 2-Fluoro-5-formylbenzoic acid via the direct oxidation of the methyl group in 2-Fluoro-5-methylbenzoic acid.[1][4] On paper, this is an elegant and atom-economical approach. 2-Fluoro-5-methylbenzoic acid itself is a useful building block in medicinal chemistry for synthesizing kinase inhibitors and other active pharmaceutical ingredients.[6]
The Selectivity Challenge: The primary obstacle in this pathway is achieving selective oxidation. The aldehyde product is an intermediate oxidation state between the starting methyl group and the fully oxidized carboxylic acid. Aldehydes are generally more susceptible to oxidation than methyl groups, leading to a high propensity for over-oxidation to form 2-fluoro-terephthalic acid.[1]
Caption: The challenge of selective oxidation vs. over-oxidation in Route B.
Expert Opinion on Reagent Selection: Achieving high selectivity requires precise control of reaction conditions and a carefully chosen oxidizing agent.[1] While a specific, high-yield protocol is not as commonly cited as for Route A, a researcher would typically screen reagents such as:
-
Manganese Dioxide (MnO₂): Often used for oxidizing benzylic alcohols to aldehydes, but its effectiveness on a methyl group can be limited.
-
Ceric Ammonium Nitrate (CAN): Can promote benzylic oxidation, but conditions must be finely tuned to prevent over-oxidation.
-
Controlled Bromination/Hydrolysis: A two-step sequence involving radical bromination of the methyl group to a dibromomethyl group, followed by hydrolysis, can yield the aldehyde but often involves hazardous reagents and multiple steps.
Given these challenges, this route is generally less favored for large-scale production unless a highly optimized and selective catalytic system is developed.
Chapter 4: Characterization and Quality Control
Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
| Property | Value | Source |
| CAS Number | 550363-85-4 | [4][7] |
| Molecular Formula | C₈H₅FO₃ | [7][8] |
| Molecular Weight | 168.12 g/mol | [4][8] |
| Appearance | White to off-white solid | [4] |
| Typical Purity | ≥95% | [4][9] |
Standard Analytical Methods:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry (MS): To verify the molecular weight.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion: A Senior Scientist's Perspective
For the laboratory-scale or large-scale synthesis of 2-Fluoro-5-formylbenzoic acid, the Cyanation-Hydrolysis pathway (Route A) stands out as the most reliable, well-documented, and scalable method.[1] Its two-step process offers clear, high-yielding transformations with predictable outcomes, making it the preferred choice for ensuring a consistent supply of this critical intermediate.
The Selective Oxidation pathway (Route B) , while intellectually appealing due to its directness, presents significant selectivity challenges that require substantial process development to overcome.[1] It may be considered for specific applications where the starting material is readily available and a dedicated optimization campaign is feasible.
Ultimately, the choice of synthetic route must be aligned with the specific goals of the research or development program, balancing factors of scale, cost, safety, and available resources. For researchers and drug development professionals requiring a dependable source of 2-Fluoro-5-formylbenzoic acid, mastering the cyanation-hydrolysis route is a valuable and essential capability.
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Title: 2-Fluoro-5-formylbenzoic acid | CAS#:550363-85-4 Source: Chemsrc URL: [Link]
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Title: 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 Source: PubChem - NIH URL: [Link]
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The Decisive Role of Fluorine in Modulating the Reactivity of 5-Fluoro-2-formylbenzoic Acid
An In-depth Technical Guide:
Abstract
5-Fluoro-2-formylbenzoic acid has emerged as a critical trifunctional building block in modern organic synthesis, particularly within medicinal chemistry and drug development.[1][2] Its utility stems from a unique molecular architecture where a carboxylic acid, an aldehyde, and a fluorine atom are strategically positioned on a benzene ring. The fluorine atom, though seemingly a simple substituent, exerts profound and nuanced control over the molecule's electronic properties and the reactivity of its functional groups. This technical guide provides an in-depth analysis of the role of fluorine in 5-Fluoro-2-formylbenzoic acid, elucidating how its powerful inductive and subtle resonance effects dictate the molecule's behavior. We will explore its impact on acidity, electrophilicity, and directing effects, supported by mechanistic insights, quantitative data, and field-proven experimental protocols for its application in complex molecular synthesis.
The Foundational Influence of Fluorine in Medicinal Chemistry
The incorporation of fluorine into organic molecules is a cornerstone strategy in contemporary drug design.[3][4][5] Fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical and biological properties.[3] Its introduction can enhance metabolic stability due to the strength of the carbon-fluorine bond, increase lipophilicity to improve membrane permeability, and modulate the acidity or basicity of nearby functional groups to optimize binding interactions with biological targets.[6][7] 5-Fluoro-2-formylbenzoic acid serves as a quintessential example of a fluorinated intermediate that leverages these benefits, providing a versatile scaffold for constructing complex therapeutic agents.[2][8]
The Duality of Fluorine's Electronic Effects
The reactivity of 5-Fluoro-2-formylbenzoic acid is fundamentally governed by the dual electronic nature of the fluorine substituent: a dominant electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine powerfully pulls electron density away from the aromatic ring through the sigma bond framework.[9][10] This effect is transmitted throughout the molecule, significantly influencing the reactivity of the ortho-carboxylic acid and para-formyl groups.
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system.[11] This resonance donation increases electron density, specifically at the ortho and para positions relative to the fluorine atom. While this effect is weaker than the inductive pull, it is critical for directing the regioselectivity of certain reactions.[11][12]
The interplay between these opposing forces deactivates the aromatic ring toward electrophilic attack while simultaneously directing incoming electrophiles to specific positions.
Figure 1: Diagram illustrating the opposing inductive (-I) and resonance (+R) electronic effects of the fluorine atom on the aromatic ring.
Fluorine's Impact on Functional Group Reactivity
Enhanced Acidity of the Carboxylic Acid Group
The most significant consequence of the fluorine substituent is the increased acidity of the carboxylic acid. The strong electron-withdrawing inductive effect of the ortho-fluorine atom stabilizes the resulting carboxylate anion conjugate base by dispersing its negative charge.[10][13] This stabilization shifts the dissociation equilibrium, making the proton more readily available and thus lowering the pKa. This phenomenon is further amplified by the "ortho-effect," where most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid.[13]
| Compound | pKa | Comment |
| Benzoic Acid | 4.20 | Baseline acidity. |
| 4-Fluorobenzoic Acid | 4.14[14] | Modest increase in acidity due to distance-dependent -I effect. |
| 2-Fluorobenzoic Acid | 3.27 | Significant increase in acidity due to the proximity of the -I effect and the ortho-effect. |
| 5-Fluoro-2-formylbenzoic Acid | Predicted < 3.27 | Acidity is expected to be even higher due to the additional electron-withdrawing effect of the para-formyl group. |
| Table 1: Comparison of pKa values for benzoic acid and its fluorinated analogs, demonstrating the powerful acidifying influence of an ortho-fluorine substituent. |
Activation of the Formyl Group
The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group pulls electron density from the aromatic ring. This, in turn, makes the carbon atom of the para-formyl group more electron-deficient (electrophilic). This heightened electrophilicity makes the aldehyde significantly more reactive toward nucleophiles. This is a critical feature exploited in various synthetic transformations, including:
-
Condensation Reactions: Facile reaction with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and various heterocyclic systems.[15]
-
Reductive Amination: Efficient conversion to substituted aminomethyl groups.[2]
Directing Effects on the Aromatic Ring
While the fluorine atom deactivates the ring towards electrophilic aromatic substitution (EAS) due to its strong -I effect, its +R effect directs incoming electrophiles to the ortho and para positions.[11][12] This is because the resonance donation from fluorine can stabilize the positive charge of the carbocation intermediate (the sigma complex) when attack occurs at these positions.
Figure 2: Rationale for the ortho, para-directing nature of fluorine in electrophilic aromatic substitution.
In the context of 5-Fluoro-2-formylbenzoic acid, the situation is complex. The formyl and carboxyl groups are both strongly deactivating and meta-directing. Therefore, further EAS on this substrate is generally difficult and the regiochemical outcome would depend heavily on the specific reaction conditions. However, the fluorine atom is a potent directing group for ortho-lithiation, providing an alternative pathway for functionalization.[16]
Application in Synthesis: A Key Intermediate for the PARP Inhibitor Olaparib
The unique reactivity conferred by the fluorine atom makes 5-Fluoro-2-formylbenzoic acid a valuable precursor in the synthesis of complex pharmaceuticals. A prominent example is its use in the synthesis of Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. A crucial step involves a condensation reaction to form the phthalazinone core of the drug.[15]
The workflow leverages the reactivity of both the formyl and carboxylic acid groups. The activated formyl group readily condenses with hydrazine, which is followed by an intramolecular cyclization involving the carboxylic acid to form the stable heterocyclic core.
Figure 3: Simplified workflow for the synthesis of a key fluorinated phthalazinone intermediate for Olaparib from 5-Fluoro-2-formylbenzoic acid.
Experimental Protocol: Synthesis of a Phthalazinone Intermediate
This protocol describes the synthesis of 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, a key intermediate in the synthesis of Olaparib, adapted from established synthetic literature.[15] This procedure directly illustrates the condensation reactivity of the formyl group discussed previously.
Objective: To synthesize a key fluorinated phthalazinone intermediate via condensation and cyclization.
Materials:
-
2-Fluoro-5-formylbenzoic acid (1.0 equiv.)
-
Hydrazine hydrate (1.2 equiv.)
-
Solvent (e.g., Ethanol or Acetic Acid)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating and stirring apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-5-formylbenzoic acid (1.0 equiv.) in the selected solvent (e.g., ethanol).
-
Reagent Addition: Slowly add hydrazine hydrate (1.2 equiv.) to the stirred solution at room temperature. An initial exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution upon cooling.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold solvent (ethanol) to remove any residual impurities.
-
Purification: Dry the collected solid under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired phthalazinone derivative in high purity.
Safety Precautions:
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The fluorine atom in 5-Fluoro-2-formylbenzoic acid is not a passive spectator but an active director of the molecule's chemical personality. Through its potent, distance-dependent inductive effect, it significantly enhances the acidity of the carboxylic acid and activates the formyl group for nucleophilic attack. Simultaneously, its weaker resonance effect provides a mechanism for ortho, para-direction in electrophilic substitutions, showcasing the classic duality of halogen substituents. This finely tuned reactivity makes 5-Fluoro-2-formylbenzoic acid an exceptionally valuable and versatile tool for researchers and scientists, enabling the efficient construction of complex, high-value molecules for the pharmaceutical and materials science industries.
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Quora. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? [Online forum post]. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]
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Vedantu. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]
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Dakota Ingredients. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]
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5-Fluoro-2-formylbenzoic Acid: A Trifunctional Linchpin for Advanced Synthesis in Medicinal Chemistry and Materials Science
Abstract
5-Fluoro-2-formylbenzoic acid has emerged as a preeminent building block in contemporary organic synthesis, prized for its unique trifunctional architecture. The strategic placement of a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring offers synthetic chemists a versatile platform for constructing complex molecular frameworks. The fluorine substituent, in particular, is a critical feature, known to enhance crucial pharmacokinetic properties such as metabolic stability and binding affinity in drug candidates.[1][2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of 5-fluoro-2-formylbenzoic acid, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties and Structural Data
A thorough understanding of a building block's fundamental properties is paramount for its effective application in synthesis. 5-Fluoro-2-formylbenzoic acid is a white to off-white solid, and its key physicochemical data are summarized below, providing a foundation for experimental design and execution.[4][5]
| Property | Value | Source |
| CAS Number | 920481-01-2 | [6] |
| Molecular Formula | C₈H₅FO₃ | [7] |
| Molecular Weight | 168.12 g/mol | [4][7] |
| Appearance | White to off-white solid | [4][5] |
| Purity (Typical) | ≥95% | [4] |
| Storage Temperature | 2-8°C, Inert atmosphere | [8] |
| SMILES | O=C(O)C1=CC(F)=CC=C1C=O | [9] |
| InChIKey | XZUFXXPSLGVLFC-UHFFFAOYSA-N | [7][8] |
Synthesis of 5-Fluoro-2-formylbenzoic Acid
The reliable synthesis of 5-fluoro-2-formylbenzoic acid is crucial for its widespread use. While several synthetic routes exist, a common and effective laboratory-scale method involves the oxidation of a corresponding fluorotoluene derivative.[4] Another robust, high-yielding approach begins with the cyanation of a readily available brominated precursor, followed by the hydrolysis of the resulting nitrile.[1]
Example Protocol: Synthesis via Oxidation of 5-Fluoro-2-methylbenzoic Acid
This protocol outlines a general procedure for the selective oxidation of the methyl group. The choice of oxidizing agent is critical to prevent over-oxidation to a dicarboxylic acid.[1]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material, 5-fluoro-2-methylbenzoic acid, in a suitable solvent such as an aqueous solution of a base (e.g., NaOH or KOH).[4]
-
Heat the mixture to reflux.
Step 2: Oxidation
-
Slowly add a solution of potassium permanganate (KMnO₄) in water to the refluxing mixture.[4]
-
The characteristic purple color of the permanganate will fade as the reaction proceeds. Continue the addition until a faint, persistent purple color is observed, indicating the consumption of the starting material.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.[4]
-
Acidify the filtrate with a concentrated acid like HCl until the pH is acidic, which will precipitate the 5-fluoro-2-formylbenzoic acid.[4]
-
Collect the solid product by vacuum filtration and wash it with cold water.[4]
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 5-fluoro-2-formylbenzoic acid.[4]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 5-fluoro-2-formylbenzoic acid stems from the distinct reactivity of its three functional groups.[1][3] This trifunctionality allows for orthogonal chemical modifications, enabling the construction of intricate molecular architectures.[1]
-
Formyl (Aldehyde) Group: This group is a prime site for nucleophilic attack. It readily participates in reductive aminations, Wittig reactions, and various condensation reactions to form Schiff bases, imines, and heterocyclic systems.[2][3][5] The electron-withdrawing nature of the adjacent fluorine atom slightly enhances the electrophilicity of the aldehyde carbon.[4]
-
Carboxylic Acid Group: This functional group allows for the formation of amides, esters, and acid halides through standard coupling reactions.[3] This handle is often used to connect the building block to other molecular fragments or to modulate solubility and pharmacokinetic profiles.
-
Fluorinated Aromatic Ring: The fluorine atom influences the electronic properties of the entire molecule. It can direct ortho-, para- metallation and participate in nucleophilic aromatic substitution (SNAᵣ) reactions, although the latter typically requires forcing conditions compared to its chloro- or bromo-analogs.[4]
Caption: Reactivity map of 5-Fluoro-2-formylbenzoic acid.
Applications in Drug Discovery and Medicinal Chemistry
5-Fluoro-2-formylbenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals.[1][10][11] The incorporation of fluorine can improve a drug's metabolic stability, lipophilicity, and binding affinity to its target.[2][5]
Case Study: Synthesis of PARP Inhibitors (e.g., Olaparib)
A prominent application of this building block is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[2][3] A key step in synthesizing the core of drugs like Olaparib involves a condensation reaction with the aldehyde group of 5-fluoro-2-formylbenzoic acid to form a phthalazinone scaffold.[2]
Caption: Simplified workflow for Olaparib synthesis.
Beyond PARP inhibitors, this versatile building block is utilized in the synthesis of various other bioactive molecules, including antihistamines, antidepressants, and antimicrobial agents.[10] Its utility in structure-activity relationship (SAR) studies is also noteworthy, allowing medicinal chemists to systematically probe how modifications to each functional group impact biological activity.[3][5]
Emerging Applications in Materials Science
The unique electronic properties and reactive handles of 5-fluoro-2-formylbenzoic acid make it an attractive candidate for applications in materials science. It can serve as a functionalized linker for the synthesis of Metal-Organic Frameworks (MOFs).[12] The carboxylic acid group can coordinate with metal centers, while the aldehyde group remains available for post-synthetic modification, allowing for the introduction of new functionalities within the MOF's pores. The fluorine atom can also tune the electronic properties and hydrophobicity of the resulting framework, which is advantageous for applications in gas sorption and catalysis.[12]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 5-fluoro-2-formylbenzoic acid and its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the aromatic and aldehyde protons. ¹³C NMR confirms the carbon skeleton, and ¹⁹F NMR is crucial for verifying the presence and environment of the fluorine atom.[13]
-
Mass Spectrometry (MS): Techniques like LC-MS are used to confirm the molecular weight of the compound.[9][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound.[5][9][14]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-fluoro-2-formylbenzoic acid.
-
Hazards: It may be harmful if swallowed, in contact with skin, or if inhaled.[15][16] It can cause skin and serious eye irritation, as well as respiratory irritation.[7][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[15][16][17][18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[15][17][18] Avoid generating dust.[17] Wash hands thoroughly after handling.[15][17][18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[15]
Conclusion
5-Fluoro-2-formylbenzoic acid stands out as a highly versatile and valuable building block. Its trifunctional nature provides a robust platform for the efficient synthesis of complex molecules with applications spanning from life-saving pharmaceuticals to advanced functional materials. The strategic inclusion of a fluorine atom offers a proven method for enhancing molecular properties, making this compound a cornerstone in modern drug discovery and chemical research. The detailed protocols and reactivity insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this remarkable chemical entity.
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An In-depth Technical Guide on the Potential Biological Activities of 5-Fluoro-2-formylbenzoic Acid Derivatives
Introduction
In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. 5-Fluoro-2-formylbenzoic acid has emerged as a particularly valuable building block due to its trifunctional nature, which allows for diverse and selective chemical modifications.[1] The presence of a fluorine atom, a carboxylic acid group, and a formyl group on a benzene ring provides a unique platform for generating a wide array of derivatives with potential therapeutic applications.[2] The fluorine atom can notably enhance metabolic stability and binding affinity of the resulting compounds, making this scaffold highly attractive for the development of novel pharmaceuticals.[1][2]
This technical guide provides a comprehensive overview of the synthesis, reactivity, and, most importantly, the potential biological activities of derivatives synthesized from 5-fluoro-2-formylbenzoic acid. We will delve into their applications as anticancer, antimicrobial, and anti-inflammatory agents, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile scaffold.
The Versatility of the 5-Fluoro-2-formylbenzoic Acid Scaffold
The chemical reactivity of 5-fluoro-2-formylbenzoic acid is dictated by its three distinct functional groups:
-
Carboxylic Acid: This group readily participates in standard coupling reactions to form amides and esters, which is crucial for interacting with biological targets or for fine-tuning the pharmacokinetic properties of the final compound.[2]
-
Formyl Group (Aldehyde): The aldehyde functionality is a key site for various synthetic transformations. It can undergo reductive amination to introduce a wide range of amine-containing substituents, participate in condensation reactions to form Schiff bases and other heterocyclic systems, or be oxidized to a second carboxylic acid. The electron-withdrawing nature of the fluorine atom enhances the reactivity of this formyl group towards nucleophiles.[2][3]
-
Aromatic Fluorine: The fluorine substituent influences the electronic properties of the aromatic ring, affecting the acidity of the carboxylic acid and the reactivity of the ring itself.[2][3] This strategic placement of fluorine is a common strategy in medicinal chemistry to improve drug-like properties.[4]
Anticancer Activities
Derivatives of benzoic acid have shown significant promise as anticancer agents, with various compounds demonstrating efficacy against different cancer cell lines through diverse mechanisms of action.[5] The 5-fluoro-2-formylbenzoic acid scaffold provides a robust starting point for the design and synthesis of novel anticancer therapeutics.
As Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair, making them a key target in cancer therapy.[6][7] PARP inhibitors (PARPi) have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair (HR), such as those with BRCA1/2 mutations.[6][8] The principle of synthetic lethality underlies their mechanism, where the inhibition of PARP in a cell that already has a compromised DNA repair pathway leads to cell death.[6]
Derivatives of 5-fluoro-2-formylbenzoic acid have been investigated as PARP inhibitors. For instance, the non-NAD-like PARP1 inhibitor 5F02, synthesized from related precursors, has demonstrated the ability to interfere with the activation of PARP1.[9] This compound was shown to be effective against various tumor types, including those with BRCA1 deficiencies.[9]
Experimental Protocol: In Vitro PARP Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of synthesized 5-fluoro-2-formylbenzoic acid derivatives against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (PARP1 substrate)
-
NAD+ (biotinylated)
-
Streptavidin-coated plates
-
Anti-PARP antibody (for detection)
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Synthesized 5-fluoro-2-formylbenzoic acid derivatives
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
Procedure:
-
Coat a 96-well streptavidin plate with biotinylated NAD+.
-
In a separate plate, prepare the reaction mixture containing assay buffer, recombinant PARP1, and histone H1.
-
Add varying concentrations of the test compounds (derivatives of 5-fluoro-2-formylbenzoic acid) or the positive control to the reaction mixture.
-
Initiate the PARP reaction by adding the reaction mixture to the NAD+-coated plate.
-
Incubate the plate to allow for the poly(ADP-ribosyl)ation of histone H1.
-
Wash the plate to remove unbound reagents.
-
Add the anti-PARP antibody to detect the PARP bound to the plate via the biotinylated NAD+.
-
Wash the plate and add the secondary antibody.
-
After another wash, add the substrate for the reporter enzyme and measure the signal (e.g., absorbance for HRP).
-
Calculate the IC50 values for each compound.
As General Anticancer Agents
Beyond PARP inhibition, fluorinated compounds, including derivatives of 5-fluorouracil (5-FU), are widely used in cancer chemotherapy.[10][11][12] 5-FU exerts its anticancer effects by inhibiting thymidylate synthase and through the incorporation of its metabolites into RNA and DNA.[13][14] The 5-fluoro-2-formylbenzoic acid scaffold can be used to synthesize novel compounds that may act through similar or different mechanisms. For example, some benzoic acid derivatives have been shown to induce apoptosis in cancer cells and suppress DNA replication and transcription.[5]
Diagram: General Mechanism of Action for 5-Fluorouracil
Caption: Metabolic activation of 5-Fluorouracil (5-FU) and its primary mechanisms of anticancer activity.[13]
Antimicrobial Activities
The search for novel antimicrobial agents is a pressing global health challenge. Fluorinated organic compounds often exhibit enhanced biological activities, including antimicrobial properties.[4][15] Derivatives of fluorobenzoic acids have been reported to possess inhibitory activity against various bacteria and fungi.[16] The structural features of 5-fluoro-2-formylbenzoic acid make it a promising starting point for the synthesis of new antimicrobial agents. For instance, some 2-formylphenylboronic acids, which share a similar structural motif, have demonstrated antimicrobial activity.[4]
Evaluation of Antimicrobial Activity
The antimicrobial potential of 5-fluoro-2-formylbenzoic acid derivatives can be assessed using standard microbiological assays.
Experimental Protocol: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer
-
Synthesized 5-fluoro-2-formylbenzoic acid derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal drugs (positive controls)
-
Solvent (negative control)
Procedure:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.
-
Allow the agar to solidify.
-
Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of the agar.
-
Using a sterile cork borer, create wells in the agar.
-
Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
For a quantitative measure, the Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 32 | 64 |
| Derivative 2 | 8 | 16 | 32 |
| Derivative 3 | >128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Anti-inflammatory Activities
Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory drugs with improved efficacy and reduced side effects is an ongoing area of research.[18][19] Benzoic acid derivatives have been explored for their anti-inflammatory potential, often targeting enzymes like cyclooxygenase (COX).[19][20] Additionally, some compounds have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[18] The 5-fluoro-2-formylbenzoic acid scaffold can be utilized to create derivatives that modulate these inflammatory pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response. Its inhibition is a promising strategy for treating inflammatory diseases.[18]
Diagram: Simplified NF-κB Signaling Pathway
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The Strategic Synthesis and Application of 5-Fluoro-2-formylbenzoic Acid: A Technical Guide
Introduction: The Emergence of a Trifunctional Linchpin in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, 5-Fluoro-2-formylbenzoic acid has emerged as a pivotal trifunctional building block, offering a strategic entry point for the synthesis of complex, high-value molecules.[1][2] Its structure, featuring a carboxylic acid, a formyl group, and a fluorine atom on an aromatic ring, provides a versatile platform for a diverse array of chemical transformations.[3][4] This guide provides an in-depth exploration of the discovery, synthesis, and ever-expanding applications of this remarkable compound, tailored for researchers, scientists, and professionals in drug development.
A Historical Perspective: The Evolution of Fluorinated Aromatic Synthesis
While the precise first synthesis of 5-Fluoro-2-formylbenzoic acid is not prominently documented in seminal, standalone publications, its history is intrinsically linked to the broader evolution of organofluorine chemistry. The introduction of fluorine into aromatic systems has historically presented significant challenges. Early methods for the synthesis of fluorinated aromatic compounds were often harsh and lacked regioselectivity.
A significant breakthrough in aromatic fluorination was the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates. This method, discovered in the late 1920s, provided a more reliable means of introducing fluorine onto an aromatic ring. Concurrently, advancements in formylation and oxidation reactions of aromatic compounds were being developed. The Gattermann-Koch reaction, for instance, allowed for the direct formylation of activated aromatic rings.
The synthesis of a molecule like 5-Fluoro-2-formylbenzoic acid would have required the convergence of these evolving synthetic strategies. The development of selective ortho-lithiation techniques and more controlled oxidation and formylation reagents in the mid to late 20th century paved the way for the efficient and regioselective synthesis of polysubstituted aromatic compounds. It is within this era of burgeoning synthetic methodology that the preparation of 5-Fluoro-2-formylbenzoic acid and its isomers became a feasible and attractive prospect for medicinal chemists. Its subsequent commercial availability has solidified its role as a key intermediate in modern synthetic campaigns.[2]
Strategic Synthesis: Pathways to a Versatile Intermediate
Several synthetic routes to 5-Fluoro-2-formylbenzoic acid have been established, each with its own set of advantages and considerations. The choice of a particular pathway often depends on the starting material availability, desired scale, and safety considerations.
Route 1: Oxidation of a Fluorotoluene Derivative
One of the more direct conceptual routes involves the oxidation of a corresponding methyl group on a fluorotoluene derivative.[5] This approach leverages readily available starting materials.
Conceptual Workflow for Oxidation Route
Caption: Oxidation pathway to 5-Fluoro-2-formylbenzoic acid.
A significant challenge in this approach is achieving selective oxidation of the methyl group to an aldehyde without over-oxidation to a carboxylic acid, especially when another oxidizable group is present.[1]
Route 2: Formylation of a Fluorobenzoic Acid Precursor
Another strategy involves the formylation of a 2-fluorobenzoic acid precursor.[5] This can be achieved through various methods, including ortho-metalation followed by reaction with a formylating agent.
Conceptual Workflow for Formylation Route
Caption: Formylation pathway to 5-Fluoro-2-formylbenzoic acid.
Route 3: Two-Step Synthesis via Nitrile Hydrolysis (A Robust Method)
A widely employed and reliable method for the synthesis of 5-Fluoro-2-formylbenzoic acid commences with 3-bromo-4-fluorobenzaldehyde.[1] This two-step process involves a cyanation reaction followed by hydrolysis of the resulting nitrile.
Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzonitrile [1]
-
Reaction Setup: In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).
-
Cyanation: To this solution, add 50.6 g (0.56 mol) of copper(I) cyanide.
-
Reaction Conditions: Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.
-
Work-up: After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir. Filter the mixture and dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate. Separate the organic layer and wash it twice with water.
-
Isolation: The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-5-formylbenzonitrile.
Experimental Protocol: Hydrolysis to 5-Fluoro-2-formylbenzoic Acid [1]
-
Reaction Setup: Prepare a 50-70% aqueous sulfuric acid solution by carefully adding concentrated sulfuric acid to water.
-
Hydrolysis: Add the crude 2-fluoro-5-formylbenzonitrile to the sulfuric acid solution.
-
Reaction Conditions: Heat the mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.
Workflow for Nitrile Hydrolysis Route
Caption: Two-step synthesis via nitrile hydrolysis.
Physicochemical Properties and Reactivity
The unique arrangement of the three functional groups in 5-Fluoro-2-formylbenzoic acid governs its reactivity and utility in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₃ | [6] |
| Molecular Weight | 168.12 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 550363-85-4 | [6] |
-
Carboxylic Acid: This group readily participates in standard transformations such as esterification and amidation, allowing for the introduction of a wide variety of substituents.[2]
-
Formyl Group: The aldehyde functionality is a key site for nucleophilic attack, enabling reactions like reductive amination, Wittig reactions, and the formation of Schiff bases.[3][5] The electron-withdrawing nature of the adjacent fluorine atom can enhance the electrophilicity of the formyl carbon.[5]
-
Aromatic Fluorine: The fluorine atom influences the electronic properties of the aromatic ring and can participate in nucleophilic aromatic substitution reactions under certain conditions. More importantly, it often imparts desirable pharmacokinetic properties to the final molecule, such as increased metabolic stability and enhanced binding affinity.[1][3]
Applications in Drug Discovery and Medicinal Chemistry
5-Fluoro-2-formylbenzoic acid is a highly valued intermediate in the synthesis of pharmaceuticals.[7][8] Its trifunctional nature allows for the construction of complex heterocyclic scaffolds that are prevalent in biologically active molecules.[1][3]
Key Intermediate in the Synthesis of PARP Inhibitors
A prominent application of 5-Fluoro-2-formylbenzoic acid is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[3] One of the most notable examples is its use in the synthesis of Olaparib, a PARP inhibitor approved for the treatment of certain types of cancer. The synthesis of the phthalazinone core of Olaparib often involves a condensation reaction with 5-Fluoro-2-formylbenzoic acid.[3]
Conceptual Workflow in PARP Inhibitor Synthesis
Caption: Role in the synthesis of PARP inhibitors.
Versatile Building Block for Diverse Scaffolds
Beyond PARP inhibitors, the reactivity of 5-Fluoro-2-formylbenzoic acid makes it a valuable starting material for a wide range of other biologically active compounds. The formyl group can be used in Pictet-Spengler reactions to generate tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are common motifs in natural products and pharmaceuticals.[3] The carboxylic acid can be derivatized to form amides and esters, allowing for fine-tuning of a molecule's properties in structure-activity relationship (SAR) studies.[2]
Conclusion and Future Outlook
5-Fluoro-2-formylbenzoic acid stands as a testament to the power of strategic molecular design. Its journey from a conceptual synthetic target to a readily available and widely used building block mirrors the advancements in synthetic organic chemistry. The trifunctional nature of this compound provides a robust platform for the efficient construction of complex molecules with tailored properties. As the demand for novel therapeutics and advanced materials continues to grow, the importance of versatile and strategically functionalized intermediates like 5-Fluoro-2-formylbenzoic acid is set to increase, ensuring its continued prominence in the landscape of modern chemical synthesis.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoro-2-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and materials science, 5-Fluoro-2-formylbenzoic acid stands out as a versatile trifunctional building block. Its unique arrangement of a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring makes it a valuable precursor for a wide array of complex molecules. However, its utility in the laboratory is intrinsically linked to a thorough understanding of its chemical reactivity and potential hazards. This guide, compiled from a senior application scientist's perspective, provides an in-depth examination of the safety and handling precautions necessary to work with this compound effectively and, most importantly, safely. The protocols and insights presented herein are designed to be self-validating, fostering a laboratory environment where safety is not just a checklist, but an integrated part of the scientific process.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any experimental work commences, a comprehensive risk assessment is paramount. 5-Fluoro-2-formylbenzoic acid, like many substituted benzoic acids, presents a specific set of hazards that must be respected.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-Fluoro-2-formylbenzoic acid is classified with the following hazard statements:
The causality behind these classifications lies in the compound's chemical nature. The carboxylic acid and aldehyde functionalities can interact with biological macromolecules, leading to irritation. The fine, crystalline nature of the solid can lead to the generation of airborne dust, which, if inhaled, can irritate the respiratory tract.[1][4] The fluorine atom can enhance the compound's reactivity and biological interactions.
Quantitative Hazard Data
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][3] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1][3] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity – single exposure | Category 3 | May cause respiratory irritation.[1][2] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The foundation of safe handling lies in a robust system of engineering controls and appropriate personal protective equipment.[5] These measures are not optional; they are essential for minimizing exposure and ensuring a safe working environment.
Engineering Controls: The First Line of Defense
-
Fume Hood: All weighing and handling of 5-Fluoro-2-formylbenzoic acid solid should be conducted in a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of fine dust particles and any potential vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.[4][7]
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[8][9]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are designed to contain the hazard at its source, PPE is crucial for protecting the individual researcher.[5]
-
Eye and Face Protection: Chemical safety goggles conforming to European Standard EN 166 or equivalent are mandatory.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[10] It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[2]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[1][5] Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a respirator is necessary. An N95 mask can provide basic protection against airborne particles, while a full-face respirator with appropriate cartridges may be required for higher exposure levels.[10]
Safe Handling and Storage Protocols: A Step-by-Step Approach
Adherence to standardized protocols for handling and storage is fundamental to preventing accidents and maintaining the integrity of the compound.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize dust dispersion.[11] Use appropriate tools (e.g., spatulas) to handle the solid.
-
Solution Preparation: When dissolving the solid, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[7] Decontaminate all surfaces and equipment used.
Storage Protocol
-
Container: Store 5-Fluoro-2-formylbenzoic acid in a tightly closed, properly labeled container.[12]
-
Location: The storage area should be cool, dry, and well-ventilated.[4][7][12] Avoid direct sunlight and sources of heat or ignition.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[1][12]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical to mitigating harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][12] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][12] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][12] |
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Workflow for responding to a chemical spill.
Disposal Considerations: Environmental Responsibility
Proper disposal of 5-Fluoro-2-formylbenzoic acid and its containers is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Classification: This compound must be treated as hazardous waste.[1]
-
Disposal Method: Dispose of the waste material at an approved waste disposal plant.[12] Do not dispose of it down the drain or into the environment.[7]
-
Container Disposal: Empty containers should be disposed of in accordance with local regulations.[1] Do not reuse empty containers.
Conclusion: Fostering a Culture of Safety
The safe and effective use of 5-Fluoro-2-formylbenzoic acid in a research and development setting is contingent upon a deeply ingrained culture of safety. This guide provides a comprehensive framework for handling this valuable chemical intermediate, emphasizing the importance of understanding its hazards, implementing robust control measures, and being prepared for emergencies. By integrating these principles into daily laboratory practice, researchers can unlock the full synthetic potential of 5-Fluoro-2-formylbenzoic acid while ensuring the well-being of themselves and their colleagues.
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- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
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- Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- 5-FLUORO-2-METHOXYBENZOICACID SDS, 394-04-7 Safety Data Sheets - ECHEMI.
- 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem - NIH.
- SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15).
- SAFETY DATA SHEET - Fisher Scientific. (2009, March 31).
- BENZOIC ACID AR/ACS MSDS CAS-No. - Labogens. (2016, April 29).
- Benzoic-Acid_2024-06-27.docx.
- MSDS of 5-Fluoro-2-hydroxybenzoic acid - Capot Chemical. (2013, September 11).
- Benzoic Acid - Hazardous Substance Fact Sheet.
- 2-Fluoro-5-formylbenzoic acid - High purity | EN - Georganics.
- Benzoic Acid – Uses and Safety | VelocityEHS. (2015, February 16).
- 2-Fluoro-5-formylbenzoic acid | 550363-85-4 - Benchchem.
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
- 5-Fluoro-2-methylbenzoic acid - SAFETY DATA SHEET.
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- Safety Data Sheet: 5-Fluoroorotic acid - Carl ROTH.
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of PARP Inhibitors Utilizing 5-Fluoro-2-formylbenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Benzoic Acids in PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) system, playing a central role in the repair of single-strand DNA breaks (SSBs).[1][2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs. These subsequently collapse replication forks, forming double-strand breaks (DSBs) that the cell cannot repair, ultimately resulting in cell death through a mechanism known as synthetic lethality.[2][3] This targeted approach has established PARP inhibitors (PARPis) like Olaparib, Niraparib, and Rucaparib as transformative therapies for certain types of ovarian, breast, prostate, and pancreatic cancers.[3][4][5]
The molecular architecture of these inhibitors is complex, and their synthesis requires versatile and strategically functionalized building blocks. Among these, halogenated aromatic compounds are paramount. This guide focuses on the application of formyl- and carboxy-substituted fluorobenzenes, specifically isomers like 5-Fluoro-2-formylbenzoic acid and the closely related 2-Fluoro-5-formylbenzoic acid, in the synthesis of potent PARP inhibitors. The trifunctional nature of these molecules—possessing a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring—provides a rich platform for constructing the core heterocyclic systems of drugs like Olaparib.[6][7] The fluorine atom, in particular, is a bioisostere often introduced to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties of the final active pharmaceutical ingredient (API).[6][7]
This document provides a detailed examination of the synthetic pathways, step-by-step experimental protocols, and the underlying chemical principles for leveraging these key building blocks in the development of PARP inhibitors.
Synthetic Pathway Analysis: Constructing the Phthalazinone Core of Olaparib
A cornerstone application for this class of reagents is in the synthesis of Olaparib. The phthalazinone core of Olaparib is a critical pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, enabling it to bind effectively to the PARP catalytic domain. The synthesis of this core structure can be efficiently achieved using 2-fluoro-5-formylbenzoic acid as a key starting material.
The overall strategy involves a condensation reaction to build the carbon framework, followed by a cyclization with hydrazine to form the heterocyclic phthalazinone ring. This approach is well-documented in the process chemistry literature for Olaparib.[4][6]
Overall Synthetic Scheme
The following scheme illustrates a common route to a key Olaparib intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, starting from 2-fluoro-5-formylbenzoic acid. This intermediate is then further elaborated to yield Olaparib.
Caption: Synthetic pathway to a key Olaparib intermediate.
Rationale for Experimental Choices
-
Choice of Isomer: While the prompt specifies 5-Fluoro-2-formylbenzoic acid, the literature for Olaparib synthesis predominantly cites the use of its isomer, 2-Fluoro-5-formylbenzoic acid .[6][8] The positioning of the fluorine atom ortho to the carboxylic acid and the formyl group para to it in the 2-fluoro-5-formyl isomer is structurally crucial for the established synthetic routes leading to the final Olaparib molecule.
-
Condensation Reaction: The initial step is a base-catalyzed condensation reaction. The base (e.g., sodium methoxide) deprotonates the phthalide, which then acts as a nucleophile, attacking the electrophilic aldehyde of the 2-fluoro-5-formylbenzoic acid. This sequence builds the necessary carbon skeleton for the subsequent cyclization.[6]
-
Cyclization with Hydrazine: Hydrazine hydrate is the reagent of choice for forming the six-membered nitrogen-containing phthalazinone ring. It undergoes a condensation-cyclization reaction with the dicarbonyl-like functionality of the intermediate, eliminating water to form the stable heterocyclic system. This is a robust and high-yielding transformation.[4][6]
Detailed Experimental Protocol: Synthesis of an Olaparib Precursor
This section provides a representative, step-by-step protocol for the synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. This protocol is adapted from established procedures in the chemical literature.[6]
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Notes |
| 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | C₈H₅FO₃ | 168.12 | Starting Material |
| Phthalide | 87-41-2 | C₈H₆O₂ | 134.13 | Condensation Partner |
| Sodium Methoxide | 124-41-4 | CH₃NaO | 54.02 | Base Catalyst |
| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 | Cyclizing Agent (Toxic) |
| Methanol | 67-56-1 | CH₄O | 32.04 | Solvent |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Solvent |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | For acidification/work-up |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
Step-by-Step Procedure
This synthesis is typically performed as a two-step, one-pot reaction.
Caption: Experimental workflow for phthalazinone synthesis.
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium methoxide in methanol under an inert atmosphere (e.g., nitrogen).
-
To this solution, add 2-fluoro-5-formylbenzoic acid (1.0 eq) and phthalide (1.0-1.1 eq).[6]
-
Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 2-4 hours.
-
Monitor the consumption of the starting materials using a suitable chromatographic technique (e.g., Thin Layer Chromatography or LC-MS).
Step 2: Cyclization with Hydrazine Hydrate
-
Once the initial condensation is complete, cool the reaction mixture slightly.
-
Carefully add hydrazine hydrate (1.5-2.0 eq) to the reaction mixture. Caution: Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE).
-
Heat the mixture back to reflux and maintain for an additional 4-8 hours, or until the intermediate is fully consumed as monitored by chromatography.[6]
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in water and acidify the solution to a pH of ~2-3 by the slow addition of concentrated hydrochloric acid. This will cause the product to precipitate.
-
Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product under vacuum. For further purification, the solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white to off-white solid.[6]
Safety and Handling Precautions
-
Hydrazine Hydrate: Extremely toxic and corrosive. It is a suspected carcinogen and should be handled with extreme caution in a chemical fume hood. Avoid inhalation, ingestion, and skin contact. Use appropriate PPE, including gloves, lab coat, and safety goggles.
-
Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.
-
Solvents: Methanol, ethanol, and ethyl acetate are flammable. Keep away from ignition sources. Ensure adequate ventilation.
Conclusion
5-Fluoro-2-formylbenzoic acid and its isomer, 2-fluoro-5-formylbenzoic acid, are highly valuable and versatile building blocks in the field of medicinal chemistry. As demonstrated in the synthesis of a key precursor to the blockbuster PARP inhibitor Olaparib, the strategic arrangement of its functional groups allows for the efficient and scalable construction of complex heterocyclic cores. The protocols and synthetic strategies outlined in this guide highlight the practical application of this reagent, providing researchers and drug development professionals with a foundational understanding for its use in the synthesis of next-generation targeted cancer therapies.
References
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Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development - ACS Publications. Available at: [Link]
- CN105985294B - Preparation method of olaparib. Google Patents.
-
Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate. Available at: [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH. Available at: [Link]
-
Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. ResearchGate. Available at: [Link]
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. NIH. Available at: [Link]
-
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH. Available at: [Link]
- CN107235957A - A kind of synthetic method for preparing Niraparib. Google Patents.
-
PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. PMC - NIH. Available at: [Link]
-
Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. PubMed. Available at: [Link]
-
In Silico Design Of Phenyl Acetamide Derivatives As Parp1 Inhibitors Targeting Brca1/2-Mutated Breast And Ovarian Cancers. ResearchGate. Available at: [Link]
-
PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. PubMed. Available at: [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC - NIH. Available at: [Link]
-
Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. PubMed. Available at: [Link]
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- 2. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 5-Fluoro-2-formylbenzoic Acid in Modern Medicinal Chemistry
Introduction: A Trifunctional Scaffold for Drug Discovery
5-Fluoro-2-formylbenzoic acid is a versatile trifunctional building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure is strategically equipped with a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring, allowing for a diverse array of chemical transformations. The strategic placement of these functional groups enables selective reactions, facilitating the construction of intricate molecular architectures for drug discovery.[2]
The true value of this intermediate lies in the synergistic interplay of its components:
-
The Formyl Group: Acts as a primary reactive site for condensation reactions, enabling the construction of a wide array of heterocyclic scaffolds.[1]
-
The Carboxylic Acid Group: Provides a handle for amide bond formation, esterification, or salt formation, allowing for fine-tuning of solubility and pharmacokinetic profiles.
-
The Fluorine Atom: The electron-withdrawing nature of fluorine can influence the reactivity of the other functional groups.[1] More importantly, its incorporation into a drug candidate often imparts desirable pharmacokinetic properties, such as enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to target proteins.[1][2]
This application note provides an in-depth guide to the use of 5-Fluoro-2-formylbenzoic acid, with a primary focus on its pivotal role in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, exemplified by Olaparib.[1][3] Detailed experimental protocols for its synthesis and key transformations are provided to guide researchers in their synthetic endeavors.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is crucial for reaction setup, optimization, and purification.
| Property | Value | Source |
| CAS Number | 550363-85-4 | [4] |
| Molecular Formula | C₈H₅FO₃ | [4] |
| Molecular Weight | 168.12 g/mol | [4][5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 174.5-178.5 °C | [5] |
| Boiling Point | 330.9±27.0 °C (Predicted) | [5] |
| Density | 1.426±0.06 g/cm³ (Predicted) | [5] |
Core Application: Synthesis of Phthalazinone-Based PARP Inhibitors
A major and highly significant application of 5-fluoro-2-formylbenzoic acid is in the synthesis of the PARP inhibitor Olaparib (Lynparza), a revolutionary drug for treating certain types of ovarian, breast, and other cancers.[3][7] The core of Olaparib is a phthalazinone scaffold, and 5-fluoro-2-formylbenzoic acid is a cornerstone intermediate in its construction.[1][3]
The synthesis involves a crucial condensation reaction to form this key heterocyclic core. This is typically achieved through a two-step, one-pot reaction where 5-fluoro-2-formylbenzoic acid is first condensed with a suitable partner, such as phthalide, followed by cyclization with hydrazine hydrate.[1]
Caption: Reaction scheme for the synthesis of a key Olaparib intermediate.
Protocol 1: Synthesis of 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
This protocol details the synthesis of a key phthalazinone intermediate used in the manufacturing of Olaparib.
Part A: Condensation
-
Materials:
-
5-Fluoro-2-formylbenzoic acid
-
Phthalide
-
Sodium methoxide (or other suitable alkoxide base)
-
Methanol (or other suitable alcohol solvent)
-
-
Procedure:
-
To a solution of sodium methoxide in methanol within a round-bottom flask, add 5-Fluoro-2-formylbenzoic acid and an equimolar amount of phthalide.[1]
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux.
-
Causality Note: The basic conditions facilitate the deprotonation and subsequent nucleophilic attack, initiating the condensation between the two starting materials.
-
Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.[1] This ensures the reaction proceeds to completion before initiating the next step.
-
Part B: Cyclization with Hydrazine Hydrate
-
Materials:
-
Intermediate product from Part A
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Upon completion of the condensation, the solvent can be removed under reduced pressure. Dissolve the resulting residue in a suitable solvent like ethanol.[1]
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature until the starting material is consumed, as monitored by chromatography.[1]
-
Causality Note: Hydrazine acts as a dinucleophile, reacting with the carbonyl functionalities of the intermediate to form the stable heterocyclic phthalazinone ring system.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
The residue is then subjected to an appropriate work-up, which may include acidification to precipitate the product, followed by extraction with an organic solvent (e.g., ethyl acetate).[1]
-
The final product is purified by recrystallization to yield the desired intermediate.[1]
-
Versatile Transformations of the Formyl Group
The aldehyde functionality is a hub for diverse synthetic transformations, allowing for the introduction of various pharmacophores and linker groups.
Schiff Base Formation
The condensation with primary amines to form imines (Schiff bases) is a fundamental transformation. These imines can be valuable intermediates themselves or can be subsequently reduced to form stable secondary amines.
Caption: General scheme for Schiff base formation.
Protocol 2: General Procedure for Schiff Base Formation
-
Materials:
-
5-Fluoro-2-formylbenzoic acid
-
Primary amine (e.g., aniline or a substituted aliphatic/aromatic amine)
-
Solvent (e.g., ethanol or methanol)
-
Acid catalyst (optional, e.g., a few drops of glacial acetic acid)
-
-
Procedure:
-
Dissolve 5-Fluoro-2-formylbenzoic acid in the chosen solvent in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.[1]
-
If necessary, add a catalytic amount of glacial acetic acid. Causality Note: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the amine.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight.[1]
-
Monitor the reaction's progress by TLC.
-
Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[1]
-
Adaptable Protocol: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are common and valuable scaffolds in pharmaceuticals.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. While specific examples with 5-fluoro-2-formylbenzoic acid are not prevalent in initial literature searches, a general protocol can be readily adapted.
-
Materials:
-
5-Fluoro-2-formylbenzoic acid
-
β-Arylethylamine (e.g., tryptamine or phenethylamine)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Solvent (e.g., dichloromethane, toluene)
-
-
Procedure:
-
To a solution of the β-arylethylamine in the chosen solvent, add 5-fluoro-2-formylbenzoic acid.[1]
-
Add the acid catalyst to the mixture.
-
Stir the reaction at room temperature or with gentle heating, depending on the reactivity of the substrates.[1]
-
Causality Note: The reaction first forms a Schiff base in situ, which is then protonated by the acid catalyst. This activates the imine for the subsequent intramolecular electrophilic aromatic substitution, leading to cyclization and formation of the desired heterocyclic ring system.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a basic aqueous solution) and isolate the product by extraction. The crude product can then be purified by column chromatography or recrystallization.[1]
-
Synthesis of the Building Block
For laboratories requiring a custom synthesis or large-scale production, 5-Fluoro-2-formylbenzoic acid is reliably prepared via a two-step sequence starting from 3-bromo-4-fluorobenzaldehyde.[2]
Caption: Overall workflow for the synthesis of 5-Fluoro-2-formylbenzoic acid.
Protocol 3: Synthesis via Cyanation and Hydrolysis
Part A: Synthesis of 2-Fluoro-5-formylbenzonitrile
-
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
SAFETY NOTE: Copper(I) cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[2]
-
In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde in NMP.[2]
-
Add copper(I) cyanide to the solution.
-
Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.[2]
-
After cooling, work up the reaction by diluting with water and ethyl acetate, followed by separation of the organic layer and washing.[2] The crude nitrile can be purified for the next step.
-
Part B: Hydrolysis to 5-Fluoro-2-formylbenzoic Acid
-
Materials:
-
2-Fluoro-5-formylbenzonitrile
-
Concentrated sulfuric acid
-
Water
-
-
Procedure:
-
SAFETY NOTE: Concentrated sulfuric acid is highly corrosive. Prepare the aqueous solution by carefully and slowly adding the acid to water, never the reverse.[2]
-
Prepare a solution of aqueous sulfuric acid (e.g., 50-70%).[2]
-
Add the 2-fluoro-5-formylbenzonitrile to the sulfuric acid solution.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice to precipitate the product.[2]
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and then dry.[2]
-
Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.[2]
-
Conclusion
5-Fluoro-2-formylbenzoic acid is more than a simple intermediate; it is a powerful and versatile building block that has proven its value in modern drug discovery. Its trifunctional nature provides a robust platform for generating complex molecular architectures with desirable pharmacological properties. The successful application of this compound in the synthesis of the PARP inhibitor Olaparib highlights its critical importance in the development of life-saving therapeutics.[1][3] The protocols and data presented herein serve as a practical guide for researchers looking to harness the synthetic utility of this essential building block in their medicinal chemistry programs.
References
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Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, ACS Publications. Available at: [Link]
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The Essential Role of 2-Fluoro-5-formylbenzoic Acid in Olaparib Synthesis. Medium. Available at: [Link]
-
2-Fluoro-5-formylbenzoic acid | C8H5FO3. PubChem, NIH. Available at: [Link]
-
2-Fluoro-5-formyl-benzoic acid. ChemBK. Available at: [Link]
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Application Note: A Protocol for Amide Coupling with 5-Fluoro-2-formylbenzoic Acid
Introduction: The Strategic Value of a Trifunctional Building Block
5-Fluoro-2-formylbenzoic acid is a trifunctional building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its architecture, featuring a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring, presents a versatile platform for constructing complex molecular entities. The fluorine atom can enhance metabolic stability and binding affinity, the aldehyde provides a reactive handle for forming heterocycles or other C-C bonds, and the carboxylic acid is a prime site for one of the most fundamental reactions in drug discovery: amide bond formation.[1][2][3]
Amide coupling is a cornerstone of pharmaceutical development, enabling the linkage of molecular fragments to build libraries of potential drug candidates.[4][5][6] However, the reactivity of 5-Fluoro-2-formylbenzoic acid is not without its challenges. The presence of the electrophilic aldehyde group necessitates a carefully controlled strategy to ensure selective amidation of the carboxylic acid without inducing unwanted side reactions, such as imine formation with the amine coupling partner.[7]
This application note provides a comprehensive guide to performing amide coupling reactions with 5-Fluoro-2-formylbenzoic acid. We will delve into the mechanistic principles, present a robust, field-proven protocol, and discuss critical parameters for optimization and troubleshooting.
The Chemistry of Activation: Principles of Modern Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, primarily due to the formation of a stable ammonium carboxylate salt.[8] Modern synthetic methods overcome this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic.[8]
The Key Players:
-
Coupling Reagents: These are the primary activators. They fall into several classes, including carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[5][9] Aminium/uronium reagents like HATU are often preferred for challenging couplings due to their high efficiency and fast reaction rates.[10]
-
Additives: Reagents such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently used alongside coupling agents.[4] They act as acyl transfer agents, forming an active ester intermediate that is less prone to side reactions (like racemization in chiral substrates) and more reactive towards the amine than the initial activated species.[4][9] This is particularly important with carbodiimides to prevent the formation of stable N-acylurea byproducts.[9]
-
Bases: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential.[6][8] Its primary roles are to deprotonate the carboxylic acid to form the more nucleophilic carboxylate and to neutralize any acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[11][12]
Visualization of the Coupling Mechanism
The following diagram illustrates the general activation pathway using a carbodiimide reagent like EDC in the presence of HOBt, a common and effective strategy.
Caption: Carbodiimide-mediated amide bond formation pathway.
Recommended Protocol: HATU-Mediated Coupling
This protocol utilizes HATU, a highly efficient aminium-based coupling reagent suitable for a broad range of substrates, including those that may be sterically hindered or electronically deactivated.
Materials and Reagents
-
Substrates: 5-Fluoro-2-formylbenzoic acid, desired primary or secondary amine
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Workup Reagents: Ethyl acetate (EtOAc), 1 M Hydrochloric acid (HCl), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Saturated aqueous Sodium Chloride (Brine)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon line, standard glassware for extraction, rotary evaporator.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Fluoro-2-formylbenzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M. Stir until fully dissolved.
-
Addition of Amine and Base: Add the amine (1.0-1.2 eq) to the solution, followed by DIPEA (2.5-3.0 eq).[8] Stir the mixture for 5-10 minutes at room temperature. Causality Note: Adding the base ensures the carboxylic acid is deprotonated to its more reactive carboxylate form before the coupling agent is introduced.
-
Activation and Coupling: In a single portion, add HATU (1.1-1.2 eq) to the reaction mixture.[8] A slight exotherm or color change may be observed. Expertise Note: The order of addition is critical. Pre-mixing the acid, amine, and base before adding HATU minimizes the potential for HATU to be consumed by side reactions and ensures rapid formation of the desired active ester in the presence of the nucleophile.[10]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. Reactions are typically complete within 2-12 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 10-20x the volume of DMF).
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated aq. NaHCO₃ (2x), and finally with saturated brine (1x).[13] Trustworthiness Note: This washing sequence is self-validating. The acid wash removes excess DIPEA and any unreacted amine. The bicarbonate wash removes unreacted 5-Fluoro-2-formylbenzoic acid and HOBt/HOAt byproducts from HATU. The brine wash removes residual water before drying.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, acetonitrile).[14][15]
Experimental Workflow Diagram
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Data Summary & Troubleshooting
Reagent Selection Guide
| Category | Reagent | Equivalents | Key Characteristics & Field Insights |
| Coupling Agent | EDC·HCl | 1.2 - 1.5 | Water-soluble carbodiimide; byproducts are easily removed with aqueous workup.[13] Often requires an additive like HOBt for efficiency.[4] A cost-effective choice for routine couplings. |
| HATU | 1.1 - 1.2 | Highly efficient aminium salt, excellent for hindered or electron-poor substrates.[10] Fast reaction times. More expensive but very reliable. | |
| PyBOP | 1.1 - 1.2 | Phosphonium salt; less likely to cause guanidinylation of the amine compared to some uronium reagents. Generates carcinogenic HMPA as a byproduct, requiring careful handling.[9] | |
| Additive | HOBt | 0.1 - 1.2 | The classic additive. Suppresses side reactions and minimizes racemization.[4][9] Often used catalytically with EDC.[4] |
| Base | DIPEA | 2.5 - 3.0 | Highly hindered, non-nucleophilic base. The standard choice for HATU and PyBOP couplings.[8] |
| TEA (Et₃N) | 2.5 - 3.0 | Less sterically hindered than DIPEA and slightly more nucleophilic. Can sometimes lead to side reactions but is a common and effective alternative. | |
| Solvent | DMF | - | Excellent solvating power for a wide range of substrates. High boiling point. Must be anhydrous. |
| DCM | - | Lower boiling point, making for easier removal. Good for many couplings, but some polar starting materials may have limited solubility. | |
| ACN | - | A good polar aprotic alternative to DMF and DCM.[4] |
Troubleshooting Common Issues
-
Issue: Low or No Product Formation.
-
Cause: Ineffective activation or poor amine nucleophilicity. The amine may be sterically hindered or electronically poor.
-
Solution: Switch to a more powerful coupling reagent like HATU if using EDC/HOBt.[16] Increase the reaction temperature to 40-50 °C and extend the reaction time. Ensure all reagents, especially the solvent, are strictly anhydrous.
-
-
Issue: Presence of Imine Side Product.
-
Cause: The amine reactant attacks the aldehyde on the benzoic acid. This is more likely with primary amines and under acidic conditions that can catalyze imine formation.
-
Solution: Ensure an adequate amount of base (DIPEA/TEA) is used to keep the reaction medium basic, which disfavors imine formation.[7] If the problem persists, consider protecting the aldehyde as an acetal prior to coupling, followed by deprotection.
-
-
Issue: Difficulty in Purification.
-
Cause: The product has similar polarity to a starting material or byproduct. The urea byproduct from EDC can sometimes be difficult to remove if the workup is not thorough.[13]
-
Solution: Optimize the aqueous workup; ensure complete removal of acidic and basic impurities. For chromatography, try a different solvent system (e.g., DCM/Methanol). If the product is a stable solid, recrystallization is an excellent alternative to chromatography and can yield highly pure material.[14]
-
Conclusion
The amide coupling of 5-Fluoro-2-formylbenzoic acid is a highly achievable transformation that opens the door to a diverse range of complex molecules. Success hinges on a sound understanding of the underlying mechanism and careful execution of the experimental protocol. By selecting a robust activation system, such as HATU/DIPEA, and adhering to a systematic workup and purification procedure, researchers can reliably synthesize the desired amide products while minimizing potential side reactions stemming from the substrate's unique trifunctional nature. This guide serves as a validated starting point for further exploration and optimization in your specific research context.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
- Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
- Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- HATU. (n.d.). Wikipedia.
- HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). National Institutes of Health.
- Amide-based compounds, production, recovery, purification and uses thereof. (n.d.). Google Patents.
- Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate.
- Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. (n.d.). The Royal Society of Chemistry.
- Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid. (n.d.). Benchchem.
- Struggling with amide coupling. (2024, October 9). Reddit.
- How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- amide coupling help. (2022, March 24). Reddit.
- Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
- Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. (n.d.). Benchchem.
- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). ResearchGate.
- A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5. (n.d.). Benchchem.
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The Strategic Application of 5-Fluoro-2-formylbenzoic Acid in the Synthesis of Advanced Metal-Organic Frameworks for Drug Delivery
Introduction: A Trifunctional Ligand for Next-Generation MOFs
Metal-Organic Frameworks (MOFs) have emerged as a class of highly porous, crystalline materials with vast potential in gas storage, catalysis, and notably, biomedical applications.[1] The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise control over their structure and function.[2] In this context, 5-Fluoro-2-formylbenzoic acid stands out as a trifunctional ligand of significant interest for the synthesis of sophisticated MOFs. Its unique molecular architecture, featuring a carboxylate group for coordination with metal centers, a chemically accessible aldehyde moiety for post-synthetic modification (PSM), and a fluorine atom for modulating the framework's physicochemical properties, offers a versatile platform for creating highly functionalized materials.[3] The presence of the fluorine atom can enhance the hydrophobicity and electronic properties of the MOF, while the aldehyde group serves as a covalent anchor for the introduction of further functionalities, making it a prime candidate for applications in targeted drug delivery.[4][5]
This guide provides an in-depth exploration of the use of 5-Fluoro-2-formylbenzoic acid in MOF synthesis, detailing protocols for framework construction, post-synthetic modification, and subsequent application in drug delivery. The methodologies presented are grounded in established principles of MOF chemistry and are designed to be adaptable for researchers in materials science and drug development.
Part 1: Synthesis of a 5-Fluoro-2-formylbenzoic Acid-Based MOF (FFB-MOF-1)
The synthesis of MOFs from functionalized benzoic acid derivatives is typically achieved via solvothermal methods.[6] This approach involves heating the constituent metal salts and organic linkers in a high-boiling point solvent within a sealed vessel. The following protocol describes a representative synthesis of a hypothetical zinc-based MOF, herein designated as FFB-MOF-1, using 5-Fluoro-2-formylbenzoic acid as the organic linker.
Experimental Protocol: Solvothermal Synthesis of FFB-MOF-1
Materials:
-
5-Fluoro-2-formylbenzoic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined autoclave (23 mL)
-
Oven
-
Centrifuge
-
Vacuum drying oven
Procedure:
-
In a 20 mL glass vial, dissolve 36.4 mg (0.2 mmol) of 5-Fluoro-2-formylbenzoic acid in 10 mL of DMF.
-
In a separate vial, dissolve 89.2 mg (0.3 mmol) of Zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at 110 °C for 24 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Collect the resulting crystalline product by centrifugation.
-
Wash the product three times with fresh DMF to remove any unreacted starting materials.
-
To activate the MOF, immerse the product in ethanol for 24 hours, replacing the ethanol every 8 hours. This solvent exchange process is crucial for removing the high-boiling DMF from the pores of the MOF.[7]
-
Decant the ethanol and dry the activated FFB-MOF-1 under vacuum at 100 °C for 12 hours.
Causality of Experimental Choices:
-
Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve both the organic linker and the metal salt.
-
Temperature and Time: The chosen temperature and reaction time are typical for the formation of crystalline MOFs and are often optimized to control crystal size and phase purity.[8]
-
Molar Ratio: A slight excess of the metal salt is often used to promote the formation of the desired framework structure.
-
Activation: The solvent exchange with a more volatile solvent like ethanol followed by vacuum drying is a standard procedure to evacuate the pores of the MOF, making them accessible for subsequent applications.[7]
Characterization of FFB-MOF-1
The successful synthesis and activation of FFB-MOF-1 should be confirmed through a suite of characterization techniques.
| Technique | Purpose | Expected Outcome for FFB-MOF-1 |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.[9] | A TGA curve showing a stable framework up to a certain temperature (e.g., >300 °C), with an initial weight loss corresponding to the removal of guest/solvent molecules. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To verify the presence of the functional groups from the organic linker within the MOF structure.[10] | The FT-IR spectrum should show characteristic peaks for the carboxylate coordination to the metal center and the stretching vibration of the aldehyde group. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the surface area and porosity of the activated MOF.[1] | A type I isotherm, characteristic of microporous materials, with a calculated Brunauer-Emmett-Teller (BET) surface area. |
Part 2: Post-Synthetic Modification (PSM) of FFB-MOF-1
The aldehyde functionality of the 5-Fluoro-2-formylbenzoic acid linker within the FFB-MOF-1 structure provides a reactive handle for post-synthetic modification.[4] This allows for the covalent attachment of other molecules, thereby tailoring the chemical environment within the MOF's pores for specific applications.[11] The following protocol details the modification of FFB-MOF-1 with an amine-containing molecule, using 2,4-dinitrophenylhydrazine as a model compound to form a hydrazone-functionalized MOF.[3][12]
Experimental Protocol: Imine Condensation on FFB-MOF-1
Materials:
-
Activated FFB-MOF-1
-
2,4-Dinitrophenylhydrazine
-
Ethanol
-
Centrifuge
Procedure:
-
Suspend 50 mg of activated FFB-MOF-1 in 10 mL of ethanol.
-
In a separate vial, prepare a saturated solution of 2,4-dinitrophenylhydrazine in ethanol.
-
Add the 2,4-dinitrophenylhydrazine solution to the FFB-MOF-1 suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the modified MOF (now FFB-MOF-1-Hydrazone) by centrifugation.
-
Wash the product thoroughly with ethanol to remove any unreacted 2,4-dinitrophenylhydrazine.
-
Dry the final product under vacuum at 60 °C for 12 hours.
Self-Validation of the Protocol:
The success of the post-synthetic modification can be verified by:
-
FT-IR Spectroscopy: The appearance of a new peak corresponding to the C=N stretch of the hydrazone and a decrease in the intensity of the aldehyde C=O peak.
-
Solid-State ¹³C NMR: Changes in the chemical shifts corresponding to the carbon atoms of the aldehyde and the newly formed hydrazone.
-
Color Change: A visual color change of the MOF powder upon reaction.
Part 3: Application in Drug Delivery
The porous nature and tunable functionality of MOFs make them excellent candidates for drug delivery systems.[13] The synthesized FFB-MOF-1 can be loaded with a therapeutic agent, and its release can be studied under physiological conditions. Doxorubicin, a common anticancer drug, is used here as a model therapeutic.[14]
Experimental Protocol: Doxorubicin Loading and Release
Drug Loading:
-
Prepare a solution of Doxorubicin in a suitable solvent (e.g., a mixture of water and DMF) at a concentration of 1 mg/mL.
-
Immerse 20 mg of activated FFB-MOF-1 in 5 mL of the Doxorubicin solution.
-
Stir the mixture in the dark at room temperature for 48 hours to allow for the drug to diffuse into the pores of the MOF.
-
Collect the drug-loaded MOF (Dox@FFB-MOF-1) by centrifugation.
-
Wash the product with the solvent to remove any surface-adsorbed drug molecules.
-
Dry the Dox@FFB-MOF-1 under vacuum.
-
Determine the amount of loaded Doxorubicin by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy.
Drug Release:
-
Suspend 10 mg of Dox@FFB-MOF-1 in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic environment of tumor cells).[15]
-
Keep the suspension in a shaker incubator at 37 °C.
-
At predetermined time intervals, take a 1 mL aliquot of the release medium and replace it with 1 mL of fresh PBS.
-
Centrifuge the aliquot to remove any MOF particles.
-
Measure the concentration of released Doxorubicin in the supernatant using UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time.
Expected Outcomes and Causality:
-
High Drug Loading: The porous structure of FFB-MOF-1 is expected to allow for a high loading capacity of Doxorubicin.
-
pH-Responsive Release: A faster release of Doxorubicin is anticipated at the lower pH of 5.5 compared to pH 7.4. This is because the acidic environment can protonate the drug and potentially weaken its interaction with the MOF framework, facilitating its release.[14]
Visualization of Workflows
Caption: Workflow for the synthesis, modification, and drug delivery application of FFB-MOF-1.
Conclusion and Future Perspectives
The use of 5-Fluoro-2-formylbenzoic acid as a ligand in MOF synthesis opens up a plethora of possibilities for the creation of highly functional and adaptable materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of these MOFs. The ability to perform post-synthetic modifications on the aldehyde group allows for the covalent attachment of targeting moieties, fluorescent tags, or other functional groups, which can lead to the development of "smart" drug delivery systems capable of targeted therapy and theranostics. Further research in this area could focus on exploring different metal nodes to tune the MOF's properties, investigating the in vivo performance of these drug delivery systems, and expanding the library of molecules that can be attached via post-synthetic modification.
References
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Synthesis of MOFs and Characterization and Drug Loading Efficiency. (2025). MDPI. Retrieved from: [Link]
-
Functionalization of mixed ligand metal-organic frameworks as the transport vehicles for drugs. (n.d.). UQ eSpace. Retrieved from: [Link]
-
Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). ResearchGate. Retrieved from: [Link]
-
Metal-Organic Framework (MOFs) for Drug Delivery Applications. (n.d.). Semantic Scholar. Retrieved from: [Link]
-
Post-Synthetic Modification of Tagged Metal-Organic Frameworks. (2025). Request PDF. Retrieved from: [Link]
-
Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). Brieflands. Retrieved from: [Link]
-
CHAPTER 3: Post‐synthetic Modification of MOFs. (n.d.). The Royal Society of Chemistry. Retrieved from: [Link]
-
Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). (n.d.). CrystEngComm. Retrieved from: [Link]
-
Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). (2010). ResearchGate. Retrieved from: [Link]
-
The synthesis process of MOF-5. (n.d.). ResearchGate. Retrieved from: [Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (n.d.). Semantic Scholar. Retrieved from: [Link]
-
Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. (2020). PMC - PubMed Central. Retrieved from: [Link]
-
Post-synthetic modification of the metal–organic framework compound UiO-66. (2025). Request PDF. Retrieved from: [Link]
-
Water-Stable Fluorinated Metal−Organic Frameworks (F-MOFs) with Hydrophobic Properties as Efficient and Highly Active Heterogeneous Catalysts in Aqueous Solution. (n.d.). Request PDF. Retrieved from: [Link]
-
Synthesis, Characterization and Adsorption Capability of MOF-5. (n.d.). Science Alert. Retrieved from: [Link]
-
Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). (2024). MDPI. Retrieved from: [Link]
-
The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. (n.d.). NIH. Retrieved from: [Link]
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Synthesis and Characterization of Functionalized Metal-organic Frameworks. (n.d.). PMC - NIH. Retrieved from: [Link]
-
Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. (n.d.). SciSpace. Retrieved from: [Link]
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Application Notes and Protocols for Suzuki Coupling with 5-Fluoro-2-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Fluoro-2-formylbenzoic Acid Derivatives
In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl structures remains a cornerstone of innovation. 5-Fluoro-2-formylbenzoic acid is a highly valuable, albeit challenging, substrate for such transformations. Its constituent functional groups—a fluorine atom, a formyl group, and a carboxylic acid—each impart unique properties to the target molecule. Fluorine can enhance metabolic stability and binding affinity, the formyl group serves as a versatile synthetic handle for further elaboration, and the carboxylic acid can act as a key pharmacophoric element or a point of conjugation.[1] The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for the construction of carbon-carbon bonds, favored for its mild conditions and broad functional group tolerance.[1][2] This guide provides a detailed exploration of the reaction conditions necessary to successfully employ 5-Fluoro-2-formylbenzoic acid in Suzuki coupling reactions, addressing the inherent challenges posed by its unique substitution pattern.
Core Principles and Mechanistic Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[3] The catalytic cycle, fundamental to understanding and troubleshooting the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a bromo- or iodo- derivative of 5-fluoro-2-formylbenzoic acid), forming a Pd(II) complex.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]
Challenges in the Suzuki Coupling of 5-Fluoro-2-formylbenzoic Acid
The unique substitution pattern of 5-fluoro-2-formylbenzoic acid presents a confluence of challenges that must be addressed through careful optimization of reaction conditions.
-
Steric Hindrance: The ortho-formyl and -carboxyl groups create significant steric bulk around the carbon-halogen bond, which can impede the oxidative addition step. This often necessitates the use of specialized, bulky ligands to facilitate the approach of the palladium catalyst.
-
Electronic Effects: The fluorine, formyl, and carboxylic acid moieties are all electron-withdrawing. This can influence the electron density of the aromatic ring and, consequently, the rate of oxidative addition.
-
Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center, potentially leading to catalyst deactivation.
-
Side Reactions: The presence of multiple functional groups increases the likelihood of undesired side reactions, such as protodehalogenation (replacement of the halogen with hydrogen) and homocoupling of the boronic acid partner. The formyl group itself could potentially undergo side reactions under certain conditions, although it is generally well-tolerated.
Recommended Reaction Protocols
To overcome these challenges, a carefully selected set of reagents and conditions is paramount. The following protocols are designed to provide a robust starting point for the Suzuki coupling of 5-fluoro-2-formylbenzoic acid derivatives (assuming the starting material is a 2-halo derivative).
Table 1: Recommended Reagents for Suzuki Coupling of 5-Fluoro-2-formylbenzoic Acid Derivatives
| Component | Recommended Reagents | Rationale |
| Aryl Halide | 2-Bromo-5-fluoro-2-formylbenzoic acid or 2-Iodo-5-fluoro-2-formylbenzoic acid | Reactivity order is I > Br >> Cl. Aryl chlorides are less reactive and require more forcing conditions. |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is an air-stable Pd(II) source that is reduced in situ. Pd₂(dba)₃ is a Pd(0) source. Both are highly effective. |
| Ligand | Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | These bulky, electron-rich ligands are essential for overcoming the steric hindrance of the ortho-substituents and accelerating both oxidative addition and reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃ | These are strong, non-nucleophilic bases that are effective in promoting transmetalation. They are generally superior to hydroxides or alkoxides, which can promote side reactions. Anhydrous conditions are preferable. |
| Solvent | Anhydrous, degassed aprotic solvents such as 1,4-Dioxane, Toluene, or THF, often with a small amount of water. | Aprotic solvents are generally preferred to minimize protodehalogenation. A small amount of water can sometimes accelerate the reaction. |
| Boronic Acid | Arylboronic acids or Arylboronic acid pinacol esters | A slight excess (1.2-1.5 equivalents) is typically used to drive the reaction to completion. |
Experimental Protocol: Suzuki Coupling of 2-Bromo-5-fluoro-2-formylbenzoic Acid
This protocol provides a general procedure that should be optimized for each specific boronic acid partner.
Materials:
-
2-Bromo-5-fluoro-2-formylbenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-5-fluoro-2-formylbenzoic acid, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., a 10:1 v/v ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Acidification and Extraction: Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate the carboxylic acid product. Extract the aqueous layer with ethyl acetate three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Steric hindrance impeding oxidative addition. | 1. Use fresh catalyst and ligand. 2. Ensure proper degassing of solvents and rigorous maintenance of an inert atmosphere. 3. Increase catalyst and ligand loading. Consider a more active ligand system (e.g., a different Buchwald ligand or an NHC). |
| Protodehalogenation | Presence of protic sources (water, alcohols) or certain bases (hydroxides, alkoxides). | Use anhydrous solvents and a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. |
| Catalyst Deactivation (Palladium Black) | 1. Coordination of the carboxylate to the palladium center. 2. Thermal decomposition. | 1. Use a sufficient excess of a bulky ligand to prevent carboxylate coordination. 2. Optimize the reaction temperature; avoid excessively high temperatures. |
Conclusion
The Suzuki-Miyaura coupling of 5-fluoro-2-formylbenzoic acid, while challenging, is a feasible and highly valuable transformation. Success hinges on the careful selection of a catalyst system capable of overcoming the significant steric hindrance and electronic effects of the substrate. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, in conjunction with a suitable palladium precursor and a non-nucleophilic base, provides a robust foundation for the synthesis of a diverse array of functionalized biaryl compounds. The protocols and troubleshooting guide presented herein offer a comprehensive starting point for researchers to harness the synthetic potential of this versatile building block.
References
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]
-
Marion, N., et al. (2006). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 128(12), 4101-4111. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link]
-
MDPI (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 395. Available at: [Link]
-
ResearchGate (2015). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Available at: [Link]
Sources
The Strategic Application of 5-Fluoro-2-formylbenzoic Acid in Structure-Activity Relationship (SAR) Studies: A Technical Guide for Drug Discovery Professionals
Introduction: The Unique Value Proposition of a Trifunctional Building Block
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is a critical determinant of success in any drug discovery campaign. Among the vast arsenal of available synthons, 5-Fluoro-2-formylbenzoic acid has emerged as a particularly valuable and versatile scaffold for the systematic exploration of structure-activity relationships (SAR). Its trifunctional nature, presenting a carboxylic acid, a formyl group, and a fluorine atom on a phenyl ring, offers a unique convergence of chemical reactivity and desirable pharmacological properties. This guide provides an in-depth exploration of the application of 5-fluoro-2-formylbenzoic acid in SAR studies, complete with detailed protocols and the scientific rationale underpinning its use.
The strategic placement of the three functional groups on the aromatic ring of 5-fluoro-2-formylbenzoic acid provides medicinal chemists with three distinct and orthogonal handles for chemical modification. This allows for a systematic and granular exploration of the chemical space around a core scaffold, a fundamental practice in the iterative process of lead optimization.
-
The Carboxylic Acid: This group serves as a versatile anchor for the introduction of a wide array of substituents via robust and well-established amide bond formation reactions. Amide linkages are prevalent in many drug molecules, often playing a crucial role in target engagement through hydrogen bonding interactions.
-
The Formyl Group (Aldehyde): The aldehyde functionality is a gateway to a diverse range of chemical transformations, most notably reductive amination, which allows for the introduction of various amine-containing moieties. This is a powerful strategy for modulating physicochemical properties such as solubility and basicity, as well as for exploring interactions with specific pockets within a biological target.
-
The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance a range of pharmacokinetic and pharmacodynamic properties.[1] The electron-withdrawing nature of the fluorine atom in 5-fluoro-2-formylbenzoic acid can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.[2] More importantly, it can improve metabolic stability by blocking potential sites of oxidative metabolism and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][3]
This guide will delve into the practical applications of this unique building block, providing detailed protocols for the synthesis of compound libraries targeting key drug classes and offering insights into the interpretation of the resulting SAR data.
Part 1: Systematic Library Synthesis for SAR Exploration
The power of 5-fluoro-2-formylbenzoic acid in SAR studies lies in the ability to systematically and independently modify each of its three functional groups. This section provides detailed protocols for the synthesis of focused libraries, each designed to probe the impact of specific structural changes on biological activity.
Probing the "Southern" Region: Amide Library Synthesis via the Carboxylic Acid
The carboxylic acid moiety is an ideal starting point for exploring interactions in one region of the target's binding pocket. Amide coupling reactions are a cornerstone of medicinal chemistry, and a wide variety of commercially available amines allows for the rapid generation of a diverse library of analogs.
Protocol 1: Parallel Amide Library Synthesis
This protocol describes the parallel synthesis of an amide library from 5-fluoro-2-formylbenzoic acid and a diverse set of primary and secondary amines in a 96-well plate format.
Materials:
-
5-Fluoro-2-formylbenzoic acid
-
A diverse library of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of 5-fluoro-2-formylbenzoic acid in anhydrous DMF.
-
Prepare a 0.5 M stock solution of EDC in anhydrous DMF.
-
Prepare a 0.5 M stock solution of HOBt in anhydrous DMF.
-
Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.
-
Prepare 0.5 M stock solutions of each amine from your library in anhydrous DMF.
-
-
Reaction Setup (in each well of the 96-well block):
-
To each well, add 100 µL of the 5-fluoro-2-formylbenzoic acid stock solution (0.05 mmol).
-
Add 100 µL of the HOBt stock solution (0.05 mmol).
-
Add 100 µL of the EDC stock solution (0.05 mmol).
-
Add 110 µL of the respective amine stock solution (0.055 mmol, 1.1 equivalents).
-
Add 100 µL of the DIPEA stock solution (0.1 mmol, 2.0 equivalents).
-
-
Reaction and Work-up:
-
Seal the 96-well block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully transferring the organic layer to a new 96-well plate. Repeat the extraction.
-
Wash the combined organic extracts with 500 µL of saturated aqueous sodium bicarbonate solution, followed by 500 µL of brine.
-
Dry the organic layers by passing them through a 96-well filter plate containing anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude amide products.
-
-
Analysis:
-
The crude products can be analyzed by LC-MS to confirm the presence of the desired product and to assess purity.
-
Purification, if necessary, can be performed using high-throughput parallel purification systems.
-
Interpreting the SAR:
By screening this library in a relevant biological assay, researchers can quickly identify which amine substituents lead to an increase, decrease, or no change in activity. This information provides crucial insights into the steric and electronic requirements of this region of the binding pocket. For example, a preference for bulky, hydrophobic amines might suggest a deep, greasy pocket, while a preference for amines bearing hydrogen bond donors or acceptors would indicate the presence of corresponding interaction partners on the target protein.
Table 1: Hypothetical SAR Data for an Amide Library
| Amine Substituent (R) | IC50 (nM) | Key Inferred Interaction |
| Benzylamine | 500 | Basic hydrophobic interaction |
| 4-Methoxybenzylamine | 250 | Potential for H-bond acceptor |
| Cyclohexylmethylamine | 150 | Favorable bulky hydrophobic pocket |
| 2-Amino-pyridine | 75 | H-bond donor/acceptor, potential cation-π |
| Morpholine | >1000 | Steric clash or unfavorable polarity |
Exploring the "Northern" Region: Reductive Amination of the Formyl Group
The formyl group provides a second, independent vector for SAR exploration. Reductive amination is a robust and reliable method for introducing a wide variety of substituents, allowing for the fine-tuning of properties such as solubility, pKa, and interactions with another region of the target's binding site.
Protocol 2: Reductive Amination Library Synthesis
This protocol details the synthesis of a library of secondary amines via reductive amination of 5-fluoro-2-formylbenzoic acid with a diverse set of primary amines.
Materials:
-
5-Fluoro-2-formylbenzoic acid
-
A diverse library of primary amines
-
Sodium triacetoxyborohydride (STAB)[5]
-
Dichloromethane (DCM)
-
Acetic acid
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of 5-fluoro-2-formylbenzoic acid in DCM.
-
Prepare 0.5 M stock solutions of each primary amine from your library in DCM.
-
-
Reaction Setup (in each well of the 96-well block):
-
To each well, add 100 µL of the 5-fluoro-2-formylbenzoic acid stock solution (0.05 mmol).
-
Add 110 µL of the respective primary amine stock solution (0.055 mmol, 1.1 equivalents).
-
Add 5 µL of glacial acetic acid.
-
Allow the imine formation to proceed by shaking at room temperature for 1 hour.
-
Add 32 mg of sodium triacetoxyborohydride (0.15 mmol, 3.0 equivalents) to each well.
-
-
Reaction and Work-up:
-
Seal the 96-well block and shake at room temperature for 16 hours.
-
Quench the reaction by the slow addition of 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products by adding 500 µL of DCM to each well, shaking, and then carefully transferring the organic layer to a new 96-well plate. Repeat the extraction.
-
Wash the combined organic extracts with 500 µL of brine.
-
Dry the organic layers by passing them through a 96-well filter plate containing anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude secondary amine products.
-
-
Analysis:
-
Analyze the crude products by LC-MS to confirm product formation and purity.
-
Purify as needed using parallel purification techniques.
-
Interpreting the SAR:
The SAR data from this library will illuminate the requirements of the "northern" region of the binding pocket. The introduction of different amine substituents can modulate the compound's overall lipophilicity, hydrogen bonding capacity, and shape. For instance, the incorporation of a basic amine may introduce a positive charge at physiological pH, which could lead to a favorable salt-bridge interaction with an acidic residue on the target protein.
Diagram 1: General Workflow for SAR Library Synthesis
Caption: Workflow for SAR library synthesis from 5-Fluoro-2-formylbenzoic acid.
Part 2: Case Study: Application in the Development of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted cancer therapies. The blockbuster drug Olaparib features a phthalazinone core, which can be synthesized from 2-fluoro-5-formylbenzoic acid (an isomer of the topic compound, but illustrating the utility of this chemical class).[6][7] This case study will outline a strategy for using 5-fluoro-2-formylbenzoic acid to generate a library of phthalazinone-based PARP inhibitor analogs for SAR studies.
Synthesis of the Phthalazinone Core
The first step in this SAR campaign is the construction of the core phthalazinone scaffold. This is typically achieved through a condensation reaction with hydrazine.
Protocol 3: Synthesis of 4-(Bromomethyl)-8-fluoro-2H-phthalazin-1-one
This protocol describes the synthesis of a key intermediate for further elaboration.
Materials:
-
5-Fluoro-2-formylbenzoic acid
-
Hydrazine hydrate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Ethanol
-
Carbon tetrachloride
Procedure:
-
Phthalazinone Formation:
-
In a round-bottom flask, dissolve 5-fluoro-2-formylbenzoic acid (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration. Wash with cold ethanol and dry under vacuum to yield 8-fluoro-4-methyl-2H-phthalazin-1-one.
-
-
Benzylic Bromination:
-
Suspend the 8-fluoro-4-methyl-2H-phthalazin-1-one (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(bromomethyl)-8-fluoro-2H-phthalazin-1-one, which can be used in the next step without further purification.
-
Library Synthesis via Nucleophilic Substitution
The benzylic bromide is a reactive handle for introducing a diverse range of nucleophiles, allowing for the exploration of the SAR of the "eastern" portion of the molecule.
Protocol 4: Parallel Synthesis of Phthalazinone Analogs
Materials:
-
4-(Bromomethyl)-8-fluoro-2H-phthalazin-1-one
-
A library of nucleophiles (e.g., phenols, thiols, amines)
-
Potassium carbonate
-
Anhydrous DMF
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of 4-(bromomethyl)-8-fluoro-2H-phthalazin-1-one in anhydrous DMF.
-
Prepare 0.6 M stock solutions of each nucleophile in anhydrous DMF.
-
-
Reaction Setup (in each well of the 96-well block):
-
To each well, add 100 µL of the 4-(bromomethyl)-8-fluoro-2H-phthalazin-1-one stock solution (0.05 mmol).
-
Add 100 µL of the respective nucleophile stock solution (0.06 mmol, 1.2 equivalents).
-
Add 21 mg of potassium carbonate (0.15 mmol, 3.0 equivalents).
-
-
Reaction and Work-up:
-
Seal the 96-well block and heat at 60 °C for 12 hours.
-
Cool to room temperature and quench with 200 µL of water.
-
Follow the extraction, washing, and drying procedure outlined in Protocol 1.
-
Interpreting the SAR:
Screening this library against PARP1 will reveal the optimal substituents for this region of the molecule. The SAR data from Olaparib and its analogs suggest that this part of the molecule often interacts with a hydrophobic pocket, with specific hydrogen bonding interactions also playing a key role.[8] By systematically varying the nucleophile, one can map out these interactions and optimize the potency and selectivity of the inhibitors.
Diagram 2: Retrosynthetic Analysis for PARP Inhibitor Analogs
Caption: Retrosynthetic approach for PARP inhibitor analogs.
Part 3: The Role of the Fluorine Atom in Modulating Activity
While the carboxylic acid and formyl groups provide handles for direct diversification, the fluorine atom plays a more subtle yet crucial role in fine-tuning the properties of the resulting molecules. The ortho-fluoro substituent can influence the conformation of the carboxylic acid, potentially pre-organizing the molecule for optimal binding to its target. Its electron-withdrawing nature also increases the acidity of the carboxylic acid, which can impact its interactions with basic residues in the active site.
Furthermore, the fluorine atom can significantly enhance metabolic stability. Aromatic hydroxylation is a common metabolic pathway, and the presence of a fluorine atom at a potential site of metabolism can block this process, thereby increasing the in vivo half-life of the compound.
In SAR studies, it is often informative to synthesize analogs where the fluorine atom is either absent or moved to a different position on the ring. A comparison of the biological activity and metabolic stability of these analogs can provide direct evidence for the role of the fluorine atom in the overall pharmacological profile of the compound series.
Conclusion: A Versatile Tool for Modern Drug Discovery
5-Fluoro-2-formylbenzoic acid is a powerful and versatile building block for SAR studies. Its trifunctional nature allows for the systematic and independent exploration of different regions of a target's binding pocket, enabling the rapid generation of data-rich compound libraries. The protocols and strategies outlined in this guide provide a framework for leveraging the unique chemical properties of this scaffold to accelerate the discovery and optimization of novel therapeutic agents. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can effectively navigate the complex landscape of drug discovery and unlock the full potential of this valuable chemical tool.
References
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Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]
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Automated and Parallel Amide Synthesis. (n.d.). CiteDrive. Retrieved from [Link]
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Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. [Link]
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Reductive amination. (2023, December 28). In Wikipedia. [Link]
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Which reagent high yield direct amide formation between Carboxylic acids and amines? (2012, November 8). ResearchGate. [Link]
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Phthalazinone. (n.d.). Scribd. Retrieved from [Link]
-
El-Khamry, A. M. A., Soliman, A. Y., Afify, A. A., & Sayed, M. A. (1988). Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones. Oriental Journal of Chemistry, 4(3). [Link]
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Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025, April 29). ACS Sustainable Chemistry & Engineering. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2025, August 5). ResearchGate. [Link]
-
An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2025, August 6). ResearchGate. [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
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2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
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Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed. Retrieved from [Link]
-
Automated and Parallel Amide Synthesis. (n.d.). ResearchGate. [Link]
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Machetti, F., Bucelli, I., Indiani, G., & Guarna, A. (2003). Neat reaction of carboxylic acid methyl esters and amines for efficient parallel synthesis of scaffold amide libraries. Comptes Rendus Chimie, 6(8-10), 631-633. [Link]
-
Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. (2016, March 1). PubMed. Retrieved from [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Design of olaparib derivatives in the SAR study. (n.d.). ResearchGate. [Link]
-
Design of substrates and inhibitors of G protein-coupled receptor kinase 2 (GRK2) based on its phosphorylation reaction. (n.d.). PubMed. Retrieved from [Link]
-
Solid-Phase Synthesis of an Oxalic Acid Amide Library. (n.d.). ACS Combinatorial Science. Retrieved from [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. (n.d.). PubMed. Retrieved from [Link]
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(A) Proposed tethering position on olaparib based upon the co-crystal... (n.d.). ResearchGate. [Link]
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The Synthetic Versatility of 5-Fluoro-2-formylbenzoic Acid: A Gateway to Novel Heterocyclic Compounds for Drug Discovery
Introduction: Unlocking the Potential of a Trifunctional Building Block
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desirable pharmacological profiles. 5-Fluoro-2-formylbenzoic acid has emerged as a trifunctional building block of significant interest, offering a unique combination of a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring.[1] This arrangement of functional groups provides a versatile platform for a diverse array of chemical transformations, enabling the synthesis of a wide range of novel heterocyclic compounds.[2] The presence of the fluorine atom is particularly noteworthy, as it can impart enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic properties to the resulting molecules.[1]
This technical guide provides an in-depth exploration of the synthetic utility of 5-fluoro-2-formylbenzoic acid, presenting detailed application notes and protocols for the synthesis of several important classes of heterocyclic compounds. We will delve into the causality behind experimental choices, providing not just step-by-step instructions but also the scientific rationale that underpins these synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile starting material in their quest for new therapeutic agents.
I. Synthesis of Phthalazinone Derivatives: A Key Scaffold in PARP Inhibitors
One of the most prominent applications of 5-fluoro-2-formylbenzoic acid is in the synthesis of the phthalazinone core, a key structural motif in a number of potent poly(ADP-ribose) polymerase (PARP) inhibitors, including the FDA-approved drug Olaparib.[3][4] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in the DNA repair pathways of cancer cells.[3] The synthesis of the phthalazinone ring system from 5-fluoro-2-formylbenzoic acid typically proceeds through a condensation reaction followed by cyclization.
Reaction Workflow: Phthalazinone Synthesis
Caption: General workflow for the synthesis of phthalazinone derivatives.
Detailed Experimental Protocol: Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)-2H-phthalazin-1-one (A Key Olaparib Intermediate)
This protocol is adapted from established synthetic routes to Olaparib.[5][6]
Step 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-formylbenzoic acid (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Amide Coupling with Piperazine Derivative
-
Activation of Carboxylic Acid: The carboxylic acid from the previous step (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.2 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), are added to the solution to activate the carboxylic acid.
-
Addition of Amine: To the activated acid, a solution of a protected piperazine, such as 1-(cyclopropylcarbonyl)piperazine (1.1 eq), in the same solvent is added dropwise at 0 °C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired phthalazinone derivative.
| Parameter | Step 1 | Step 2 |
| Key Reagents | 5-Fluoro-2-formylbenzoic acid, Hydrazine hydrate | Carboxylic acid intermediate, 1-(cyclopropylcarbonyl)piperazine, HBTU, DIPEA |
| Solvent | Ethanol/Water | Dichloromethane or DMF |
| Temperature | Reflux (80-90 °C) | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 12-24 hours |
| Typical Yield | 85-95% | 70-85% |
II. Multicomponent Reactions: The Ugi Synthesis of Oxoisoindoles
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency.[7][8] The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that is widely used for the synthesis of α-aminoacyl amides.[9] When 2-formylbenzoic acid derivatives are employed as the acidic component, the Ugi reaction can be utilized to generate oxoisoindole scaffolds, which are important building blocks in medicinal chemistry.[10]
Reaction Workflow: Ugi Synthesis of Oxoisoindoles
Caption: General workflow for the Ugi synthesis of oxoisoindoles.
Detailed Experimental Protocol: A Representative Ugi Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.[10]
-
Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-formylbenzoic acid (1.0 eq) and a primary amine (e.g., benzylamine, 1.0 eq) in a suitable solvent, typically methanol or 2,2,2-trifluoroethanol (TFE).
-
Formation of the Imine: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding imine.
-
Addition of Isocyanide: To the reaction mixture, add an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq) and continue stirring at room temperature.
-
Reaction Conditions: The reaction is typically stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired oxoisoindole derivative.
| Parameter | Value |
| Key Reagents | 5-Fluoro-2-formylbenzoic acid, Primary Amine, Isocyanide |
| Solvent | Methanol or 2,2,2-Trifluoroethanol (TFE) |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Typical Yield | 60-80% |
III. Synthesis of Quinazolinones: A Privileged Heterocyclic Scaffold
Quinazolinones are a class of fused heterocyclic compounds that are present in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12] While a direct, one-pot synthesis of quinazolinones from 5-fluoro-2-formylbenzoic acid and an amine is not extensively reported, a plausible two-step approach can be envisioned.
Proposed Synthetic Pathway for Quinazolinones
Caption: Proposed workflow for the synthesis of quinazolinone derivatives.
Detailed Experimental Protocol: A Plausible Two-Step Synthesis
This is a generalized protocol based on established methods for quinazolinone synthesis and would require experimental validation.[12]
Step 1: Formation of the Amide Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-formylbenzoic acid (1.0 eq) in an anhydrous solvent like DCM or DMF.
-
Acid Activation: Add a coupling agent (e.g., HBTU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) to the solution and stir for 15-30 minutes at 0 °C.
-
Amine Addition: Add a solution of 2-aminobenzamide (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: After completion, perform a standard aqueous work-up and purify the intermediate by column chromatography.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Dissolve the intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.
-
Catalyst: Add a catalytic amount of a dehydrating agent or an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Step 1 | Step 2 |
| Key Reagents | 5-Fluoro-2-formylbenzoic acid, 2-Aminobenzamide, HBTU, DIPEA | Amide Intermediate, p-Toluenesulfonic acid |
| Solvent | Dichloromethane or DMF | Toluene or Xylene |
| Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 12-24 hours | 4-8 hours |
| Expected Yield | 70-90% | 60-80% |
IV. Pictet-Spengler Reaction: Accessing Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful acid-catalyzed intramolecular cyclization reaction that is widely used for the synthesis of tetrahydro-β-carbolines and related alkaloids.[8][13] This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone to form an iminium ion, which then undergoes electrophilic attack on the indole ring to form the tetracyclic product.[14] 5-Fluoro-2-formylbenzoic acid can serve as the aldehyde component in this reaction, leading to novel fluorinated tetrahydro-β-carboline derivatives.
Reaction Workflow: Pictet-Spengler Synthesis
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Application Notes & Protocols: The Strategic Use of 5-Fluoro-2-formylbenzoic Acid as a Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction: The Architectural Advantage of a Trifunctional Building Block
In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a candidate molecule. 5-Fluoro-2-formylbenzoic acid is a trifunctional aromatic compound that has emerged as a highly valuable intermediate in the synthesis of complex APIs.[1][2] Its structure, featuring a carboxylic acid, an aldehyde (formyl group), and a fluorine atom on a benzene ring, offers a unique combination of reactive sites.[3][4] This architecture allows for sequential and selective chemical transformations, enabling the construction of intricate molecular frameworks found in cutting-edge therapeutics.[1]
The strategic placement of the fluorine atom is particularly noteworthy. As a highly electronegative element, it can modulate the acidity of the carboxylic acid and the reactivity of the formyl group.[4][5] Furthermore, the incorporation of fluorine into a drug candidate often enhances its metabolic stability, binding affinity to target proteins, and overall pharmacokinetic properties, making it a desirable feature in drug design.[1][3]
Physicochemical Properties
A foundational understanding of the intermediate's properties is essential for its effective use in process development.
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₃ | [5][6] |
| Molecular Weight | 168.12 g/mol | [5][6] |
| CAS Number | 550363-85-4 | [5][6] |
| Appearance | White to off-white solid | [5] |
| IUPAC Name | 2-fluoro-5-formylbenzoic acid | [6][7] |
Overview of Synthetic Access
5-Fluoro-2-formylbenzoic acid is commercially available from various suppliers.[5][8] For process development and large-scale applications, understanding its synthesis is crucial. A common and reliable laboratory-scale method involves a two-step process starting from 3-bromo-4-fluorobenzaldehyde. This pathway first involves a cyanation reaction followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.[1]
Caption: High-level workflow for the synthesis of 5-Fluoro-2-formylbenzoic acid.[1]
Application in the Synthesis of PARP Inhibitors
A prominent application of 5-fluoro-2-formylbenzoic acid is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[3][9] PARP enzymes are critical for DNA repair. By inhibiting these enzymes, cancer cells with existing DNA repair defects (such as those with BRCA1/2 mutations) are unable to mend DNA damage, leading to cell death—a concept known as synthetic lethality.[9][10]
Two leading PARP inhibitors, Olaparib and Talazoparib, utilize intermediates derived from or structurally related to 5-fluoro-2-formylbenzoic acid.[9][10][11]
Detailed Application Protocol: Synthesis of a Key Olaparib Intermediate
Olaparib (Lynparza®) was the first-in-class PARP inhibitor approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.[2][9] A key step in its synthesis involves the construction of the phthalazinone core. 5-Fluoro-2-formylbenzoic acid serves as a crucial starting material for a key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[2][9]
The protocol below outlines a condensation reaction to form this phthalazinone core, adapted from established synthetic routes.[3]
Caption: Synthetic pathway to a key Olaparib intermediate.[12][13]
Protocol: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
This protocol describes a Horner-Wadsworth-Emmons reaction followed by a cyclization with hydrazine to form the core phthalazinone structure.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Purpose |
| 5-Fluoro-2-formylbenzoic acid | 550363-85-4 | 168.12 | Starting Material |
| Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate | 38254-03-0 | 258.18 | HWE Reagent |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | Base |
| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent |
| Hydrazine Hydrate (N₂H₄·H₂O) | 7803-57-8 | 50.06 | Cyclizing Agent |
| Acetic Acid (AcOH) | 64-19-7 | 60.05 | Catalyst/Solvent |
| Deionized Water | 7732-18-5 | 18.02 | Quenching/Washing |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluoro-2-formylbenzoic acid (1.0 eq) in anhydrous methanol.
-
Base Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of sodium methoxide (approx. 2.2 eq) in methanol. The causality here is the deprotonation of the phosphonate reagent in the next step to form the reactive ylide.
-
HWE Reaction: To the cooled mixture, add dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.05 eq) dropwise. Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This step forms the crucial carbon-carbon double bond.[12]
-
Cyclization: Once the starting aldehyde is consumed, carefully add hydrazine hydrate (approx. 2.0 eq) and a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. The hydrazine condenses with the ketone and the ester (formed in situ from the lactone opening) to form the stable six-membered phthalazinone ring.[3][12]
-
Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol. Add deionized water to the residue and acidify with 1M HCl to a pH of ~2-3. The acidic condition ensures the product, a carboxylic acid, is protonated and will precipitate out of the aqueous solution.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water and then a cold non-polar solvent like hexane to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.[12]
-
Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
Conceptual Application: Synthesis of Talazoparib
Talazoparib (Talzenna®) is another highly potent PARP inhibitor used in the treatment of BRCA-mutated breast cancer.[10] It is recognized for being significantly more efficient at "trapping" the PARP enzyme on DNA compared to other inhibitors like olaparib.[10][14] The synthesis of Talazoparib is a multi-step process. While 5-fluoro-2-formylbenzoic acid is not always the direct starting material in published routes, its structural motif is central to the core of the final API. The synthesis often starts from a related nitro-substituted precursor which is later transformed.[15][16]
The workflow below illustrates a conceptual pathway highlighting where the structural elements derived from a 5-fluoro-benzoic acid derivative are incorporated to build the complex polycyclic core of Talazoparib.
Caption: Conceptual workflow for the synthesis of the Talazoparib core.[15][16]
This complex synthesis underscores the importance of the fluorinated aromatic core, for which 5-fluoro-2-formylbenzoic acid is a primary and versatile building block. The synthetic strategy involves building the complex heterocyclic system through sequential condensation and cyclization reactions, where precise control of reactivity is paramount.[11][16]
Conclusion
5-Fluoro-2-formylbenzoic acid is a quintessential example of a strategic molecular building block in modern pharmaceutical development. Its trifunctional nature provides synthetic chemists with a versatile platform to construct complex molecular architectures with high efficiency. The successful application of this intermediate in the synthesis of potent PARP inhibitors like Olaparib demonstrates its critical role in enabling access to life-saving medicines. The protocols and conceptual frameworks provided herein serve as a guide for researchers and drug development professionals to harness the full potential of this valuable compound.
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Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Fluoro-5-formylbenzonitrile
Abstract
2-Fluoro-5-formylbenzonitrile is a pivotal intermediate in medicinal chemistry, most notably serving as a key building block in the synthesis of the PARP inhibitor Olaparib.[1][2][3] The strategic arrangement of its nitrile, aldehyde, and fluoro functionalities makes it a versatile synthon for constructing complex molecular architectures.[4] This document provides a comprehensive guide for researchers, detailing two established synthetic routes, with a primary focus on a robust and high-yield cyanation reaction. It includes in-depth, step-by-step protocols, mechanistic insights, characterization data, and critical safety information to ensure successful and safe execution in a laboratory setting.
Introduction: The Significance of 2-Fluoro-5-formylbenzonitrile
Aromatic compounds possessing fluoro, formyl, and cyano groups are highly valued in drug discovery and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde and nitrile groups offer orthogonal reactivity for subsequent synthetic transformations.[4] 2-Fluoro-5-formylbenzonitrile (CAS No: 218301-22-5) has emerged as a crucial precursor for various pharmaceuticals, underscoring the need for reliable and well-documented synthetic procedures.[5] This guide offers an authoritative, field-proven methodology for its preparation.
Overview of Synthetic Strategies
Two primary routes are commonly employed for the synthesis of 2-Fluoro-5-formylbenzonitrile. The choice of method often depends on the availability of starting materials, scalability, and safety considerations.
-
Route 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde. This is the most direct and widely reported method. It involves a nucleophilic aromatic substitution (a Rosenmund-von Braun reaction) where the bromo group is displaced by a cyanide anion, typically using copper(I) cyanide at elevated temperatures. This approach is favored for its high yield and operational simplicity in a single step.[4][6]
-
Route 2: Multi-step Synthesis from o-Fluorobenzonitrile. This alternative pathway involves the initial formylation of o-fluorobenzonitrile to introduce a chloromethyl or similar group, followed by hydrolysis and subsequent oxidation to yield the final aldehyde.[6][7] While avoiding the use of a brominated precursor, this route is more complex, involving three distinct chemical transformations.
This document will provide a detailed protocol for the more established Route 1 and an overview of Route 2 .
Primary Protocol: Cyanation of 3-Bromo-4-fluorobenzaldehyde (Route 1)
This method leverages the Rosenmund-von Braun reaction, a classic and effective method for introducing a nitrile group onto an aryl halide. The high temperature is necessary to overcome the activation energy for the nucleophilic substitution on the electron-rich aromatic ring.[8]
Reaction Scheme
Caption: Synthesis via Rosenmund-von Braun Reaction.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| 3-Bromo-4-fluorobenzaldehyde | 340345-56-4 | 203.01 | 100 g | 0.49 |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | 50.6 g | 0.56 |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | 400 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~1 L | - |
| Petroleum Ether | - | - | As needed | - |
| Diatomaceous Earth (Celite®) | 61790-53-2 | - | ~20 g | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in N-Methyl-2-pyrrolidone (NMP, 400 mL).[1][4]
-
Scientist's Note: NMP is chosen as the solvent due to its high boiling point (202 °C) and its ability to dissolve the reagents and facilitate the high-temperature reaction.[8] Ensure the setup is in a well-ventilated chemical fume hood.
-
-
Addition of Cyanide: To the stirred solution, carefully add copper(I) cyanide (50.6 g, 0.56 mol).[1]
-
CRITICAL SAFETY NOTE: Copper(I) cyanide is highly toxic if ingested, inhaled, or in contact with skin. It can release toxic hydrogen cyanide gas upon contact with acids. Always handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid creating dust.
-
-
Heating: Heat the reaction mixture to 170°C with vigorous stirring. Maintain this temperature and allow the reaction to proceed overnight (at least 12 hours).[8]
-
Scientist's Note: The high temperature is crucial for the reaction to proceed efficiently.[8] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a small amount of diatomaceous earth (~20 g) to the flask and stir for 15-20 minutes. This helps in filtering the fine copper-containing byproducts.[4]
-
Filter the mixture through a pad of Celite®.
-
Transfer the filtrate to a 2 L separatory funnel and dilute it with deionized water (400 mL) and ethyl acetate (500 mL).[1][8]
-
Separate the organic layer. Wash the organic phase twice with water (2 x 250 mL) to remove residual NMP.
-
-
Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.[1][8]
-
Purification: The resulting crude residue should be recrystallized from a mixture of petroleum ether and ethyl acetate to yield the final product as a pale yellow solid.[1][4]
-
Troubleshooting: If the product "oils out" during recrystallization, try using a larger volume of solvent or cooling the solution more slowly to promote crystal formation. Adjusting the solvent polarity by slightly increasing the proportion of ethyl acetate can also be effective.[6]
-
Expected Yield and Characterization
-
Appearance: Pale yellow or white to light orange crystalline powder.[9][10]
-
Mass Spectrometry (MS): MS(ESI): 150 (M+H)+[1]
-
¹H NMR: The spectrum should be consistent with the structure of 2-Fluoro-5-formylbenzonitrile.[9][11]
Alternative Protocol: Multi-step Synthesis from o-Fluorobenzonitrile (Route 2)
Overall Workflow
Caption: Workflow for the 3-step synthesis from o-Fluorobenzonitrile.
Protocol Summary
-
Step 1: Formylation: o-Fluorobenzonitrile is reacted with paraformaldehyde and a halide source (e.g., sodium chloride) in the presence of a Lewis acid catalyst (e.g., anhydrous zinc chloride) and a strong acid like concentrated sulfuric acid at room temperature. The product is then extracted with dichloromethane.[6][7]
-
Step 2: Hydrolysis: The crude intermediate from the first step is hydrolyzed using an aqueous base, such as sodium hydroxide solution, with heating. This converts the chloromethyl group to a hydroxymethyl group.[6][7]
-
Step 3: Oxidation: The resulting alcohol (2-fluoro-5-(hydroxymethyl)benzonitrile) is dissolved in dichloromethane and oxidized to the final aldehyde product using a suitable oxidizing agent like Pyridinium Chlorochromate (PCC).[2][6][7] The reaction is typically exothermic and may require cooling to maintain room temperature.[8] The final product is purified by recrystallization from toluene.[2][7]
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
Copper(I) Cyanide: Highly toxic. Avoid contact with skin, eyes, and inhalation of dust. It reacts with acids to produce highly toxic hydrogen cyanide gas. Never dispose of cyanide waste down the drain.[12][13]
-
N-Methyl-2-pyrrolidone (NMP): Can cause skin and eye irritation. It is a known reproductive toxin. Avoid prolonged exposure.
-
Pyridinium Chlorochromate (PCC): A strong oxidizing agent and a suspected carcinogen. Handle with care, avoiding inhalation of dust.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of following institutional and local hazardous waste guidelines. Cyanide-containing waste requires special handling and should be quenched and disposed of according to established safety protocols.
References
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ChemBK. (2024). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
-
Yale Environmental Health & Safety. (2021). Sodium Azide. Retrieved from [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of PARP Inhibitors from 5-Fluoro-2-formylbenzoic Acid
Introduction: The Critical Role of PARP Inhibitors and the Strategic Importance of 5-Fluoro-2-formylbenzoic Acid
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a groundbreaking class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[1][2][3] By exploiting the concept of synthetic lethality, PARP inhibitors selectively induce cancer cell death while sparing healthy cells.[2] Olaparib, rucaparib, and niraparib are among the clinically approved PARP inhibitors that have significantly improved outcomes for patients with certain types of ovarian, breast, prostate, and pancreatic cancers.[4][5]
The large-scale synthesis of these complex molecules presents significant challenges for the pharmaceutical industry, demanding efficient, scalable, and cost-effective manufacturing processes.[6][7] A key starting material in the synthesis of several PARP inhibitors, most notably Olaparib, is 5-Fluoro-2-formylbenzoic acid or its derivatives. This aromatic compound provides a crucial building block containing the necessary fluorine and carboxylic acid functionalities, which are integral to the final structure and activity of the inhibitor. This application note provides a detailed guide to the large-scale synthesis of a representative PARP inhibitor, Olaparib, commencing from 5-Fluoro-2-formylbenzoic acid, with a focus on the underlying chemical principles, process optimization, and practical experimental protocols.
Synthetic Strategy: A Convergent Approach to Olaparib
The industrial synthesis of Olaparib from 5-Fluoro-2-formylbenzoic acid is best approached through a convergent strategy. This approach involves the separate synthesis of key fragments of the molecule, which are then combined in the later stages. This method is generally preferred for large-scale production as it allows for higher overall yields, easier purification of intermediates, and greater flexibility in the manufacturing process.
The overall synthetic workflow can be visualized as follows:
Caption: A convergent synthetic workflow for Olaparib.
The synthesis can be broadly divided into two main parts: the construction of the core phthalazinone structure from 5-Fluoro-2-formylbenzoic acid and the subsequent coupling with the piperazine-containing side chain.
Part 1: Synthesis of the Phthalazinone Core
The initial steps focus on converting 5-Fluoro-2-formylbenzoic acid into the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. A common and efficient route involves a Horner-Wadsworth-Emmons (HWE) reaction followed by cyclization with hydrazine.[5][8]
The rationale behind this approach lies in the high efficiency and stereocontrol of the HWE reaction for forming the carbon-carbon double bond, which is a precursor to the phthalazinone ring. The subsequent cyclization with hydrazine is a robust and well-established method for forming this heterocyclic system.[5]
A process chemistry route to the key intermediate is outlined below:
Caption: Synthesis of the key phthalazinone intermediate.
Part 2: Final Assembly - Amide Coupling to Yield Olaparib
The final stage of the synthesis involves the coupling of the phthalazinone carboxylic acid intermediate with a suitable piperazine derivative. For Olaparib, this is 1-(cyclopropanecarbonyl)piperazine. This amide bond formation is a critical step, and various coupling agents can be employed to ensure high yield and purity.[9]
Detailed Experimental Protocols
The following protocols are provided as a representative guide for the large-scale synthesis of Olaparib. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Key Intermediate)
Step 1: Acid Chloride Formation from 5-Fluoro-2-formylbenzoic acid
-
To a stirred solution of 5-Fluoro-2-formylbenzoic acid (1.0 eq) in dichloromethane (DCM, 10 vol), add a catalytic amount of N,N-dimethylformamide (DMF, 0.02 eq).
-
Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 40 °C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess thionyl chloride and DCM, yielding the crude acid chloride.
Causality Behind Choices: Thionyl chloride is a cost-effective and efficient reagent for converting carboxylic acids to acid chlorides. The use of catalytic DMF accelerates the reaction. DCM is a suitable solvent due to its low boiling point, facilitating easy removal.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride from the previous step in DCM (5 vol).
-
In a separate vessel, prepare a solution of 1-(cyclopropanecarbonyl)piperazine (1.1 eq) and triethylamine (1.5 eq) in DCM (5 vol).
-
Slowly add the acid chloride solution to the amine solution at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by HPLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude aldehyde intermediate.
Causality Behind Choices: Triethylamine is used as a base to neutralize the HCl generated during the reaction. The reaction is performed at low temperature to control the exotherm and minimize side reactions.
Step 3: Horner-Wadsworth-Emmons Reaction
-
To a solution of the crude aldehyde intermediate in 1,4-dioxane (10 vol), add diethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.1 eq) and triethylamine (2.0 eq).[5]
-
Heat the mixture to reflux and monitor the reaction by HPLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting residue containing the olefin intermediate is slurried in water and filtered to isolate the solid product.[5]
Causality Behind Choices: The Horner-Wadsworth-Emmons reaction is a reliable method for forming the desired olefin. 1,4-Dioxane is a suitable high-boiling solvent for this reaction.
Step 4: Cyclization with Hydrazine
-
Suspend the crude olefin intermediate in ethanol (10 vol).
-
Add hydrazine hydrate (2.0 eq) to the suspension.
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by HPLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to afford 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.
Causality Behind Choices: Ethanol is a good solvent for this cyclization, and the product conveniently precipitates upon cooling, simplifying the workup.
Protocol 2: Synthesis of Olaparib
Step 1: Amide Coupling
-
To a suspension of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylacetamide (DMAc), add a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).[5]
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 1-(cyclopropanecarbonyl)piperazine (1.1 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by HPLC).
-
Upon completion, add water to the reaction mixture to precipitate the crude Olaparib.
-
Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethyl acetate) to obtain pure Olaparib.[5]
Causality Behind Choices: HBTU is a highly effective coupling agent that minimizes side reactions and promotes high yields. DMAc is a polar aprotic solvent that is well-suited for this type of coupling reaction. Recrystallization is a crucial final step to ensure the high purity required for an active pharmaceutical ingredient.
Data Presentation: Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Protocol 1, Step 1 | 5-Fluoro-2-formylbenzoic acid, Thionyl chloride, DMF | Dichloromethane | 40 | >95 (crude) |
| Protocol 1, Step 2 | Acid chloride, 1-(cyclopropanecarbonyl)piperazine, Triethylamine | Dichloromethane | 0-25 | 80-90 (crude) |
| Protocol 1, Step 3 | Aldehyde, Phosphonate, Triethylamine | 1,4-Dioxane | Reflux | 70-80 |
| Protocol 1, Step 4 | Olefin, Hydrazine hydrate | Ethanol | Reflux | 85-95 |
| Protocol 2, Step 1 | Key Intermediate, HBTU, DIPEA, Piperazine derivative | DMAc | 25 | 80-90 |
Conclusion and Future Perspectives
The large-scale synthesis of PARP inhibitors, exemplified here by the synthesis of Olaparib from 5-Fluoro-2-formylbenzoic acid, is a well-established yet challenging process. The convergent strategy outlined provides a robust and scalable route to this important class of anticancer drugs. Further process optimization could focus on the use of greener solvents, catalytic methods to reduce waste, and the development of continuous flow processes to improve efficiency and safety. As the demand for PARP inhibitors continues to grow, the development of innovative and sustainable manufacturing processes will be of paramount importance.
References
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- From bench to bedside: Synthetic strategies and clinical application of PARP inhibitors. (n.d.). Semantic Scholar.
- Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (n.d.).
- The Crucial Role of Intermediates in Olaparib Synthesis. (n.d.). VerdePharm.
- Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. (n.d.). MDPI.
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). ACS Omega, 7(7), 6313-6321.
- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2017). Organic Process Research & Development, 21(9), 1227-1244.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PMC.
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). ACS Omega.
- Practical and Efficient Approach to Scalable Synthesis of Rucaparib. (n.d.).
- Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (n.d.). Figshare.
- Update on Combination Str
- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (n.d.).
- Talazoparib Synthetic Routes. (n.d.). MedKoo Biosciences.
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- Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. (n.d.). MDPI.
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- Preparation method of olaparib. (n.d.).
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Application Notes and Protocols for the Design of Selective PARP-1 Inhibitors from 5-Fluoro-2-formylbenzoic Acid
Abstract
Poly(ADP-ribose) polymerase-1 (PARP-1) is a pivotal enzyme in the DNA damage response (DDR), and its inhibition has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. While first-generation PARP inhibitors have shown significant success, many exhibit activity against both PARP-1 and its closely related isoform, PARP-2. The development of next-generation inhibitors with high selectivity for PARP-1 is anticipated to yield improved therapeutic indices and reduced off-target effects, particularly hematological toxicities. This document provides a comprehensive guide for researchers, outlining a strategic approach to the design and synthesis of selective PARP-1 inhibitors, utilizing the versatile chemical scaffold of 5-fluoro-2-formylbenzoic acid. Detailed protocols for chemical synthesis, biochemical evaluation, and cellular characterization are provided to facilitate the discovery of novel, potent, and selective PARP-1 targeted therapeutics.
Introduction: The Rationale for Selective PARP-1 Inhibition
PARP-1 is a nuclear enzyme that plays a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] Upon detection of a DNA lesion, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[2][3] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage.
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised. When SSBs are not repaired due to PARP inhibition, they can degenerate into DSBs during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[3][4]
While several PARP inhibitors, such as Olaparib and Rucaparib, are now approved for clinical use, they inhibit both PARP-1 and PARP-2.[5][6] Growing evidence suggests that the inhibition of PARP-2 may contribute to some of the dose-limiting toxicities of these drugs. Therefore, the design of inhibitors with high selectivity for PARP-1 over PARP-2 is a key objective in modern drug discovery to potentially offer a better safety profile.[7][8][9]
5-Fluoro-2-formylbenzoic Acid: A Privileged Starting Scaffold
5-Fluoro-2-formylbenzoic acid is an attractive starting material for the synthesis of PARP-1 inhibitors due to its trifunctional nature.[10] It possesses a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring. This arrangement provides multiple points for chemical modification to build complex heterocyclic systems that can effectively target the PARP-1 active site.
-
Aldehyde: Serves as a key handle for condensation reactions to construct core heterocyclic structures, such as the phthalazinone core found in many PARP inhibitors.[10]
-
Carboxylic Acid: Can be converted into an amide, a critical pharmacophoric element that mimics the nicotinamide moiety of NAD+ and forms key hydrogen bond interactions in the PARP-1 catalytic domain.[11]
-
Fluorine Atom: The electron-withdrawing nature of fluorine can influence the reactivity of the other functional groups and can impart favorable pharmacokinetic properties to the final molecule, such as increased metabolic stability and enhanced binding affinity.[10]
Synthetic Strategy and Protocols
This section outlines a proposed synthetic route to a novel, selective PARP-1 inhibitor starting from 5-fluoro-2-formylbenzoic acid. The design of the target molecule is inspired by the known structure-activity relationships (SAR) of selective PARP-1 inhibitors, which often feature specific substitutions that exploit subtle differences in the catalytic domains of PARP-1 and PARP-2.[7][9]
Caption: Proposed synthetic workflow for a selective PARP-1 inhibitor.
Protocol 1: Synthesis of 2-((cyclopropylamino)methyl)-5-fluorobenzoic acid (Intermediate 1)
This initial step introduces a cyclopropylamine moiety, which can be tailored to probe specific pockets within the PARP-1 active site.
-
Materials:
-
5-Fluoro-2-formylbenzoic acid (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve 5-fluoro-2-formylbenzoic acid in a mixture of DCM and MeOH (10:1).
-
Add cyclopropylamine and stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
-
Protocol 2: Synthesis of 2-((cyclopropylamino)methyl)-5-fluoro-N-(3-carbamoylphenyl)benzamide (Intermediate 2)
This step introduces the 3-aminobenzamide portion, which is crucial for binding to the nicotinamide-binding pocket of PARP-1.
-
Materials:
-
Intermediate 1 (1.0 eq)
-
3-Aminobenzamide (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Intermediate 1 in anhydrous DMF.
-
Add 3-aminobenzamide, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 2.
-
Protocol 3: Synthesis of the Final Selective PARP-1 Inhibitor
This final step involves an intramolecular cyclization to form the core heterocyclic structure of the inhibitor.
-
Materials:
-
Intermediate 2 (1.0 eq)
-
Acetic acid or another suitable acid catalyst
-
A high-boiling point solvent such as toluene or xylene
-
-
Procedure:
-
Dissolve Intermediate 2 in the chosen solvent.
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux (110-140 °C) for 12-24 hours, using a Dean-Stark apparatus to remove water if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final selective PARP-1 inhibitor.
-
Biochemical Evaluation of Inhibitor Potency and Selectivity
Once the target compound is synthesized and purified, its inhibitory activity against PARP-1 and PARP-2 must be determined to assess its potency and selectivity.
Caption: Workflow for the evaluation of a novel PARP-1 inhibitor.
Protocol 4: PARP-1/-2 Inhibition Assay (Fluorescence Polarization)
This protocol describes a competitive fluorescence polarization (FP) assay to determine the IC50 values of the synthesized inhibitor.[12] The principle relies on the displacement of a fluorescently labeled PARP inhibitor from the enzyme's active site by the test compound.
-
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Fluorescently labeled PARP inhibitor (e.g., a derivative of Olaparib)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, MgCl2, and DTT)
-
Synthesized inhibitor and reference compounds (e.g., Olaparib, a known selective PARP-1 inhibitor)
-
384-well black microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor and reference compounds in assay buffer.
-
In the microplate, add the assay buffer, the fluorescently labeled PARP inhibitor, and the diluted test compounds.
-
Initiate the reaction by adding the PARP-1 or PARP-2 enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the FP values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity Index (PARP-2/PARP-1) |
| Synthesized Inhibitor | Hypothetical Value | Hypothetical Value | >100 |
| Olaparib | 5 | 1 | 0.2 |
| NMS-P118 (Reference) | 0.9 | 139 | 154 |
Note: NMS-P118 is a known highly selective PARP-1 inhibitor and its data is included for comparison.[5]
Cellular Characterization of PARP-1 Inhibition
Biochemical activity must be confirmed in a cellular context to assess cell permeability and target engagement.
Protocol 5: Cellular PARP-1 Inhibition (PAR-ylation Assay)
This protocol measures the inhibition of PARP-1 activity in cells by detecting the levels of PARylation after inducing DNA damage.[13][14]
-
Materials:
-
BRCA-deficient cancer cell line (e.g., HCC1937)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)
-
Synthesized inhibitor
-
Lysis buffer
-
Antibodies: anti-PAR and anti-Actin (loading control)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized inhibitor for 1-2 hours.
-
Induce DNA damage by treating the cells with the DNA damaging agent for a short period (e.g., 15 minutes).
-
Wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using the anti-PAR antibody to detect the levels of PARylation. Use the anti-Actin antibody as a loading control.
-
A dose-dependent decrease in the PAR signal indicates cellular PARP-1 inhibition.
-
Protocol 6: Synthetic Lethality Assay (Cell Viability)
This assay demonstrates the selective killing of HR-deficient cancer cells by the PARP-1 inhibitor.[3]
-
Materials:
-
BRCA-deficient cancer cell line (e.g., CAPAN-1)
-
BRCA-proficient cancer cell line (e.g., BxPC-3)
-
Cell culture medium and supplements
-
Synthesized inhibitor
-
Cell viability reagent (e.g., resazurin or CellTiter-Glo®)
-
96-well clear-bottom white plates
-
-
Procedure:
-
Seed both cell lines in separate 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of the synthesized inhibitor.
-
Incubate the cells for 72-96 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
A significantly lower GI50 in the BRCA-deficient cell line compared to the BRCA-proficient cell line demonstrates synthetic lethality.
-
Conclusion and Future Directions
The strategic use of 5-fluoro-2-formylbenzoic acid provides a robust platform for the synthesis of novel and selective PARP-1 inhibitors. The protocols outlined in this document offer a comprehensive workflow from rational design and chemical synthesis to rigorous biochemical and cellular evaluation. The successful development of highly selective PARP-1 inhibitors holds the promise of improved cancer therapies with an enhanced safety profile, ultimately benefiting patients with HR-deficient tumors. Future work should focus on in-depth structure-activity relationship studies to further optimize potency and selectivity, as well as pharmacokinetic profiling and in vivo efficacy studies in relevant cancer models.
References
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available at: [Link]
- BenchChem. Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid. 2025.
-
ResearchGate. PARP‐1 inhibitors with phenotypic effects in cellular assays. (A)... | Download Scientific Diagram. Available at: [Link]
- An optimized fluorescence assay for screening novel PARP-1 inhibitors. (2024). MethodsX.
- Li, Y., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 227, 113898.
-
BMG LABTECH. PARP assay for inhibitors. Available at: [Link]
-
Cambridge Bioscience. PARP assay kits. Available at: [Link]
-
Amsbio. PARP Assays. Available at: [Link]
-
ResearchGate. Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. Available at: [Link]
-
ResearchGate. Structural Activity Relationship for Novel Scaffold for PARP1 Inhibition. Available at: [Link]
-
YouTube. Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). Available at: [Link]
- Nguyen, L., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972.
- Kamal, A., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 63(15), 8177-8197.
- Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1469.
- Nguyen, L., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972.
-
ResearchGate. Structure-activity relationships in vitro | Download Table. Available at: [Link]
- Tulin, A. V., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Medicinal Chemistry Research, 29(6), 962-978.
- Tulin, A. V., et al. (2019). Non-NAD-like PARP1 inhibitor enhanced synthetic lethal effect of NAD-like PARP inhibitors against BRCA1-deficient leukemia. Oncotarget, 10(49), 5096-5106.
- Wang, Y., et al. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2598478.
- Kim, H., et al. (2024). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. Molecular Cancer Research.
- Chen, Q., et al. (2023). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Chemical Biology, 18(11), 2469-2477.
- Li, Y., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 227, 113898.
Sources
- 1. PARP assay kits [bioscience.co.uk]
- 2. amsbio.com [amsbio.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-formylbenzoic Acid
Welcome to the technical support center for the synthesis of 5-Fluoro-2-formylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable trifunctional building block. As a key intermediate in the synthesis of pharmaceuticals like PARP inhibitors, optimizing its preparation is crucial.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 5-Fluoro-2-formylbenzoic acid?
There are two main strategies for synthesizing this compound:
-
Two-Step Synthesis from 3-Bromo-4-fluorobenzaldehyde: This is a widely used and reliable method.[1] It involves an initial cyanation reaction to form the intermediate 2-fluoro-5-formylbenzonitrile, followed by acidic hydrolysis of the nitrile group to the carboxylic acid.[1]
-
Selective Oxidation of 5-Fluoro-2-methylbenzoic Acid: This route involves the direct oxidation of the methyl group to an aldehyde. While more direct, this method presents significant challenges in achieving high selectivity, as aldehydes are easily over-oxidized to carboxylic acids under many oxidative conditions.[1]
Q2: Which synthetic route is recommended for achieving the best yield and purity?
For consistency and higher yields, the two-step synthesis starting from 3-bromo-4-fluorobenzaldehyde is generally the more robust and established method.[1] The selective oxidation of 5-fluoro-2-methylbenzoic acid can be difficult to control and may result in a mixture of products, complicating purification and lowering the overall yield.[1]
Q3: What makes 5-Fluoro-2-formylbenzoic acid a valuable building block in drug discovery?
Its value lies in its trifunctional nature. The molecule possesses three distinct functional groups: a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring.[1][4] This allows for a wide range of selective chemical modifications. The fluorine atom can enhance desirable pharmacokinetic properties like metabolic stability and target binding affinity, making it a crucial precursor for complex molecules such as the PARP inhibitor Olaparib.[1][2]
Q4: What are the expected physicochemical properties of 5-Fluoro-2-formylbenzoic acid?
The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 920481-01-2 | [5] |
| Molecular Formula | C₈H₅FO₃ | [6] |
| Molecular Weight | 168.12 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
Troubleshooting Guide: Synthesis & Purification
This section addresses common issues encountered during the synthesis of 5-Fluoro-2-formylbenzoic acid, particularly focusing on the recommended two-step route from 3-bromo-4-fluorobenzaldehyde.
Workflow for Recommended Synthesis Route
The following diagram outlines the established two-step protocol.
Caption: Recommended two-step synthesis workflow.
Problem 1: Low Yield in Step 1 (Cyanation Reaction)
Q: My yield for the 2-fluoro-5-formylbenzonitrile intermediate is significantly lower than the reported ~76%.[7] What could be the cause?
A: Low yields in this Rosenmund-von Braun reaction can stem from several factors. Use the following decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting the cyanation step.
Expert Insights:
-
Reagent Quality: Copper(I) cyanide is highly toxic and can be sensitive to air and moisture.[1] Using freshly opened or properly stored CuCN is critical. The solvent, N-Methyl-2-pyrrolidone (NMP), should be anhydrous.
-
Temperature Control: This reaction is conducted at a high temperature (170°C).[1] Precise temperature monitoring is essential; lower temperatures will result in an incomplete reaction, while significantly higher temperatures can lead to decomposition and side-product formation.
Problem 2: Incomplete or Messy Reaction in Step 2 (Nitrile Hydrolysis)
Q: The hydrolysis of 2-fluoro-5-formylbenzonitrile is not going to completion, or I'm seeing significant byproduct formation on my TLC plate. How can I optimize this step?
A: Nitrile hydrolysis to a carboxylic acid requires harsh conditions (strong acid and heat), which can also promote side reactions, especially with an aldehyde present.
Causality & Solutions:
-
Incomplete Hydrolysis: The reaction may not have been heated long enough, or the acid concentration might be too low. A 50-70% aqueous sulfuric acid solution is recommended.[1] The progress should be meticulously monitored by TLC. If starting material persists after several hours at reflux, a slight increase in heating time may be necessary.
-
Product Degradation: The aldehyde group is sensitive to prolonged exposure to strong, hot acid. This can lead to polymerization or other degradation pathways. The key is to find the "sweet spot" where the nitrile has fully reacted, but the product has not started to degrade.
-
Work-up Procedure: A critical step is to quench the reaction by pouring the cooled mixture over crushed ice.[1] This rapidly precipitates the carboxylic acid product, minimizing its time in the harsh aqueous solution and preventing potential decomposition. The precipitated solid should be washed with cold water until the washings are neutral to remove any residual acid.[1]
Recommended Protocol for Hydrolysis
| Parameter | Recommended Value | Rationale |
| Reagent | 50-70% Aqueous H₂SO₄ | Effective concentration for nitrile hydrolysis.[1] |
| Temperature | Reflux | Provides necessary energy for the reaction. |
| Monitoring | Thin-Layer Chromatography (TLC) | Essential to determine reaction completion and prevent overheating.[1] |
| Work-up | Pour onto crushed ice | Rapidly precipitates the product and stops degradation.[1] |
| Washing | Cold deionized water | Removes residual acid without dissolving the product.[1] |
Problem 3: Difficulty in Purifying the Final Product
Q: My final 5-Fluoro-2-formylbenzoic acid is an off-color solid, and NMR analysis shows impurities. What is the best purification strategy?
A: The primary purification method for this compound is recrystallization.[1][6]
Expert Insights:
-
Solvent System: An ethanol/water mixture is a commonly recommended solvent system for recrystallization.[1] The crude product should be dissolved in a minimum amount of hot ethanol, followed by the slow addition of hot water until the solution becomes slightly turbid. Cooling this solution slowly should yield purified crystals.
-
Persistent Impurities: If recrystallization fails to remove impurities (e.g., residual nitrile intermediate or starting materials from the first step), column chromatography may be required. However, the acidity of the product can make chromatography on silica gel challenging (streaking is common). A solvent system such as hexanes/ethyl acetate with a small amount of acetic acid can help achieve better separation.
-
Characterization: Always confirm the purity of the final product using analytical techniques such as NMR and Mass Spectrometry to ensure it meets the required specifications for subsequent applications.[1]
Safety Precautions
-
Copper(I) Cyanide: This reagent is extremely toxic. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation, ingestion, and skin contact.[1]
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.[1]
-
High-Temperature Reactions: The cyanation step is performed at high temperatures. Ensure proper setup and temperature control to prevent accidents.[1]
By following these guidelines and troubleshooting steps, researchers can reliably improve the yield and purity of 5-Fluoro-2-formylbenzoic acid, a critical intermediate for advancing chemical and pharmaceutical research.
References
- A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5 - Benchchem. (n.d.).
- How to Prepare 2-FLUORO-5-FORMYLBENZONITRILE? - FAQ - Guidechem. (n.d.).
- Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers - Benchchem. (2025).
- Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid - Benchchem. (2025).
- 2-Fluoro-5-formylbenzoic acid | Drug Intermediate - MedchemExpress.com. (n.d.).
- 920481-01-2|5-Fluoro-2-formylbenzoic acid|BLD Pharm. (n.d.).
- Application Notes and Protocols for the Use of 2-Fluoro-5-formylbenzoic Acid in Metal-Organic Framework (MOF) Synthesis - Benchchem. (2025).
- Application Notes and Protocols for 2-Fluoro-5-formylbenzoic Acid in Structure-Activity Relationship (SAR) Studies - Benchchem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 920481-01-2|5-Fluoro-2-formylbenzoic acid|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Formylation of 2-Fluorobenzoic Acid
Prepared by: Senior Application Scientist, Gemini Synthetics
Welcome to the technical support center for synthetic challenges related to the formylation of 2-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing a formyl group onto this challenging substrate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Challenge of Formylating a Deactivated Ring
2-Fluorobenzoic acid is a valuable building block, but its electronic properties make it a notoriously difficult substrate for classical electrophilic aromatic substitution (EAS). The molecule is substituted with two powerful electron-withdrawing groups:
-
Carboxylic Acid (-COOH): A strong deactivating, meta-directing group.
-
Fluorine (-F): While it has lone pairs capable of π-donation, its strong electronegativity makes it an overall deactivating group via the inductive effect.[1][2]
This dual deactivation renders the aromatic ring highly electron-deficient and thus unreactive toward common formylating electrophiles used in reactions like the Vilsmeier-Haack or Rieche formylation.[3][4] Consequently, successful formylation requires strategies that can overcome this inherent lack of reactivity, such as directed ortho-metalation.
Frequently Asked Questions (FAQs)
Q1: Why do my standard Vilsmeier-Haack or Rieche formylation attempts fail with 2-fluorobenzoic acid?
A1: The primary reason for failure is the severe electronic deactivation of the aromatic ring.[2][5] The Vilsmeier reagent (a chloroiminium ion) and the electrophile in the Rieche reaction are relatively weak electrophiles.[4][6][7] They require an electron-rich aromatic ring to react effectively. The combined electron-withdrawing power of the fluorine and carboxylic acid groups reduces the ring's nucleophilicity to a point where the activation energy for electrophilic attack is prohibitively high.
Q2: Is it necessary to protect the carboxylic acid group before attempting formylation?
A2: It depends on the chosen synthetic route.
-
For classical EAS reactions , protection would not solve the fundamental issue of ring deactivation.
-
For directed ortho-metalation , which uses strongly basic organolithium reagents, the acidic proton of the carboxylic acid is a major issue. It will quench the base, preventing the desired C-H activation. While one could use a protecting group strategy (e.g., converting the acid to a methyl or benzyl ester), a more elegant approach is to use at least two equivalents of a strong lithium amide base.[8][9] The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate, and the second equivalent performs the regioselective C-H abstraction (lithiation).[10][11]
Q3: What is directed ortho-metalation (DoM), and why is it a better strategy for this substrate?
A3: Directed ortho-metalation is a powerful technique where a functional group on an aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate a specific, adjacent C-H bond.[12] The resulting aryllithium intermediate is a potent nucleophile that can then be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group.[13]
For 2-fluorobenzoic acid, the lithium carboxylate (formed in situ) acts as the directing group. This method bypasses the need for an electron-rich ring and instead relies on acid-base chemistry to generate the reactive intermediate, making it ideal for this substrate.
Q4: Which position on the ring will be formylated using a directed metalation strategy?
A4: This is a critical point of regioselectivity. For 2-fluorobenzoic acid, studies have shown that using a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) directs lithiation to the 3-position (ortho to the carboxylate).[10] This occurs because the carboxylate is a more powerful directing group than fluorine under these conditions. Trapping this intermediate with DMF yields 2-fluoro-3-formylbenzoic acid .
Troubleshooting Guide: Directed ortho-Metalation of 2-Fluorobenzoic Acid
This section addresses common issues encountered during the most viable synthetic route: direct lithiation followed by formylation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction or recovery of starting material. | 1. Insufficient Base: The acidic proton of the -COOH group consumed all the organolithium reagent. 2. Inactive Reagents: The organolithium base may have degraded due to improper storage or handling (exposure to moisture/air). 3. Temperature Too High: The lithiated intermediate may be unstable at higher temperatures, leading to decomposition back to the starting material. | 1. Use ≥ 2.2 equivalents of a strong, hindered base like LTMP or LDA. The first equivalent deprotonates the acid, and the second performs the C-H activation.[10][11] 2. Titrate the organolithium reagent (e.g., n-BuLi used to make the base) before use to confirm its molarity. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). 3. Maintain cryogenic temperatures (typically -78 °C) throughout the deprotonation, lithiation, and electrophilic quench steps. |
| Low yield of the desired formylated product. | 1. Inefficient Lithiation: The base may not be strong enough, or the reaction time may be insufficient for complete C-H activation. 2. Poor Electrophilic Quench: The aryllithium intermediate is reacting with other species or decomposing before it can be trapped by DMF. 3. Difficult Workup: The product may be partially lost during the aqueous workup and extraction due to its polarity. | 1. Consider a stronger base system or longer incubation time at -78 °C after base addition. Ensure efficient stirring. 2. Use highly pure, anhydrous DMF as the electrophile. Add the DMF slowly at -78 °C to control the exotherm.[13] 3. Carefully adjust the pH during workup. Acidify the aqueous layer slowly with cooling (e.g., 1M HCl) to pH ~2-3 to ensure the carboxylic acid is fully protonated before extracting with a suitable organic solvent like ethyl acetate. |
| Formation of multiple, unidentified byproducts. | 1. Benzyne Formation: If lithiation occurs at the 6-position (ortho to fluorine), subsequent elimination of lithium fluoride can generate a highly reactive benzyne intermediate, leading to a complex product mixture.[10] 2. Reaction with Solvent: The aryllithium intermediate may react with the solvent if it is not suitable (e.g., deprotonating THF at higher temperatures). | 1. Use a hindered base like LTMP which has been shown to selectively deprotonate the 3-position, avoiding the pathway to benzyne formation.[10] 2. Use THF as the solvent and strictly maintain the temperature at -78 °C. Avoid allowing the reaction to warm up before the electrophilic quench is complete. |
Visualization of Key Concepts
Electronic Landscape of 2-Fluorobenzoic Acid
This diagram illustrates the electron-withdrawing nature of the substituents, which deactivates the ring towards classical electrophilic aromatic substitution.
Caption: Electronic effects of substituents on 2-fluorobenzoic acid.
Recommended Synthetic Workflow: Directed ortho-Metalation
This workflow outlines the recommended strategy for synthesizing 2-fluoro-3-formylbenzoic acid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
- 5. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Formylation - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Side Reactions in 5-Fluoro-2-formylbenzoic Acid Derivatization
Welcome to the technical support center for the derivatization of 5-Fluoro-2-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered during the chemical modification of this versatile building block. As a trifunctional molecule, 5-Fluoro-2-formylbenzoic acid offers numerous possibilities for synthesis but also presents unique challenges.[1][2] This guide provides in-depth, field-proven insights to ensure the success of your experiments.
Section 1: Reductive Amination
Reductive amination is a cornerstone method for introducing amine functionalities by leveraging the aldehyde group of 5-Fluoro-2-formylbenzoic acid.[3] However, the presence of multiple reactive sites can lead to undesired byproducts. This section addresses common issues encountered during this procedure.
FAQ 1.1: My reductive amination yield is low, and I observe a significant amount of a byproduct corresponding to the molecular weight of the starting aldehyde. What is happening?
Answer:
This issue typically points to the premature reduction of the aldehyde group to an alcohol before the imine formation and subsequent reduction can occur.[4] The choice of reducing agent and reaction conditions are critical to prevent this side reaction.
Causality:
The formyl group in 5-Fluoro-2-formylbenzoic acid is susceptible to reduction by hydride reagents.[3] If the reducing agent is too reactive or if the conditions for imine formation are not optimal, the aldehyde will be reduced to 2-fluoro-5-(hydroxymethyl)benzoic acid. The electron-withdrawing nature of the fluorine atom can slightly increase the reactivity of the formyl group towards nucleophiles, including hydride reagents.[3]
Troubleshooting Guide:
-
Choice of Reducing Agent: Switch to a milder reducing agent that selectively reduces the iminium ion in the presence of an aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this purpose, as it is less reactive than sodium borohydride (NaBH₄).[5][6] Sodium cyanoborohydride (NaBH₃CN) is another option, particularly effective under mildly acidic conditions which favor iminium ion formation.[6]
-
Stepwise vs. One-Pot Procedure: Consider a stepwise approach. First, allow the imine to form by stirring the 5-Fluoro-2-formylbenzoic acid and the amine together, with or without a dehydrating agent (e.g., molecular sieves) or an acid catalyst, for a period before introducing the reducing agent.[5] Monitoring the imine formation by TLC or LC-MS can help determine the optimal time to add the reductant.
-
pH Control: Imine formation is generally favored under slightly acidic conditions (pH 4-5), which catalyze the dehydration step.[6] Adding a catalytic amount of acetic acid can facilitate this process.[1][4]
Workflow for Minimizing Aldehyde Reduction:
Caption: Troubleshooting workflow for low yield in reductive amination.
FAQ 1.2: I am using a primary amine and getting a dialkylated product as a major side reaction. How can I favor mono-alkylation?
Answer:
The formation of a tertiary amine from a primary amine is a common side reaction in reductive amination, arising from the further reaction of the newly formed secondary amine with another molecule of the aldehyde.
Causality:
The secondary amine product is itself a nucleophile and can react with the remaining 5-Fluoro-2-formylbenzoic acid to form a new iminium ion, which is then reduced to a tertiary amine. This is more likely to occur if the aldehyde is used in excess or if the reaction is allowed to proceed for an extended period.
Troubleshooting Guide:
-
Stoichiometry Control: Use a slight excess of the primary amine (1.2 to 1.5 equivalents) relative to the 5-Fluoro-2-formylbenzoic acid. This will increase the probability of the aldehyde reacting with the primary amine rather than the secondary amine product.
-
Controlled Addition: Add the 5-Fluoro-2-formylbenzoic acid slowly to a solution of the primary amine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, disfavoring the dialkylation.
-
Temperature Management: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity for the mono-alkylated product.
Reaction Pathway Showing Mono- vs. Di-alkylation:
Caption: Competing pathways in reductive amination of primary amines.
Section 2: Amidation of the Carboxylic Acid
Directly forming an amide from the carboxylic acid group of 5-Fluoro-2-formylbenzoic acid requires activation and can be prone to side reactions, especially under harsh conditions.
FAQ 2.1: When attempting to form an amide at high temperatures, I'm observing gas evolution and the formation of a byproduct that lacks the carboxyl group. What is the likely cause?
Answer:
The observed gas evolution (CO₂) and loss of the carboxyl group strongly suggest that decarboxylation is occurring as a side reaction.[7][8] Aromatic carboxylic acids, especially those with ortho-substituents, can be susceptible to decarboxylation at elevated temperatures.[7]
Causality:
The stability of the aromatic ring can facilitate the elimination of carbon dioxide, particularly if the reaction conditions are harsh (high temperature, strong acid or base). The presence of the ortho-fluoro substituent may influence the electronic environment of the carboxylic acid, potentially impacting its stability at high temperatures.
Troubleshooting Guide:
-
Use a Coupling Agent: Avoid high-temperature direct amidation. Instead, use a modern coupling agent to activate the carboxylic acid under milder conditions. Common choices include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), or HATU (Hexafluorophosphate Azabenzotriazole Uronium).[9] These reagents facilitate amide bond formation at or below room temperature.
-
Convert to an Acyl Chloride: A two-step approach can be effective. First, convert the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The resulting acyl chloride can then be reacted with the amine at low temperatures to form the amide cleanly.[11]
-
Catalytic Amidation: Explore catalytic methods for direct amidation that operate under milder conditions, such as those using boric acid or certain transition metal catalysts.[9][12][13]
Table 1: Recommended Conditions for Amidation
| Method | Reagents | Temperature | Advantages |
| Coupling Agent | EDC/HOBt or HATU | 0 °C to RT | High yield, low side reactions, mild conditions |
| Acyl Chloride | 1. SOCl₂ or (COCl)₂2. Amine, base | 0 °C to RT | Highly reactive intermediate, clean conversion |
| Catalytic | Boron or metal-based catalysts | Varies (often milder than direct thermal) | Atom economical, reduced waste |
FAQ 2.2: The amidation reaction is sluggish, and my starting material is not fully consumed, even after extended reaction times. How can I improve the reaction rate?
Answer:
A sluggish amidation reaction points to inefficient activation of the carboxylic acid. This can be due to an inappropriate choice of activating agent, the presence of water, or steric hindrance.
Causality:
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires the removal of water or activation of the carboxyl group.[9] If the activation is incomplete, the reaction will not proceed to completion.
Troubleshooting Guide:
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediate and consume the coupling reagents. Ensure all solvents and reagents are dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: When using coupling agents like EDC, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often added to neutralize the acid formed and drive the reaction forward.
-
Activate as Acyl Chloride: For particularly unreactive amines, converting the carboxylic acid to the highly reactive acyl chloride is often the most effective strategy to ensure complete reaction.
Protocol for EDC/HOBt Mediated Amidation:
-
Dissolve 5-Fluoro-2-formylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
Section 3: Protecting Group Strategies
When derivatizing one functional group, it is often necessary to protect another to prevent unwanted side reactions.
FAQ 3.1: I want to perform a reaction on the carboxylic acid, but the aldehyde is interfering. What is a suitable protecting group for the formyl group?
Answer:
Protecting the aldehyde is a common strategy to enable selective chemistry on the carboxylic acid. The formation of an acetal or thioacetal is a robust and widely used method for this purpose.
Causality:
Aldehydes are electrophilic and can react with a wide range of nucleophiles. By converting the aldehyde to an acetal, its electrophilicity is masked, rendering it unreactive under many conditions, particularly those involving nucleophiles or basic media.
Troubleshooting Guide:
-
Acetal Formation: React 5-Fluoro-2-formylbenzoic acid with a diol, such as ethylene glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) with azeotropic removal of water (using a Dean-Stark apparatus) to form a cyclic acetal.
-
Deprotection: The acetal protecting group is stable to basic and nucleophilic conditions but can be easily removed by treatment with aqueous acid to regenerate the aldehyde.
Protecting Group Strategy Workflow:
Caption: Workflow for using a protecting group on the aldehyde.
By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can effectively mitigate side reactions and achieve higher yields and purities in the derivatization of 5-Fluoro-2-formylbenzoic acid.
References
- Benchchem. (n.d.). Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.
- Benchchem. (n.d.). A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of 2-Fluoro-5-formylbenzoic Acid in Metal-Organic Framework (MOF) Synthesis.
-
MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
UCL. (n.d.). Catalytic Amidation. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Benchchem. (n.d.). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
PubMed. (2010). Catalytic amide formation with alpha'-hydroxyenones as acylating reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
ACS. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-fluoro-5-formylbenzonitrile.
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Retrieved from [Link]
-
Hindawi. (2012). A Role of Fluoride on Free Radical Generation and Oxidative Stress in BV-2 Microglia Cells. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
-
NIH. (2011). Fluoride's Effects on the Formation of Teeth and Bones, and the Influence of Genetics. Retrieved from [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2013). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Retrieved from [Link]
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ResearchGate. (2020). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. Retrieved from [Link]
-
ResearchGate. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
ResearchGate. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. Retrieved from [Link]
-
YouTube. (2014). Amines Section 5 Reactions with Amines. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
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Technical Support Center: Synthesis of PARP Inhibitors from 5-Fluoro-2-formylbenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic pathway commencing from the key building block, 5-Fluoro-2-formylbenzoic acid. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of your synthesis.
Introduction: The Role of 5-Fluoro-2-formylbenzoic Acid in PARP Inhibitor Synthesis
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, particularly in the repair of DNA single-strand breaks (SSBs).[1] PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP leads to an accumulation of unrepaired DNA damage, ultimately causing cell death.[1][2][3]
5-Fluoro-2-formylbenzoic acid is a highly versatile trifunctional starting material for synthesizing various PARP inhibitors, including Olaparib.[4] Its aldehyde group is a key handle for condensation reactions, the carboxylic acid allows for amide bond formation, and the fluorine atom can enhance metabolic stability and binding affinity of the final compound.[5] This guide will address common challenges encountered when using this critical precursor.
Section 1: Troubleshooting the Starting Material: 5-Fluoro-2-formylbenzoic Acid
The quality of your starting material is paramount. Impurities or degradation can lead to a cascade of issues in subsequent steps.
Q1: My reaction is sluggish or failing, and I suspect an issue with my 5-Fluoro-2-formylbenzoic acid. What should I check?
A1: The primary concern with this reagent is its potential for oxidation. The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 2-fluoro-isophthalic acid.
-
Purity Verification: Before starting your synthesis, verify the purity of your 5-Fluoro-2-formylbenzoic acid using standard analytical techniques.
-
NMR Spectroscopy: ¹H NMR should show a distinct aldehyde proton signal (typically around 9-10 ppm). The absence or reduction of this signal, coupled with the appearance of new aromatic signals, may indicate degradation.
-
LC-MS: This can confirm the molecular weight (168.12 g/mol ) and reveal the presence of impurities.[6]
-
-
Appearance: The compound should be a white to off-white solid. Significant discoloration could indicate impurities or degradation.
-
Storage: Store the reagent in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.
Q2: I'm seeing an unexpected byproduct with a mass of +16 Da. What is the likely cause?
A2: A mass increase of 16 Da strongly suggests the oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH). This can occur during storage or under certain reaction conditions. If this is happening during your reaction, consider deoxygenating your solvents and running the reaction under an inert atmosphere.
Section 2: Troubleshooting Guide for Core Synthesis Steps
This section breaks down the common synthetic transformations involving 5-Fluoro-2-formylbenzoic acid and addresses specific issues that may arise.
Workflow for a Generic PARP Inhibitor Synthesis
Caption: A generalized workflow for synthesizing PARP inhibitors.
Part A: Amide Coupling & Initial Condensation Reactions
Q3: My initial amide coupling reaction is showing low yield. How can I improve it?
A3: Low yields in amide coupling often point to issues with activation, coupling reagents, or reaction conditions.
-
Carboxylic Acid Activation: The carboxylic acid of 5-Fluoro-2-formylbenzoic acid must be activated. A common method is conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7]
-
Troubleshooting: Ensure your activating agent is fresh. Thionyl chloride can decompose over time. Use it in excess and remove it completely under vacuum before adding your amine to prevent side reactions.
-
-
Coupling Reagents: If you are using peptide coupling reagents (e.g., HBTU, EDCI), ensure they are anhydrous and used in the correct stoichiometry.[7][8] The presence of water can hydrolyze the activated intermediate.
-
Base Selection: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated without competing with your desired amine nucleophile.[8]
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, a small, additional charge of the coupling reagent may help drive it to completion.
Part B: Reductive Amination
Reductive amination is a cornerstone reaction but can be problematic. It involves the formation of an imine intermediate, followed by its reduction to an amine.
Q4: I have very poor conversion in my reductive amination. My starting materials are largely unreacted.
A4: This is a common issue and usually relates to inefficient imine formation.[9]
-
pH is Critical: Imine formation is acid-catalyzed but the amine must be in its neutral, nucleophilic state. The optimal pH is typically between 4 and 6. Operating outside this range can halt the reaction.
-
Solution: Add a catalytic amount of acetic acid. If your amine is an acid salt (e.g., a hydrochloride), you may need to add a stoichiometric amount of a non-nucleophilic base to free the amine first.
-
-
Water Removal: The formation of an imine from an aldehyde and an amine releases one equivalent of water. This is a reversible reaction.
-
Solution: Use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or employ a Dean-Stark apparatus if the reaction scale and solvent are appropriate.
-
-
Pre-form the Imine: Consider a two-step approach. Stir the aldehyde and amine together in the solvent (with acid catalyst) for 1-2 hours and monitor imine formation by NMR or TLC before adding the reducing agent.[10]
Q5: My main byproduct is the alcohol resulting from the reduction of the starting aldehyde. How do I prevent this?
A5: This indicates that your reducing agent is too reactive and is reducing the aldehyde faster than the imine is formed or reduced.[10]
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can readily reduce aldehydes. A milder, imine-selective reducing agent is preferred.
-
Recommended Agents: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for one-pot reductive aminations because they are less reactive towards aldehydes and ketones at acidic pH.[11]
-
-
Temperature Control: Perform the reaction at a lower temperature (0 °C to room temperature) to slow down the rate of aldehyde reduction relative to imine formation.
Troubleshooting Decision Tree: Reductive Amination
Caption: A decision tree for troubleshooting reductive amination issues.
Part C: Phthalazinone Ring Formation
Q6: My cyclization reaction with hydrazine to form the phthalazinone core is incomplete. What can I do?
A6: Incomplete cyclization is often a matter of reaction kinetics or equilibrium.
-
Temperature and Time: These reactions often require elevated temperatures (reflux) to proceed at a reasonable rate.[4][7] Ensure the reaction is heated for a sufficient duration, monitoring by TLC until the starting material is consumed.
-
Solvent Choice: The choice of solvent can be critical. Alcohols like ethanol or aprotic polar solvents like dioxane are commonly used. The solvent must be able to dissolve the starting material and be stable at the required reaction temperature.[7]
-
Hydrazine Form: Hydrazine is typically used as its hydrate. Ensure you are using the correct stoichiometry, as excess or insufficient amounts can affect the reaction outcome.
Section 3: Troubleshooting Purification
Q7: I'm having difficulty purifying my final product. It co-elutes with a starting material or is difficult to recrystallize.
A7: Purification is a common bottleneck. A strategic approach is required.
-
Column Chromatography: If your product and an impurity have similar polarity, standard silica gel chromatography may be insufficient.
-
Try a Different Solvent System: Systematically screen different solvent systems. A table of common solvents and their properties is provided below.
-
Change the Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 column, which separates based on different principles.
-
-
Recrystallization: This is an excellent technique for final purification if a suitable solvent can be found.
-
Solvent Screening: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test a range of solvents on a small scale. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.[5]
-
-
Acid-Base Extraction: If your product has a different acidic or basic character than the impurities, an aqueous workup with acid and base washes can be a powerful purification step before chromatography or recrystallization.
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| Hexanes | 0.1 | 69 | Non-polar mobile phase component |
| Dichloromethane (DCM) | 3.1 | 40 | Good general-purpose solvent |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Common polar mobile phase component |
| Acetone | 5.1 | 56 | More polar than EtOAc |
| Methanol (MeOH) | 5.1 | 65 | Highly polar; used for very polar compounds |
| Water | 10.2 | 100 | Used in reverse-phase or recrystallization |
Section 4: Frequently Asked Questions (FAQs)
Q8: What exactly is "synthetic lethality" and how does it relate to PARP inhibitors?
A8: Synthetic lethality describes a situation where a deficiency in two genes or pathways simultaneously leads to cell death, whereas a deficiency in either one alone does not.[3] Cancer cells with BRCA mutations have a deficient homologous recombination (HR) pathway for repairing DNA double-strand breaks. When PARP is inhibited, single-strand breaks are not repaired and accumulate, leading to double-strand breaks during replication.[1] The cell, unable to repair these breaks via HR, undergoes apoptosis. Normal cells, with a functional HR pathway, can tolerate PARP inhibition.[3]
The Principle of Synthetic Lethality
Caption: How PARP inhibitors achieve synthetic lethality in cancer cells.
Q9: What are the primary safety concerns when working with the reagents in this synthesis?
A9: Standard laboratory safety protocols should always be followed. Specific hazards include:
-
5-Fluoro-2-formylbenzoic Acid: May cause skin, eye, and respiratory irritation.[12]
-
Thionyl Chloride / Oxalyl Chloride: Highly corrosive and react violently with water to release toxic gases (SO₂ or HCl/CO). Must be handled in a chemical fume hood.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a fume hood.
-
Sodium Cyanoborohydride: Highly toxic. Releases toxic hydrogen cyanide gas upon contact with strong acids. Always quench reactions carefully in a fume hood.
Q10: Can I use 2-formylbenzoic acid instead of the fluorinated version?
A10: Yes, 2-formylbenzoic acid is a common starting material for some PARP inhibitors.[7] The choice to use the 5-fluoro derivative is a strategic one in drug design. The fluorine atom is an electron-withdrawing group that can alter the electronic properties of the molecule, potentially improving its binding to the PARP enzyme or enhancing its metabolic stability, leading to a more effective drug.[5]
References
- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.
- Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.
- Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Tre
- Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. Benchchem.
- Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Tre
- (PDF) PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them.
- Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. AACR Journals.
- PARP Inhibitors: Clinical Limitations and Recent
- Reductive amination difficulties - poor conversion. r/Chempros - Reddit.
- What are the difficulties associated with reductive amination? How to control byproduct formation?.
- What's wrong with my reductive amination? I barely got any product.. Reddit.
- Successes and Challenges of PARP Inhibitors in Cancer Therapy. PMC - NIH.
- 2-Fluoro-5-formylbenzoic acid - High purity. Georganics.
- Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid. Benchchem.
- 2-Fluoro-5-formylbenzoic acid. PubChem - NIH.
Sources
- 1. Successes and Challenges of PARP Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Fluoro-5-formylbenzoic acid - High purity | EN [georganics.sk]
stability issues of 5-Fluoro-2-formylbenzoic acid under different conditions
Technical Support Center: 5-Fluoro-2-formylbenzoic Acid
Welcome to the technical support guide for 5-Fluoro-2-formylbenzoic acid (CAS 550363-85-4). This document is designed for researchers, chemists, and drug development professionals to ensure the optimal handling, storage, and application of this versatile trifunctional building block. As a molecule featuring a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring, its unique reactivity profile is key to its utility in synthesis but also necessitates careful consideration of its stability.[1][2][3]
This guide provides answers to frequently asked questions and in-depth troubleshooting workflows to address common stability challenges you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 5-Fluoro-2-formylbenzoic acid.
Q1: What are the ideal storage conditions for 5-Fluoro-2-formylbenzoic acid?
To ensure maximum shelf-life and prevent degradation, the compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon. It is critical to keep the container tightly closed and in a dry, cool, and well-ventilated place.[4]
Q2: Is this compound sensitive to air or moisture?
Yes. The aldehyde functional group is susceptible to oxidation, and the compound can be hygroscopic. Prolonged exposure to air can lead to the oxidation of the formyl group to a carboxylic acid, forming an isophthalic acid impurity. Moisture can lead to hydration of the aldehyde or promote other degradation pathways. Always handle the material under an inert atmosphere and minimize its exposure to ambient conditions.
Q3: What are the primary chemical incompatibilities I should be aware of?
Based on its functional groups, 5-Fluoro-2-formylbenzoic acid should not be stored or mixed with the following, unless for a controlled reaction:
-
Strong Oxidizing Agents: Will readily oxidize the aldehyde group.[4][5]
-
Strong Bases: Can cause deprotonation and potentially catalyze self-condensation or Cannizzaro-type reactions.[5]
-
Amines: Will react with the aldehyde to form imines (Schiff bases), which may be an intended reaction but is an incompatibility in storage or formulation.[2][5]
-
Strong Reducing Agents: Will reduce the aldehyde and/or the carboxylic acid.[5]
Q4: How can I perform a quick quality check on a new or stored batch of the material?
A simple melting point determination can be a rapid indicator of purity. The reported melting point is in the range of 174-179°C.[6] A significantly lower or broader melting point range suggests the presence of impurities. For a more definitive assessment, we recommend running a proton NMR or a quick HPLC analysis as detailed in our troubleshooting guides.
Part 2: Troubleshooting Guides
This section provides structured, in-depth guides to diagnose and resolve specific stability and reactivity issues.
Guide 1: Investigating Purity Loss and Inconsistent Results
Issue: You are observing variable yields in your reactions, or analytical data (NMR, HPLC) of the starting material shows unexpected peaks compared to the certificate of analysis.
Causality: This issue commonly stems from gradual degradation during storage or handling, or instability under specific experimental pre-treatment conditions (e.g., dissolution in a basic solvent). The two primary functional groups—aldehyde and carboxylic acid—can exhibit undesirable reactivity.
Diagnostic Workflow:
The following workflow will help you systematically identify the root cause of the observed instability.
Caption: Diagram 1: Diagnostic Workflow for Purity Issues.
Experimental Protocol 1: HPLC-UV/MS Method for Purity Assessment
This protocol provides a general method to separate 5-Fluoro-2-formylbenzoic acid from its likely degradation products.
-
Instrumentation: HPLC with UV (PDA) and Mass Spectrometric (ESI) detectors.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
UV Detection: 254 nm
-
MS Detection: ESI Negative Mode (Scan m/z 100-500). Expected parent ion [M-H]⁻ at m/z 167.0.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
Interpreting the Results:
-
Expected Retention Time: The parent compound is moderately polar and should elute in the mid-range of the gradient.
-
Potential Impurity A (Oxidation): 5-Fluoro-isophthalic acid. This impurity is more polar and will likely elute earlier. Look for a peak with an [M-H]⁻ ion at m/z 183.0 .
-
Potential Impurity B (Reductive Dimerization/Condensation): Look for masses corresponding to dimers or other condensation products, which would appear at higher m/z values and likely have longer retention times.
Guide 2: Understanding Reactivity and Instability in Basic Conditions
Issue: You are using 5-Fluoro-2-formylbenzoic acid in a reaction involving a basic catalyst or basic aqueous workup and are experiencing low yields or formation of a complex mixture of byproducts.
Causality: The molecule's acidity (pKa ≈ 2.9)[6] means it will be deprotonated by even mild bases. In the presence of a stronger base, the aldehyde group, which is rendered more electrophilic by the electron-withdrawing fluorine and carboxylate groups, becomes susceptible to intermolecular reactions.[7]
Potential Degradation Pathway in Basic Media:
Under strong basic conditions, aromatic aldehydes lacking an alpha-proton can undergo a disproportionation reaction (Cannizzaro reaction) to yield a corresponding alcohol and a carboxylic acid. While other condensation reactions may also occur, this is a classic potential pathway to consider.
Caption: Diagram 2: Potential Cannizzaro-type Disproportionation.
Preventative Measures & Troubleshooting:
-
Choice of Base: If a base is required, use the mildest, non-nucleophilic base possible (e.g., K₂CO₃, DIPEA) at the lowest effective temperature. Avoid strong hydroxides like NaOH or KOH if the aldehyde is intended to remain intact.
-
Protecting Groups: If harsh basic conditions are unavoidable, consider protecting the aldehyde group first (e.g., as an acetal). This adds steps but ensures the stability of the formyl moiety.
-
Reaction Monitoring: Use TLC or LC-MS to carefully monitor the reaction for the appearance of byproducts. If byproducts are forming, consider lowering the temperature or reducing the amount of base used.
-
Workup Conditions: During aqueous workup, neutralize the reaction mixture carefully with dilute acid (e.g., 1M HCl) at low temperatures (0-5°C) to re-protonate the carboxylate without inducing further reactions.
By understanding the inherent reactivity of 5-Fluoro-2-formylbenzoic acid and implementing these diagnostic and preventative measures, you can ensure its stability and achieve more reliable and reproducible experimental outcomes.
References
-
Georganics. (n.d.). 2-Fluoro-5-formylbenzoic acid - High purity. [Link]
-
Schreiber, A., et al. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PMC - NIH. [Link]
-
ChemBK. (2024). 2-Fluoro-5-formyl-benzoic acid. [Link]
-
PubChem - NIH. (n.d.). 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946. [Link]
Sources
Technical Support Center: Monitoring 5-Fluoro-2-formylbenzoic Acid Reaction Progress
Welcome to the Technical Support Center dedicated to providing in-depth guidance on the analytical techniques for monitoring the reaction progress of 5-Fluoro-2-formylbenzoic acid. As a crucial building block in medicinal chemistry and materials science, ensuring the efficient and accurate synthesis of this trifunctional molecule is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring, offering troubleshooting advice and frequently asked questions to address specific experimental challenges.
The Importance of Real-Time Reaction Monitoring
In the synthesis of 5-Fluoro-2-formylbenzoic acid, as with many organic syntheses, understanding the reaction kinetics, identifying intermediates, and determining the optimal endpoint are critical for maximizing yield and purity. Real-time or in-situ monitoring provides immediate feedback, allowing for rapid process optimization and a deeper understanding of the reaction mechanism. Off-line methods, which involve sample collection and subsequent analysis, can sometimes be sufficient, but risk altering the sample composition between collection and measurement.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered when monitoring reactions involving 5-Fluoro-2-formylbenzoic acid, categorized by analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for monitoring the progress of organic reactions due to its high resolution and sensitivity.
Q1: I'm not getting good separation between my starting material, intermediates, and the 5-Fluoro-2-formylbenzoic acid product. What should I do?
A1: Poor separation is a common issue, often stemming from suboptimal mobile phase conditions or column choice.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of benzoic acid derivatives is highly pH-dependent, which significantly impacts their retention on a reversed-phase column. Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes to maintain a consistent ionization state. For acidic compounds like 5-Fluoro-2-formylbenzoic acid, a lower pH (e.g., using a formic acid or phosphoric acid additive) will suppress ionization and increase retention.
-
Solvent Gradient Optimization: If you are running an isocratic method (constant mobile phase composition), switching to a gradient elution can significantly improve separation. Start with a higher percentage of the aqueous phase and gradually increase the organic phase (e.g., acetonitrile or methanol). This will help to resolve early-eluting polar compounds and later-eluting nonpolar compounds.
-
Column Chemistry: A standard C18 column is a good starting point. However, if you continue to face challenges, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds.
-
Check for Co-elution with Impurities: It's possible that an impurity is co-eluting with your peak of interest. Using a mass spectrometry (MS) detector coupled with HPLC (LC-MS) can help identify the components of each peak.
Experimental Protocol: HPLC Method Development for 5-Fluoro-2-formylbenzoic Acid Reaction Monitoring
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a 95:5 (A:B) ratio and ramp up to 5:95 (A:B) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 272 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
Q2: I'm seeing peak tailing for my 5-Fluoro-2-formylbenzoic acid peak. What is the cause and how can I fix it?
A2: Peak tailing for acidic compounds is often caused by secondary interactions with the silica stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH: As mentioned previously, a low pH mobile phase will minimize silanol interactions by keeping the benzoic acid in its protonated form.
-
Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.
-
Column Overload: Injecting too concentrated a sample can lead to peak shape distortion. Try diluting your sample and re-injecting.
-
Column Contamination: The column may have adsorbed impurities from previous injections. Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol) to remove contaminants. Using a guard column can help protect your analytical column.
Q3: My retention times are drifting between injections. What could be the problem?
A3: Retention time variability can be frustrating and is often linked to issues with the HPLC system or mobile phase preparation.
Troubleshooting Steps:
-
System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
Mobile Phase Composition: Inaccurately prepared mobile phases or evaporation of the more volatile solvent can lead to shifting retention times. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Fluctuations in pressure can indicate a problem with the pump seals or check valves.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
Gas Chromatography (GC)
Gas chromatography can be a viable technique for monitoring reactions involving 5-Fluoro-2-formylbenzoic acid, but it often requires derivatization due to the low volatility and high polarity of the analyte.
Q1: I don't see a peak for 5-Fluoro-2-formylbenzoic acid in my GC chromatogram. Why?
A1: Benzoic acid and its derivatives are highly polar and tend to have poor peak shape or may not elute at all from a standard GC column.
Troubleshooting Steps:
-
Derivatization: The carboxyl group of 5-Fluoro-2-formylbenzoic acid needs to be derivatized to increase its volatility and reduce its polarity. Silylation (e.g., with BSTFA or TMCS) or esterification (e.g., to its methyl ester) are common derivatization methods.
-
Column Choice: A polar stationary phase, such as a wax column, may be more suitable for the analysis of underivatized acidic compounds, but thermal stability can be a limitation.
-
Injector Temperature: A low injector temperature may not be sufficient to volatilize the analyte. Optimize the injector temperature, but be mindful of potential thermal degradation.
Experimental Protocol: GC-FID Analysis of 5-Fluoro-2-formylbenzoic Acid via Silylation
-
Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS) to the dried sample. Heat the mixture at 60-70°C for 30 minutes.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Spectroscopic Techniques (NMR and FTIR)
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for in-situ reaction monitoring, providing real-time information without the need for sample workup.
Q1: How can I use NMR to monitor the progress of my 5-Fluoro-2-formylbenzoic acid synthesis?
A1: ¹H NMR and ¹⁹F NMR are excellent for monitoring the reaction. You can track the disappearance of starting material signals and the appearance of product signals.
Monitoring Strategy:
-
¹H NMR: The aldehyde proton of 5-Fluoro-2-formylbenzoic acid will have a characteristic chemical shift (typically around 10 ppm). The aromatic protons will also show distinct splitting patterns and chemical shifts that change as the reaction progresses.
-
¹⁹F NMR: The fluorine atom provides a highly sensitive and specific probe. The chemical shift of the fluorine will be different in the starting material and the product, allowing for clear differentiation.
Q2: Can I use FTIR to monitor this reaction?
A2: Yes, FTIR spectroscopy can be a very effective in-situ monitoring technique.
Monitoring Strategy:
-
Carbonyl Stretching Frequencies: The aldehyde and carboxylic acid carbonyl groups (C=O) of 5-Fluoro-2-formylbenzoic acid have distinct stretching frequencies in the infrared spectrum (typically around 1700 cm⁻¹ and 1720 cm⁻¹, respectively). You can monitor the appearance and growth of these peaks over time.
-
Reactant Disappearance: Simultaneously, you can track the disappearance of characteristic peaks from your starting materials.
Q3: What are the challenges of using in-situ spectroscopic techniques?
A3: While powerful, in-situ methods have their own set of challenges.
Considerations:
-
Probe Compatibility: The reaction mixture must be compatible with the material of the in-situ probe.
-
Concentration: The concentration of the species of interest must be high enough for detection.
-
Spectral Overlap: Peaks from different components in the reaction mixture may overlap, making data interpretation complex. Chemometric methods can sometimes be used to deconvolve overlapping signals.
Visualization of Workflows
HPLC Troubleshooting Workflow
Caption: Decision tree for selecting an appropriate reaction monitoring technique.
Summary of Analytical Techniques
| Technique | Pros | Cons | Key Troubleshooting Tip |
| HPLC | High resolution, quantitative, widely applicable. | Can be time-consuming, requires method development. | Adjust mobile phase pH to control ionization of the benzoic acid. |
| GC | High sensitivity, fast analysis times. | Often requires derivatization for polar analytes like benzoic acids. | Derivatize the carboxylic acid to increase volatility and improve peak shape. |
| NMR | Provides detailed structural information, quantitative. | Lower sensitivity compared to other methods, expensive instrumentation. | Use ¹⁹F NMR for a highly specific and sensitive signal. |
| FTIR | Fast, non-destructive, excellent for in-situ monitoring. | Can have spectral overlap, less quantitative than chromatography. | Focus on the unique carbonyl (C=O) stretching frequencies of the reactant and product. |
| TLC | Simple, fast, and inexpensive for qualitative analysis. | Not quantitative, lower resolution. | Use a suitable solvent system to achieve good separation between spots. |
This technical guide provides a starting point for troubleshooting and optimizing the analytical monitoring of 5-Fluoro-2-formylbenzoic acid reactions. Remember that each reaction is unique, and some level of method development will always be necessary. For further assistance, please do not hesitate to contact our technical support team.
References
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDcsh8WEyl3bAPReTNq4N9v0sjRgx0JrVugPJBjqQppBfIJobMXLmyfaDZwYJjqGYC30Gsui_8T6U7DjSl_iM5Fxr0C7Sfe1KBKtFZziaUBPReQKH3ZbU0_Pchnb1dBVJaqkECDUkVM6Z7IEKz0qEL](
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Fluoro-2-formylbenzoic Acid
Answering the user's request.
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 5-Fluoro-2-formylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile yet challenging building block. We will move beyond simple protocols to explain the underlying chemical principles that govern catalyst selection and reaction success, providing you with the tools to troubleshoot and optimize your experiments effectively.
Understanding the Core Challenges
5-Fluoro-2-formylbenzoic acid presents a unique combination of functional groups that must be carefully managed to achieve successful cross-coupling. Understanding these challenges is the first step toward rational catalyst and condition selection.
-
The Inert C-F Bond: The carbon-fluorine bond is the strongest carbon-halogen bond, making the initial oxidative addition step of the catalytic cycle—often the rate-determining step—energetically demanding.[1] Unlike their bromo or iodo counterparts, aryl fluorides require highly active catalyst systems to engage in the catalytic cycle efficiently.[1]
-
The Ortho-Formyl Group: The aldehyde group is sterically demanding and electron-withdrawing. Its proximity to the fluorine atom can hinder the approach of the bulky palladium catalyst. Furthermore, the formyl group's electrophilicity makes it susceptible to side reactions under certain nucleophilic or basic conditions.[1][2]
-
The Carboxylic Acid Moiety: In the presence of the bases required for most cross-coupling reactions, the carboxylic acid is deprotonated to form a carboxylate. This carboxylate can act as a ligand, coordinating to the palladium center and potentially forming inactive or less active catalyst species, thereby poisoning the catalyst.[3] This necessitates the use of at least one extra equivalent of base and can introduce solubility issues, as the resulting salt may not be soluble in common organic solvents.[4]
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to consider before starting your experiments.
Q1: Do I need to protect the carboxylic acid or aldehyde groups before attempting a cross-coupling reaction?
A1: Not necessarily, and protection should be considered a last resort to maintain step economy.
-
Carboxylic Acid: Protection (e.g., as a methyl or ethyl ester) is a viable strategy to prevent catalyst inhibition.[4] However, many modern catalyst systems exhibit sufficient functional group tolerance. A more common approach is to simply use an additional equivalent of base to form the carboxylate salt in situ.[4] The main challenge then becomes managing the solubility of this salt.[4]
-
Aldehyde: The aldehyde is generally robust enough to tolerate common cross-coupling conditions. Protection is typically only required if harsh nucleophiles or bases that are known to react with aldehydes are used.
Q2: What are the most critical parameters for selecting a catalyst system for this substrate?
A2: The choice of ligand is paramount. Because of the strong C-F bond, you need a catalyst system known for its high activity in activating aryl chlorides or fluorides. Key parameters include:
-
Ligand: Electron-rich, sterically bulky monophosphine ligands (e.g., Buchwald-type biaryl phosphine ligands) are often required to promote the difficult oxidative addition step and facilitate the final reductive elimination.[5][6]
-
Palladium Precursor: While many Pd(0) and Pd(II) sources can be effective, modern, well-defined pre-catalysts (e.g., G3 or G4 palladacycles) offer improved stability, activity, and reproducibility.[7][8]
-
Base: The choice of base is critical. It must be strong enough to facilitate the transmetalation step (in Suzuki-Miyaura) or deprotonate the coupling partner (in Buchwald-Hartwig) but not so harsh as to cause degradation of the substrate or ligand. A careful balance is required.
Q3: How does the fluorine substituent impact reactivity compared to chlorine or bromine?
A3: The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the trend I > Br > Cl >> F, which is inversely related to the bond dissociation energy.[1] Consequently, reactions with 5-Fluoro-2-formylbenzoic acid will almost always require more forcing conditions (higher temperatures, longer reaction times) and more specialized, highly active catalyst systems than its chloro or bromo analogues to achieve comparable yields.[1]
Troubleshooting Guide: Common Issues & Solutions
This section provides a detailed, problem-oriented approach to common experimental failures.
Problem 1: Low to no conversion of starting material.
This is the most common issue, typically pointing to a failure in the catalytic cycle.
-
Potential Cause A: Inefficient Oxidative Addition.
-
Why it happens: The catalyst is not active enough to break the strong C-F bond. This is the most probable cause of failure.
-
Solution: Employ a more potent catalyst system. For Suzuki-Miyaura couplings, systems based on bulky, electron-rich biaryl phosphine ligands are the industry standard for activating challenging substrates.
-
Actionable Step: Switch from older catalysts like Pd(PPh₃)₄ to a modern system. Screen a set of specialized ligands and pre-catalysts.
-
-
| Catalyst System Component | Class | Examples | Rationale for Use with Aryl Fluorides |
| Palladium Source | Pre-catalyst | XPhos Pd G3/G4, SPhos Pd G2 | Air-stable, well-defined pre-catalysts ensure accurate ligand:Pd ratio and rapid generation of the active Pd(0) species.[8] |
| Ligand | Buchwald-type Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | These ligands are sterically bulky and highly electron-donating, which accelerates the rate of both oxidative addition and reductive elimination.[5][9] |
| Base | Strong, non-nucleophilic | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base activates the boronic acid for transmetalation. Stronger bases are often needed for challenging couplings.[10] |
| Solvent | Aprotic Polar | Dioxane/H₂O, Toluene, CPME | Solvent choice affects substrate solubility and catalyst stability. A small amount of water is often beneficial in Suzuki reactions.[5] |
-
Potential Cause B: Catalyst Deactivation.
-
Why it happens: The carboxylate group is coordinating to the palladium, pulling it out of the catalytic cycle. Alternatively, at high temperatures, the catalyst may decompose to form inactive palladium black.[3]
-
Solution:
-
Optimize Base: Use a base that is sufficiently strong but minimizes side reactions. Finely ground K₃PO₄ is often a good starting point.[5]
-
Manage Temperature: Avoid excessively high temperatures. If high heat is required for C-F activation, ensure the chosen ligand is thermally stable.
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can degrade phosphine ligands and the Pd(0) catalyst.[6]
-
-
-
Workflow for Optimizing a Failed Reaction
Caption: Decision workflow for troubleshooting low conversion.
Problem 2: Significant side product formation.
The appearance of unexpected products points to competing reaction pathways.
-
Potential Cause A: Protodefluorination and/or Protodeborylation.
-
Why it happens: The aryl fluoride or the boronic acid partner reacts with a proton source (e.g., water) to return the corresponding arene, effectively short-circuiting the cross-coupling. This can be exacerbated by overly harsh conditions or excess base.[11]
-
Solution:
-
Use Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can promote protodeborylation. Try running the reaction under strictly anhydrous conditions with a base like KF.[10]
-
Use Boronate Esters: Boronate esters (e.g., pinacol esters, BPin) are often more stable to hydrolysis than their corresponding boronic acids.
-
Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
-
-
Potential Cause B: Homocoupling of the Boronic Acid Partner (Glaser-type coupling).
-
Why it happens: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[6]
-
Solution: Rigorous degassing of the reaction mixture is critical. Use the freeze-pump-thaw method for best results. Ensure a leak-proof reaction setup under a positive pressure of inert gas.
-
General Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for experimentation. Note: This is a general guide and must be optimized for your specific boronic acid partner.
Materials:
-
5-Fluoro-2-formylbenzoic acid (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
XPhos Pd G3 (1-3 mol%)
-
XPhos ligand (1-3 mol%, if not using a pre-catalyst)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Fluoro-2-formylbenzoic acid, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to achieve a typical solvent ratio of 10:1 (dioxane:water). The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid product.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Suzuki coupling.
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 3700–3703. [Link]
-
MacMillan, D. W. C. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(24), 3655–3672. [Link]
-
Assaleh, F. H., et al. (2008). Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. ResearchGate. [Link]
-
Reddit r/OrganicChemistry Community. (2023). Carboxylic acid and Cross Coupling reactions. Reddit. [Link]
-
ACS Figshare. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(5), 2196. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS Green Chemistry Institute. [Link]
-
Reddit r/Chempros Community. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]
-
Barrow, J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 295. [Link]
-
Reddit r/Chempros Community. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
ResearchGate. (2021). Buchwald-Hartwig amination; selection of optimal conditions. ResearchGate. [Link]
-
Saper, N. I., & Hartwig, J. F. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 142(33), 13951–13967. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
-
Reddit r/Chempros Community. (2023). Struggling with Suzuki Reaction. Reddit. [Link]
-
Goossen, L. J. (2009). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. Angewandte Chemie International Edition, 48(32), 5812-5815. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (2021). (A) Cross-coupling of carboxylic acid derivatives. (B) The first... ResearchGate. [Link]
-
ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5431-5439. [Link]
-
Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2618–2626. [Link]
-
ResearchGate. (2017). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2023). Decarboxylative cross-coupling. Wikipedia. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Reddit r/Chempros Community. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Zhou, T., et al. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 10(37), 8575–8581. [Link]
-
Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]
-
NIH. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Omega, 7(1), 1630–1640. [Link]
-
MDPI. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 11(11), 1374. [Link]
-
Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
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- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Impurities in Commercial 5-Fluoro-2-formylbenzoic Acid
Welcome to the technical support center for 5-Fluoro-2-formylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile trifunctional building block. We aim to provide in-depth technical guidance and troubleshooting solutions to address common challenges related to impurities encountered during its use. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experiments.
Introduction: The Critical Role of Purity
5-Fluoro-2-formylbenzoic acid is a key intermediate in the synthesis of a variety of pharmaceuticals and functional materials. The strategic placement of a fluorine atom, a formyl group, and a carboxylic acid moiety allows for diverse and selective chemical transformations. However, the presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, leading to lower yields, difficult purification, and the formation of unintended by-products. Understanding the origin of these impurities and knowing how to effectively identify and remove them is paramount for reproducible and successful research.
This guide will delve into the common impurities found in commercial batches of 5-Fluoro-2-formylbenzoic acid, their origins in the synthetic process, and robust methods for their detection and removal.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers may encounter when working with 5-Fluoro-2-formylbenzoic acid.
Q1: My downstream reaction (e.g., amide coupling) is giving low yields and multiple side products. Could impurities in my 5-Fluoro-2-formylbenzoic acid be the cause?
A1: Absolutely. The purity of your starting material is a critical factor. The most common synthesis route for 5-Fluoro-2-formylbenzoic acid involves the hydrolysis of 2-fluoro-5-formylbenzonitrile. Incomplete hydrolysis is a frequent issue, leading to residual nitrile in the final product.
-
Causality: The nitrile group is significantly less reactive than the carboxylic acid in many common reactions. In an amide coupling reaction, for instance, any unreacted 2-fluoro-5-formylbenzonitrile will not participate and will remain as an impurity in your product, making purification challenging and reducing your overall yield.
-
Troubleshooting Steps:
-
Purity Assessment: Before starting your reaction, assess the purity of your 5-Fluoro-2-formylbenzoic acid using HPLC or ¹H NMR spectroscopy.
-
Look for Telltale Signs: In the ¹H NMR spectrum (in a solvent like DMSO-d₆), the presence of a singlet at around 8.0-8.2 ppm, corresponding to the proton between the nitrile and fluorine, can indicate the presence of the nitrile impurity.
-
Purification: If significant nitrile impurity is detected, consider repurifying your starting material by recrystallization.
-
Q2: I'm observing a brownish or off-white color in my commercial 5-Fluoro-2-formylbenzoic acid. Is this a concern?
A2: Discoloration is often an indicator of trace impurities. While it may not always interfere with your reaction, it is a sign of suboptimal purity.
-
Causality: The color can arise from several sources, including residual starting materials from the synthesis of the nitrile precursor, such as 3-bromo-4-fluorobenzaldehyde, or from side reactions during the high-temperature cyanation step (Rosenmund-von Braun reaction).[1][2]
-
Troubleshooting Steps:
-
Recrystallization with Decolorizing Carbon: A simple and effective method to remove colored impurities is to perform a recrystallization from an appropriate solvent system (e.g., ethanol/water) and treat the hot solution with a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
-
Purity Check: After recrystallization, confirm the purity and color improvement by visual inspection and analytical techniques like HPLC.
-
Q3: My recrystallization of 5-Fluoro-2-formylbenzoic acid is resulting in poor recovery or the product is "oiling out." What can I do?
A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue in recrystallization, especially when impurities are present. Poor recovery often results from using an excessive amount of solvent.
-
Causality: Impurities can disrupt the crystal lattice formation, leading to the compound separating as a supercooled liquid (an oil). Using too much hot solvent to dissolve the solid will result in a significant portion of your product remaining in the mother liquor upon cooling, thus reducing the yield.
-
Troubleshooting Recrystallization:
-
Solvent System: An ethanol/water mixture is a commonly used and effective solvent system for the recrystallization of 5-Fluoro-2-formylbenzoic acid.[3][4]
-
Inducing Crystallization: If the product oils out, try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Reduce Solvent: If no crystals form even after scratching or seeding, it's likely that too much solvent was used. Re-heat the solution to boiling and evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.
-
-
Optimizing Recovery: To maximize your yield, use the minimum amount of boiling solvent necessary to fully dissolve the solid. After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the product before filtration.
-
Identifying Common Impurities
The primary route to 5-Fluoro-2-formylbenzoic acid is a two-step process. Understanding this pathway is key to anticipating potential impurities.
Caption: Synthetic pathway for 5-Fluoro-2-formylbenzoic acid.
The most common impurities are unreacted starting materials and intermediates from this synthesis:
-
3-Bromo-4-fluorobenzaldehyde: The starting material for the nitrile synthesis. Its presence indicates an incomplete cyanation reaction.
-
2-Fluoro-5-formylbenzonitrile: The direct precursor to the final product. Its presence is due to incomplete hydrolysis.
-
2-Fluoro-5-formylbenzamide: The amide intermediate of the nitrile hydrolysis. This can be present if the hydrolysis is not driven to completion.
Analytical Methods for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive assessment of purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying the main component and its impurities.
-
Method Parameters: A reverse-phase C18 column is typically used. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is effective for separating the benzoic acid from its less polar precursors. UV detection at around 254 nm is suitable for these aromatic compounds.
-
Expected Elution Order: In a typical reverse-phase HPLC separation, the more polar compounds elute earlier. Therefore, you would expect to see the elution in the order of: 5-Fluoro-2-formylbenzoic acid, followed by the amide intermediate, and then the less polar nitrile and bromo precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for structural confirmation and the identification of impurities.
-
¹H NMR: The aldehyde proton of 5-Fluoro-2-formylbenzoic acid typically appears as a singlet at around 10.4 ppm in DMSO-d₆. The aromatic protons will show characteristic splitting patterns. The presence of a singlet around 8.0-8.2 ppm can indicate the nitrile impurity. The aldehyde proton of 3-bromo-4-fluorobenzaldehyde will be a singlet at a slightly different chemical shift, and its aromatic proton signals will also be distinct.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed around 165-170 ppm, while the aldehyde carbonyl carbon will be in the 190-195 ppm region. The nitrile carbon of the impurity would appear around 115-120 ppm.
| Compound | Key ¹H NMR Signal (DMSO-d₆) | Key ¹³C NMR Signal (DMSO-d₆) |
| 5-Fluoro-2-formylbenzoic acid | ~10.4 ppm (s, -CHO) | ~166 ppm (-COOH), ~192 ppm (-CHO) |
| 2-Fluoro-5-formylbenzonitrile | ~8.1 ppm (s, Ar-H) | ~117 ppm (-CN), ~190 ppm (-CHO) |
| 3-Bromo-4-fluorobenzaldehyde | ~9.9 ppm (s, -CHO) | ~191 ppm (-CHO) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Purification Protocols
Recrystallization of 5-Fluoro-2-formylbenzoic Acid
This is the most common and effective method for purifying commercial 5-Fluoro-2-formylbenzoic acid.
Materials:
-
Crude 5-Fluoro-2-formylbenzoic acid
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude 5-Fluoro-2-formylbenzoic acid. Add a minimal amount of ethanol to wet the solid.
-
Heating: Gently heat the mixture on a hot plate. Add hot deionized water portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, place the flask in an ice bath for 30 minutes once it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Workflow for the recrystallization of 5-Fluoro-2-formylbenzoic acid.
Impact of Impurities on Downstream Reactions
The presence of the aforementioned impurities can have a detrimental effect on subsequent synthetic steps.
-
Amide Coupling: As discussed, residual nitrile will not react and will contaminate the product. The presence of the aldehyde group on the desired molecule can sometimes interfere with certain coupling reagents, so careful selection of the coupling agent (e.g., EDC, HATU) is important.[5][6]
-
Esterification: Standard Fischer esterification conditions (acid catalyst in alcohol) can be problematic due to the presence of the acid-sensitive aldehyde group, which can form an acetal. It is often preferable to first protect the aldehyde, perform the esterification, and then deprotect.
-
Reactions involving the aldehyde: If the intended reaction is with the aldehyde group (e.g., Wittig reaction, reductive amination), the presence of the carboxylic acid can interfere. For instance, the acidic proton can quench the Wittig ylide, and the basic conditions of reductive amination can deprotonate the carboxylic acid, affecting its solubility and reactivity.
By understanding the potential impurities and implementing the analytical and purification techniques outlined in this guide, researchers can ensure the high quality of their 5-Fluoro-2-formylbenzoic acid, leading to more reliable and successful experimental outcomes.
References
-
3-Bromo-4-fluorobenzaldehyde. PubChem. Available at: [Link]
-
Rosenmund–von Braun reaction. Wikipedia. Available at: [Link]
-
Rosenmund-von Braun Reaction. Organic Chemistry Portal. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
Sources
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 5-Fluoro-2-formylbenzoic Acid
Welcome to the technical support center for the synthesis of 5-Fluoro-2-formylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a trifunctional building block, 5-Fluoro-2-formylbenzoic acid is a critical intermediate in medicinal chemistry, particularly for synthesizing PARP inhibitors like Olaparib.[1][2] Its value lies in the strategic placement of a fluorine atom, a carboxylic acid, and an aldehyde group, which allows for diverse and selective chemical transformations.[2][3]
Scaling up any chemical synthesis introduces challenges not always apparent at the laboratory scale, including reaction kinetics, heat transfer, mass transport, and safety. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Overview of Primary Synthetic Routes
Understanding the common synthetic pathways is crucial for diagnosing and resolving scale-up issues. Two primary routes are prevalent in the literature for preparing 5-Fluoro-2-formylbenzoic acid:
-
Cyanation and Hydrolysis Route: This is a widely used and reliable two-step method. It typically starts with a brominated precursor, such as 3-bromo-4-fluorobenzaldehyde, which undergoes a cyanation reaction, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.[3] This route generally offers good control and high purity.[3]
-
Selective Oxidation Route: This approach involves the direct oxidation of the methyl group of a precursor like 2-fluoro-5-methylbenzoic acid.[3][4] However, this method presents significant challenges, as aldehydes are highly susceptible to over-oxidation to the corresponding carboxylic acid, which can complicate the reaction and purification.[3] Achieving high selectivity requires meticulous control over oxidizing agents and reaction conditions.[3][4]
This guide will focus primarily on the more established and scalable cyanation and hydrolysis route.
Workflow for the Cyanation and Hydrolysis Route
Caption: A typical two-step workflow for synthesizing 5-Fluoro-2-formylbenzoic acid.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems that may arise during the scale-up of the cyanation and hydrolysis route, presented in a question-and-answer format.
Question 1: During the cyanation step, my reaction stalls, or the yield is significantly lower than on a small scale. What's going wrong?
Answer: This is a common issue when scaling up the Rosenmund-von Braun reaction. Several factors could be at play:
-
Cause - Inefficient Heat Transfer: The cyanation reaction is typically run at high temperatures (~170°C).[3] On a larger scale, achieving and maintaining a uniform temperature throughout the reaction vessel is more challenging. "Hot spots" or "cold spots" can lead to side reactions or incomplete conversion.
-
Solution: Ensure your reactor has adequate agitation and a reliable heating system. Use a thermal fluid in the reactor jacket for precise temperature control. Monitor the internal reaction temperature, not just the jacket temperature.
-
-
Cause - Reagent Purity and Stoichiometry: The quality of copper(I) cyanide (CuCN) is critical. On a larger scale, impurities in bulk materials can have a more pronounced effect.
-
Solution: Use high-purity CuCN. It is also crucial to ensure the CuCN is finely powdered to maximize surface area. A slight excess of CuCN (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.
-
-
Cause - Solvent Quality: N-Methyl-2-pyrrolidone (NMP) is the solvent of choice, but it must be anhydrous. Water can interfere with the reaction.
-
Solution: Use a dry, high-purity grade of NMP. Consider drying the solvent over molecular sieves before use if you suspect water contamination.
-
Question 2: The acid hydrolysis of the nitrile intermediate is slow, and I'm observing charring or decomposition of my product.
Answer: Hydrolysis with concentrated sulfuric acid is highly exothermic and can be destructive if not properly controlled, especially at scale.
-
Cause - Poor Temperature Control: The initial mixing of the nitrile with concentrated sulfuric acid generates significant heat. If this exotherm is not managed, it can lead to immediate degradation. Similarly, during reflux, localized overheating can cause charring.
-
Solution: The addition of the nitrile to the acid (or vice versa, depending on your process) must be done slowly and with efficient cooling. For large-scale operations, a controlled addition rate via a pump is recommended. During reflux, ensure stirring is vigorous enough to prevent material from settling and charring on the hot reactor surface.
-
-
Cause - Incorrect Acid Concentration: The concentration of the sulfuric acid is a key parameter. A common range is 50-70%.[3] If the concentration is too low, the reaction will be sluggish. If it's too high, it can promote dehydration and other side reactions.
-
Solution: Optimize the acid concentration in small-scale trials before proceeding to pilot scale. The optimal concentration balances reaction rate with product stability. Always monitor the reaction progress using an appropriate analytical method like TLC or HPLC.[3]
-
Question 3: My final product has low purity after crystallization. What are the likely impurities and how can I remove them?
Answer: Purity issues often stem from incomplete reactions or side-products formed during the synthesis.
-
Cause - Unreacted Starting Material or Intermediate: If either the cyanation or hydrolysis step is incomplete, you will carry over the starting bromo-compound or the intermediate nitrile into your final product.
-
Solution: Ensure each step goes to completion by monitoring with HPLC. For the final product, a well-optimized recrystallization is key. An ethanol/water mixture is often effective for purification.[3] The washing step after filtration is also critical; wash the collected solid with cold water until the washings are neutral to remove any residual acid.[3]
-
-
Cause - Formation of Isomers or Byproducts: Although the directing effects of the fluorine and aldehyde groups are generally reliable, some minor isomer formation can occur. Over-oxidation during alternative routes can also introduce impurities.
-
Solution: Characterize your impurities using LC-MS or NMR to understand their structure. This can provide clues about where they are being formed. Adjusting reaction conditions (e.g., temperature, reaction time) can often minimize their formation. If impurities co-crystallize with the product, a second recrystallization from a different solvent system or purification by column chromatography might be necessary for very high purity requirements.
-
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions when scaling up this synthesis?
A: Safety is paramount. The primary hazards are associated with the reagents used:
-
Copper(I) Cyanide (CuCN): This reagent is highly toxic if inhaled or ingested.[3] Always handle it in a well-ventilated fume hood or an enclosed charging system. Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory.[3] Have a cyanide antidote kit available and ensure personnel are trained in its use.
-
Concentrated Sulfuric Acid: This is extremely corrosive.[3] Use appropriate acid-resistant gloves and face protection (face shield). The dilution and reaction quenching steps are highly exothermic and must be performed with extreme care and adequate cooling.
-
High Temperatures: The cyanation step is performed at high temperatures, posing a risk of thermal burns.[3] Ensure the reactor is properly rated for the temperatures and pressures involved.
Q: Which analytical techniques are essential for process control?
A: For robust process control during scale-up, the following are recommended:
-
HPLC: This is the workhorse for monitoring reaction progress, identifying impurities, and quantifying the purity of the final product.
-
TLC: A quick and effective method for qualitative reaction monitoring during the hydrolysis step.[3]
-
NMR (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the intermediate and the final product. ¹⁹F NMR is particularly useful for fluorine-containing compounds.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.[3]
Q: Are there any "greener" or more modern alternatives to this synthesis?
A: The field of process chemistry is continually evolving. While the cyanation route is well-established, research is ongoing into more sustainable methods. This includes:
-
Flow Chemistry: Performing high-temperature or hazardous reactions in a continuous flow reactor can offer significant safety and control benefits over large batch reactors.[5]
-
Alternative Catalysts: Research into replacing copper cyanide with less toxic cyanide sources or using palladium-catalyzed cyanation reactions is an area of interest.
-
Avoiding Harsh Acids: Milder hydrolysis conditions or alternative methods to convert the nitrile group could reduce waste and improve safety. A recently reported method avoids the use of highly toxic reagents like liquid bromine and cuprous cyanide by starting from o-fluorobenzonitrile.[6]
Quantitative Data and Characterization
Table 1: Representative Reaction Parameters (Cyanation & Hydrolysis Route)
| Parameter | Step 1: Cyanation | Step 2: Hydrolysis |
| Starting Material | 3-Bromo-4-fluorobenzaldehyde | 2-Fluoro-5-formylbenzonitrile |
| Key Reagents | Copper(I) Cyanide (CuCN) | Concentrated Sulfuric Acid |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | Water |
| Temperature | ~170°C | Reflux |
| Typical Duration | 12-24 hours | 4-8 hours |
| Monitoring | HPLC | TLC / HPLC |
Table 2: Expected Analytical Characterization Data
| Technique | 5-Fluoro-2-formylbenzoic acid |
| Molecular Formula | C₈H₅FO₃ |
| Molecular Weight | 168.12 g/mol [3][4] |
| Appearance | White to off-white solid[4] |
| ¹³C NMR | Expected signals for aromatic carbons, carboxyl carbon, and aldehyde carbon.[3] |
| Mass Spec (MS) | Expected [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight.[3] |
| Purity (Typical) | ≥95% - ≥98%[2][4] |
References
-
2-Fluoro-5-formylbenzoic acid - High purity. Georganics. Available from: [Link]
- Preparation method of 2-fluoro-5-formylbenzonitrile. Google Patents.
-
2-Fluoro-5-formylbenzoic acid | C8H5FO3. PubChem, National Institutes of Health. Available from: [Link]
-
Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Princeton University. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. leapchem.com [leapchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry — Princeton - American Chemical Society [princeton-acs.org]
- 6. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 5-Fluoro-2-formylbenzoic Acid vs. 2-Chloro-5-formylbenzoic Acid
In the intricate landscape of modern medicinal chemistry and drug development, the judicious selection of building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a target molecule. Halogenated aromatic compounds, particularly those bearing multiple functional groups, are mainstays in the synthetic chemist's toolbox. This guide provides an in-depth, objective comparison of two such pivotal intermediates: 5-Fluoro-2-formylbenzoic acid and 2-Chloro-5-formylbenzoic acid . We will dissect their synthesis, comparative reactivity, and strategic applications, supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Physicochemical Properties: A Tale of Two Halogens
The seemingly subtle substitution of a fluorine for a chlorine atom imparts distinct physicochemical characteristics to these molecules, which can have profound implications for their handling, solubility, and reactivity.
| Property | 5-Fluoro-2-formylbenzoic acid | 2-Chloro-5-formylbenzoic acid |
| CAS Number | 550363-85-4 | 1206625-81-1 |
| Molecular Formula | C₈H₅FO₃ | C₈H₅ClO₃ |
| Molecular Weight | 168.12 g/mol | 184.58 g/mol |
| Appearance | White to off-white solid | Solid |
| Typical Purity | ≥95% | ≥95% |
A summary of the key physicochemical properties of the two compounds is presented above. These properties can influence their solubility, reactivity, and suitability for various reaction conditions.[1]
Synthesis of the Building Blocks: Accessibility and Scalability
Both 5-fluoro-2-formylbenzoic acid and 2-chloro-5-formylbenzoic acid are commercially available, which is a key consideration for rapid lead optimization efforts.[1] However, for large-scale synthesis and process development, a thorough understanding of their synthetic routes is paramount for cost-effectiveness and control over the supply chain.
Synthesis of 5-Fluoro-2-formylbenzoic Acid
A robust and high-yielding two-step approach is commonly employed for the synthesis of 5-fluoro-2-formylbenzoic acid, commencing with the cyanation of a readily available brominated precursor, followed by hydrolysis.[2]
Step 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde
Experimental Protocol:
-
In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).[2]
-
To this solution, add 50.6 g (0.56 mol) of copper(I) cyanide.[2]
-
Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.[2]
-
After cooling, the mixture is worked up by dilution with water and ethyl acetate, followed by separation and concentration of the organic layer to yield 2-fluoro-5-formylbenzonitrile.[2] A typical yield for this step is around 76%.[2]
Step 2: Hydrolysis of 2-Fluoro-5-formylbenzonitrile
Experimental Protocol:
-
Prepare a 50-70% aqueous sulfuric acid solution.
-
Add the 2-fluoro-5-formylbenzonitrile to the sulfuric acid solution.[2]
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled and poured over crushed ice to precipitate the product.[2]
-
The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from an ethanol/water mixture to afford 5-fluoro-2-formylbenzoic acid in high purity.[2]
Synthesis of 2-Chloro-5-formylbenzoic Acid
The synthesis of 2-chloro-5-formylbenzoic acid often commences from a substituted toluene, such as 4-chlorotoluene.[1] A general and scalable approach involves the oxidation of the methyl group.
General Protocol for Oxidation of a Methyl Group to a Carboxylic Acid:
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (e.g., 2-chloro-5-methylbenzaldehyde) in an aqueous solution of sodium or potassium hydroxide.[1]
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate (KMnO₄) in water to the refluxing mixture. The reaction is monitored by the disappearance of the purple permanganate color.[1]
-
Continue the addition until a persistent purple color is observed, indicating the completion of the oxidation.[1]
-
After cooling, the manganese dioxide (MnO₂) byproduct is removed by filtration.[1]
-
The filtrate is then acidified with concentrated hydrochloric acid to precipitate the 2-chloro-5-formylbenzoic acid.[1]
-
The product is collected by vacuum filtration, washed with cold water, and can be recrystallized to achieve high purity.[1]
A Head-to-Head Comparison of Reactivity
The synthetic utility of these building blocks is dictated by the reactivity of their three key functional groups: the carboxylic acid, the aldehyde, and the halogenated aromatic ring. The electronic properties of fluorine versus chlorine are the primary drivers of the observed differences in reactivity.
Electronic Effects: The Inductive vs. Resonance Tug-of-War
Both fluorine and chlorine are electronegative and exert an electron-withdrawing inductive effect (-I). However, they also possess lone pairs that can be donated to the aromatic ring via a resonance effect (+R).
-
Fluorine: Due to the better overlap between the 2p orbitals of fluorine and carbon, the +R effect of fluorine is more pronounced than that of chlorine.[1]
-
Chlorine: The larger 3p orbitals of chlorine have poorer overlap with the carbon 2p orbitals, resulting in a weaker +R effect.[1]
These electronic differences are crucial in modulating the reactivity of the functional groups.
Reactivity of the Formyl Group
The aldehyde functionality is a versatile handle for various transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The electrophilicity of the formyl carbon is influenced by the halogen substituent. The stronger electron-withdrawing nature of fluorine is expected to render the formyl group in 5-fluoro-2-formylbenzoic acid slightly more reactive towards nucleophiles compared to its chloro counterpart.[1]
Reactivity in Cross-Coupling Reactions
The halogen atom on the aromatic ring is a key site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal for constructing carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl > F.[1]
This trend suggests that 2-chloro-5-formylbenzoic acid is expected to be more reactive in Suzuki coupling reactions than 5-fluoro-2-formylbenzoic acid .[1] Achieving comparable yields with the fluoro-derivative often necessitates more specialized and reactive catalyst systems, higher reaction temperatures, and longer reaction times.[1]
Illustrative Comparative Data for Suzuki Coupling:
While direct comparative data for these two specific molecules is limited, the following table illustrates the general trend in yields for the Suzuki coupling of a generic aryl fluoride versus an aryl chloride under similar conditions. This data is illustrative and based on general trends observed for aryl halides in Suzuki coupling.[1]
| Aryl Halide | Typical Yield (%) |
| Aryl Fluoride | 40-60% |
| Aryl Chloride | 70-90% |
Strategic Applications in Drug Discovery
The choice between these two building blocks is often dictated by the specific synthetic strategy and the desired properties of the final molecule.
5-Fluoro-2-formylbenzoic Acid in the Synthesis of PARP Inhibitors
A prominent application of 5-fluoro-2-formylbenzoic acid is in the synthesis of the PARP (Poly (ADP-ribose) polymerase) inhibitor, Olaparib . A crucial step involves a condensation reaction to form the phthalazinone core of the molecule.
Experimental Protocol: Synthesis of a Key Olaparib Intermediate
This protocol is adapted from the literature describing the synthesis of a key intermediate for Olaparib.
Step 1: Condensation with Phthalide
-
To a solution of a suitable base, such as sodium methoxide in methanol, add 5-fluoro-2-formylbenzoic acid and phthalide.
-
The reaction mixture is stirred, typically at a temperature ranging from room temperature to reflux, and monitored by a suitable chromatographic technique.
-
Upon completion, the reaction is worked up to isolate the intermediate product.
Step 2: Cyclization with Hydrazine Hydrate
-
The intermediate from the previous step is dissolved in a solvent like ethanol.
-
Hydrazine hydrate is added, and the mixture is heated to reflux until the starting material is consumed.
-
After completion, the solvent is removed, and the residue is worked up to yield the final phthalazinone intermediate.
2-Chloro-5-formylbenzoic Acid in the Synthesis of Biologically Active Molecules
2-Chloro-5-formylbenzoic acid serves as a versatile intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors. For instance, it can be a precursor for the synthesis of substituted thieno[3,2-b]pyridine-6-carbonitriles, which have shown activity as Src kinase inhibitors.
Spectroscopic Data
A comparison of the NMR data for these two compounds reveals the influence of the halogen substituent on the chemical shifts of the aromatic protons.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-Fluoro-2-formylbenzoic acid | ~10 (s, 1H, -CHO) | Expected signals for aromatic carbons, carboxyl carbon, and aldehyde carbon. |
| 2-Chloro-5-formylbenzoic acid | Data not readily available in a comparative format. | Data not readily available in a comparative format. |
Conclusion and Recommendations
The choice between 5-fluoro-2-formylbenzoic acid and 2-chloro-5-formylbenzoic acid is a strategic one that should be guided by the specific requirements of the synthetic route and the desired properties of the target molecule.
-
Choose 5-Fluoro-2-formylbenzoic acid when:
-
The introduction of fluorine is desired to enhance metabolic stability or binding affinity.
-
The slightly increased reactivity of the formyl group is advantageous.
-
Subsequent cross-coupling reactions are not the primary bond-forming strategy, or more forcing conditions can be tolerated.
-
-
Choose 2-Chloro-5-formylbenzoic acid when:
-
Greater reactivity in transition-metal-catalyzed cross-coupling reactions is a priority, allowing for milder reaction conditions and potentially higher yields.
-
The presence of a chlorine atom is either desired in the final target or can be readily displaced or transformed in subsequent steps.
-
Cost-effectiveness for large-scale synthesis is a major consideration, as chloro-aromatics are often more economical starting materials.
-
By carefully considering the synthesis, reactivity, and strategic applications of these two valuable building blocks, researchers can optimize their synthetic strategies and accelerate the discovery and development of new therapeutics.
References
- A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid. Benchchem.
- A Comparative Guide to Alternatives for 2-Fluoro-5-formylbenzoic Acid in Benzofuran Synthesis. Benchchem.
- Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid. Benchchem.
-
2-Chloro-5-formylbenzoic acid - High purity | EN - Georganics. Available at: [Link]
-
Synthesis of heterocyclic compounds and their utilities in the field biological science - Neliti. Available at: [Link]
-
Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed. Available at: [Link]
-
Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors - PubMed. Available at: [Link]
Sources
A Comparative Analysis of PARP Inhibitors Derived from Different Benzoic Acid Precursors
Introduction: The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular machinery that detects and repairs DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In oncology, the inhibition of PARP has emerged as a cornerstone of targeted therapy, especially for cancers harboring defects in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations. This therapeutic strategy is based on the concept of "synthetic lethality," where the simultaneous loss of two DNA repair pathways (BER via PARP inhibition and HR via BRCA mutation) is catastrophic for the cancer cell, leading to its demise, while normal cells with functional HR pathways remain viable.
The chemical scaffolds of many leading PARP inhibitors (PARPis) are derived from benzoic acid and its substituted analogues. The benzoic acid moiety serves as a versatile precursor, allowing for the strategic placement of functional groups that dictate the inhibitor's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of prominent PARP inhibitors, categorized by their benzoic acid precursors, and evaluates their performance based on preclinical and clinical experimental data.
The Mechanism of PARP Inhibition and Trapping
PARP inhibitors function through a dual mechanism. Firstly, they competitively bind to the nicotinamide-binding pocket of the PARP enzyme's catalytic domain, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This catalytic inhibition blocks the recruitment of other DNA repair proteins to the site of an SSB.
Secondly, and perhaps more critically for cytotoxicity, many PARPis "trap" the PARP enzyme onto the DNA at the site of damage. This action creates a PARP-DNA complex that is a significant physical impediment to DNA replication. The resulting stalled replication forks can collapse into more cytotoxic DSBs. In HR-deficient cells, these DSBs cannot be efficiently repaired, triggering cell death. The potency of PARP trapping varies significantly among different inhibitors and is a key differentiator in their clinical efficacy and toxicity profiles.[1][2]
Comparative Synthesis from Benzoic Acid Precursors
The structural diversity of PARP inhibitors often originates from the choice of the initial benzoic acid precursor. Different substitutions on the benzene ring fundamentally influence the synthetic route and the final properties of the drug.
| PARP Inhibitor | Core Benzoic Acid Precursor | Key Synthetic Feature |
| Olaparib | 2-Formylbenzoic acid / 2-Acetylbenzoic acid | Construction of the phthalazinone core via condensation with hydrazine.[3][4] |
| Niraparib | 3-Methyl-2-nitrobenzoic acid | Formation of an indazole-7-carboxamide structure.[5][6] |
| Rucaparib | 3-Fluoro-5-nitrobenzoic acid | Multi-step synthesis to build a tricyclic azepino-indole core.[6][7] |
| Veliparib | 4-Formylbenzoic acid / 3-Formylbenzoic acid | Cyclization with 2,3-diaminobenzamide to form a benzimidazole ring.[2] |
| Talazoparib | Methyl 5-fluoro-2-acetyl-3-nitrobenzoate | Reductive cyclization to form a complex tetracyclic pyridophthalazinone core.[8][9] |
Performance Analysis: A Head-to-Head Comparison
The clinical utility of a PARP inhibitor is determined by a combination of its enzymatic inhibitory potency, PARP trapping efficiency, pharmacokinetic profile, and clinical efficacy versus its toxicity.
Preclinical Potency: Catalytic Inhibition vs. PARP Trapping
While most PARP inhibitors exhibit nanomolar potency in inhibiting the catalytic activity of PARP1 and PARP2, their ability to trap PARP-DNA complexes varies over several orders of magnitude. This trapping efficiency is now considered a primary driver of their single-agent cytotoxicity.[10][11]
| PARP Inhibitor | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Relative PARP Trapping Potency |
| Talazoparib | ~0.6-1.2 | ~0.2-1.5 | Strongest (+++++)[10][12] |
| Niraparib | ~2.1-3.8 | ~2.0-2.9 | Strong (+++)[1] |
| Rucaparib | ~1.2-7.1 | ~0.3-1.6 | Moderate-Strong (+++)[1][10] |
| Olaparib | ~1.5-5.0 | ~0.2-1.0 | Moderate (++)[1][10] |
| Veliparib | ~2.9-5.2 | ~2.0-4.7 | Weakest (+)[4][10] |
| Note: IC₅₀ values are compiled from multiple sources and can vary based on assay conditions.[1][8][10] The trapping potency is a relative ranking based on comparative studies. |
Talazoparib is distinguished by its exceptionally high PARP trapping activity, which is approximately 100-fold more potent than olaparib or rucaparib.[10] This potent trapping is believed to be a primary reason for its high efficacy but also contributes to its toxicity profile. Veliparib, in contrast, is a potent catalytic inhibitor but a very weak trapper, which may explain its more favorable hematological safety profile and its primary evaluation in combination with DNA-damaging agents rather than as a monotherapy.[4][5]
Comparative Pharmacokinetics (PK)
The PK profiles of PARP inhibitors differ significantly, impacting dosing schedules, drug-drug interactions, and tissue distribution. A preclinical head-to-head comparison between niraparib and olaparib provides critical insights into how these differences can translate to efficacy.[13]
| Parameter | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Dosing Frequency | Twice daily | Once daily | Twice daily | Once daily |
| Half-life (t½) | ~12-15 hours | ~36-51 hours | ~17-19 hours | ~50-93 hours |
| Primary Metabolism | CYP3A4/5 | Carboxylesterases | CYP2D6, CYP1A2, CYP3A4 | Minimal |
| Tumor-to-Plasma Ratio (Preclinical) | < 1 | 3.3 | Not directly compared | Not directly compared |
| Blood-Brain Barrier Penetration | Very limited | Yes (sustained) | Not specified | Not specified |
| Data compiled from multiple sources.[1][13][14] |
The unique properties of niraparib, including a long half-life permitting once-daily dosing and metabolism primarily by carboxylesterases (reducing the risk of CYP-mediated drug interactions), are noteworthy.[1] Crucially, preclinical studies have shown that niraparib achieves significantly higher and more sustained concentrations in tumors compared to plasma, a feature not observed with olaparib.[13] This favorable tumor distribution, along with its ability to cross the blood-brain barrier, may contribute to its broad clinical activity, even in patients without BRCA mutations.[13]
Clinical Efficacy and Safety
Direct head-to-head clinical trials are rare, but network meta-analyses provide a framework for indirect comparison.
-
Ovarian Cancer: A network meta-analysis of maintenance therapy trials found no statistically significant differences in progression-free survival (PFS) among olaparib, niraparib, and rucaparib.[15] However, olaparib was associated with fewer grade 3 or higher adverse events compared to both niraparib and rucaparib.[15] Niraparib has shown significant benefit in a broad patient population, including those who are HR-proficient (BRCA wild-type and HRD-negative).[1]
-
Breast Cancer: In patients with BRCA-mutated, HER2-negative metastatic breast cancer, a network meta-analysis found similar efficacy (PFS and Overall Survival) and acceptability between talazoparib and olaparib.[16] However, talazoparib was associated with a higher risk of grade 3-4 anemia and neutropenia, consistent with its potent PARP trapping and associated myelosuppression.[16]
Experimental Protocol: Representative Synthesis of Olaparib
This section details a common synthetic route to Olaparib, starting from a 2-formylbenzoic acid precursor. This process illustrates the construction of the key phthalazinone core.
Objective: To synthesize 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a key intermediate for Olaparib, and subsequent conversion to Olaparib.
Step 1: Synthesis of Phosphonate (2)
-
To a solution of 2-formylbenzoic acid (1) in methanol, add dimethylphosphite.
-
Add a solution of sodium methoxide in methanol dropwise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2 hours until completion, as monitored by TLC.
-
Quench the reaction with water and adjust the pH to ~3 with HCl.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield phosphonate (2).
Step 2: Horner–Wadsworth–Emmons Reaction to form Olefin (4)
-
Dissolve the phosphonate (2) and aldehyde (3) (4-cyano-3-fluorobenzaldehyde) in tetrahydrofuran (THF).
-
Cool the mixture to 0°C and add a base, such as potassium tert-butoxide, portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate to obtain the crude olefin (4) as a mixture of E/Z isomers.
Step 3: Hydrolysis and Cyclization to Phthalazinone (5)
-
Suspend the crude olefin (4) in a mixture of ethanol and water.
-
Add sodium hydroxide and heat the mixture to reflux (approx. 90°C) for 8-12 hours to hydrolyze the nitrile group.
-
Cool the reaction mixture slightly and add hydrazine hydrate.
-
Continue to heat at reflux for another 12-16 hours to facilitate the cyclization.
-
Cool to room temperature, acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with water and ethanol, and dry under vacuum to yield the key phthalazinone intermediate (5).
Step 4: Final Amidation and Acylation to Olaparib
-
Couple the phthalazinone intermediate (5) with N-Boc-piperazine using a coupling agent like HBTU in a solvent such as DMA.
-
After the reaction is complete, remove the Boc protecting group using ethanolic HCl.
-
Neutralize the resulting amine salt and react it with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/ethanol) to afford pure Olaparib.
Conclusion and Future Perspectives
The analysis of PARP inhibitors through the lens of their benzoic acid precursors reveals a fascinating story of structure-activity relationship and medicinal chemistry optimization. While all major PARPis share a common mechanistic scaffold, subtle changes originating from their synthetic starting points lead to profound differences in PARP trapping potency, pharmacokinetics, and ultimately, their clinical profiles.
-
Talazoparib represents the pinnacle of PARP trapping potency, leading to high efficacy but requiring careful management of myelosuppression.
-
Niraparib showcases a highly favorable pharmacokinetic profile with excellent tumor penetration, contributing to its broad efficacy.
-
Olaparib and Rucaparib are effective agents with moderate trapping ability and well-characterized clinical activity.
-
Veliparib stands apart as a potent catalytic inhibitor but weak trapper, defining its role primarily in combination therapies.
The choice of a specific PARP inhibitor for a patient depends on a multitude of factors, including the cancer type, the specific genetic background (BRCA status and HRD score), prior treatments, and the anticipated toxicity profile. Future research will continue to explore novel derivatives, potentially leveraging different substituted benzoic acids, to further refine the balance between efficacy and safety, and to develop inhibitors with greater selectivity for other PARP family members or with enhanced ability to overcome resistance mechanisms.
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Sun, K., Mikule, K., Wang, Z., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37080-37096. [Link]
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Li, G., Wu, A., Zhang, S., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6265-6270. [Link]
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Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Semantic Scholar. [Link]
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Hopkins, T. A., Ainsworth, W. B., Ellis, P. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. [Link]
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Murai, J., Huang, S. Y. N., Das, B. B., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]
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McGowan, P. M., et al. (2013). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research and Treatment, 139(3), 665-675. [Link]
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Shen, Y., Aoyagi-Scharber, M., & Wang, B. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465-1477. [Link]
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Xu, J., et al. (2022). Synthesis of talazoparib and its derivatives and radiosynthesis of [¹⁸F]talazoparib/3a″. ResearchGate. [Link]
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Lee, H., & Song, C. E. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. RSC Advances, 12(35), 22961-22965. [Link]
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Zhang, P., et al. (2021). Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis. Annals of Translational Medicine, 9(12), 989. [Link]
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Steffen, J. D., Brody, J. R., Armen, R. S., & Pascal, J. M. (2013). Structural Implications for Selective Targeting of PARPs. Frontiers in Oncology, 3, 301. [Link]
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Xu, J., et al. (2022). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. ResearchGate. [Link]
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Lee, H., & Song, C. E. (2022). Previous synthetic strategies of rucaparib (1). ResearchGate. [Link]
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Gock, M. G., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers, 13(16), 3963. [Link]
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Xu, J., et al. (2022). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 27(20), 7013. [Link]
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Lechevalier, E., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(8), 1106-1122. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 5-Fluoro-2-formylbenzoic Acid: An HPLC-Centric Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not merely a specification—it is the foundation upon which subsequent research is built. 5-Fluoro-2-formylbenzoic acid is a trifunctional intermediate of significant interest, serving as a versatile precursor for a range of pharmaceuticals and functional materials.[1][2] The presence of the fluorine atom can enhance metabolic stability, while the aldehyde and carboxylic acid moieties offer orthogonal handles for diverse synthetic transformations.[3] Consequently, an impure starting material can introduce a cascade of downstream complications, from inconsistent reaction yields to the generation of complex impurity profiles that are difficult to characterize and remove.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of synthesized 5-Fluoro-2-formylbenzoic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind method development choices, present a robust, self-validating protocol, and objectively compare HPLC with alternative techniques, providing the supporting data and rationale necessary for informed analytical decisions.
Analyte Profile: Understanding 5-Fluoro-2-formylbenzoic Acid
Before developing an analytical method, a fundamental understanding of the analyte's physicochemical properties is essential. This knowledge directly informs our choice of separation and detection techniques.
-
Structure:
-
Molecular Formula: C₈H₅FO₃[4]
-
Key Features: The molecule possesses a carboxylic acid group (pKa ~3-4), an aromatic ring, and an aldehyde group. This combination makes it moderately polar and an excellent candidate for UV-Vis spectrophotometric detection due to the presence of strong chromophores. Its non-volatile nature and potential for thermal degradation make direct analysis by techniques like Gas Chromatography (GC) challenging.
The Gold Standard: Reversed-Phase HPLC for Purity Determination
For non-volatile, polar to moderately non-polar organic molecules, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice.[6] It offers a superior combination of resolution, sensitivity, and reproducibility for quantifying the primary component and detecting potential process-related impurities.
Causality in Method Development: The "Why" Behind the Parameters
A robust HPLC method is not a random collection of settings; it is a carefully optimized system where each parameter is chosen for a specific scientific reason.
-
Column Selection (The Stationary Phase): A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is the logical starting point. The non-polar C18 chains provide a hydrophobic stationary phase that effectively retains the aromatic ring of 5-fluoro-2-formylbenzoic acid through hydrophobic interactions. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between resolution and analysis time.[6]
-
Mobile Phase Selection (The Eluent):
-
Ion Suppression is Critical: The carboxylic acid group on the analyte is ionizable. Analyzing it at a neutral pH would result in a mixture of its protonated (neutral) and deprotonated (anionic) forms, leading to poor peak shape (tailing) and shifting retention times. To ensure a single, well-behaved analyte species, the mobile phase must be acidified to a pH at least 2 units below the analyte's pKa.[7] Adding a small amount of an acid like trifluoroacetic acid (TFA), phosphoric acid, or formic acid (typically 0.1%) suppresses the ionization of the carboxylic acid, forcing it into its neutral, more retained form.[6][8]
-
Organic Modifier: A gradient elution using a mixture of acidified water (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is optimal. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution properties for aromatic compounds. A gradient, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, allows for the effective elution of the main peak while also resolving potential impurities with different polarities.
-
-
Detector Selection: A UV-Vis or Diode Array Detector (DAD) is ideal. The conjugated system of the benzene ring and carbonyl groups results in strong UV absorbance. A DAD is particularly powerful as it allows for monitoring across a range of wavelengths, which can help in identifying co-eluting impurities by comparing their UV spectra. A primary wavelength of 254 nm is a good starting point, as it provides a strong signal for most aromatic compounds.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be inherently trustworthy by incorporating system suitability tests (SST), as mandated by pharmacopeial guidelines like the USP.[9][10] SSTs are a series of checks performed before sample analysis to ensure the chromatographic system is performing as expected.
Sample Preparation:
-
Prepare a stock solution of 5-Fluoro-2-formylbenzoic acid at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare a working standard at 0.1 mg/mL using the same diluent.
-
Filter the working standard through a 0.45 µm syringe filter before injection to remove any particulates.
HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with quaternary pump, autosampler, column thermostat, and DAD. |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for excellent retention and resolution of aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to ensure ion suppression for sharp, symmetrical peaks.[8] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte from the C18 column. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B | A shallow gradient provides high resolution for separating closely related impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Detection | DAD at 254 nm | High sensitivity for the aromatic analyte. DAD allows for peak purity analysis. |
System Suitability Test (SST): Before running samples, perform five replicate injections of the working standard solution. The system is deemed ready for analysis only if the following criteria are met, in line with ICH and USP guidelines.[9][11]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. High tailing can indicate secondary interactions or column degradation. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | RSD for peak area ≤ 1.0% | Ensures the precision of the system for reliable quantification.[11] |
Data Analysis and Purity Calculation: The purity of the synthesized compound is calculated using the area percent method from the resulting chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all components have a similar response factor at the chosen wavelength, which is a reasonable starting point for structurally related impurities.
Visualizing the HPLC Workflow
The following diagram outlines the logical flow of the purity assessment process, from sample preparation to the final purity determination.
Caption: Workflow for HPLC Purity Analysis of 5-Fluoro-2-formylbenzoic Acid.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary method for this application, a comprehensive guide must consider other analytical tools. The choice of method often depends on the specific question being asked—is it for routine QC, structural confirmation, or trace analysis?
| Method | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV/DAD | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for impurities. Robust, reproducible, and easily automated. Quantitative accuracy. | Requires reference standards for absolute quantification of impurities. Potential for co-elution. | Routine quality control , purity determination, and stability testing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a gas mobile phase and a liquid/solid stationary phase, with mass-based detection. | Excellent separation efficiency. MS provides structural information for impurity identification. | Analyte is non-volatile and thermally labile; requires chemical derivatization (e.g., esterification) which adds complexity and potential for error.[7] | Analysis of volatile impurities or after derivatization for specific structural elucidation. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. | Absolute quantification without a specific reference standard (uses a certified internal standard). Provides definitive structural information. Non-destructive. | Lower sensitivity compared to HPLC for detecting trace impurities (<0.1%). Higher instrumentation cost and requires specialized expertise. | Orthogonal purity assessment, structural confirmation, and quantification of major components. |
Conclusion: An Integrated Approach to Purity Assessment
For the routine and reliable purity assessment of synthesized 5-Fluoro-2-formylbenzoic acid, a well-developed, ion-suppressed reversed-phase HPLC method is the unequivocal gold standard. Its performance in resolving potential impurities and providing accurate quantification is unmatched for this class of compound in a quality control environment. The self-validating nature of a protocol that incorporates rigorous system suitability testing ensures a high degree of confidence in the generated data, aligning with the stringent requirements of the pharmaceutical industry.[9][12]
While techniques like GC-MS and qNMR have their place, they are best utilized as complementary tools. qNMR provides an excellent orthogonal method for confirming the purity value obtained by HPLC and verifying the structure, while GC-MS could be employed for specialized investigations into volatile impurities. By understanding the strengths and limitations of each technique, researchers can implement a holistic and scientifically sound strategy for ensuring the quality of their critical synthetic intermediates.
References
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Analogues
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into a molecular scaffold has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated compounds, substantiated by experimental data. We will explore the causal relationships behind the observed effects and provide detailed, validated protocols for the key experiments that underpin these comparisons.
The introduction of fluorine can profoundly alter a molecule's properties, often leading to significant improvements in its pharmacokinetic and pharmacodynamic profile. This "fluorine advantage" stems from the unique physicochemical properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. These attributes can enhance metabolic stability, modulate binding affinity to target proteins, and influence membrane permeability and bioavailability.
Metabolic Stability: Resisting Enzymatic Degradation
One of the most well-documented benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. By strategically replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability of the drug candidate.[1][2]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1]
| Compound Class | Compound/Analogue | Description | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Species | Reference |
| COX-2 Inhibitor | Celecoxib | Non-fluorinated | - | - | Human | [3] |
| 4'-fluorocelecoxib | Fluorinated analogue | 4x more stable | - | Human | [3] | |
| Antipsychotic | Risperidone | Non-fluorinated | - | - | Human | [3] |
| 9-fluororisperidone | Fluorinated analogue | 16x more stable | - | Human | [3] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, a cornerstone of in vitro drug metabolism studies.[1][4][5][6][7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the microsomal solution by diluting the pooled liver microsomes in phosphate buffer to the final protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein)
-
Caption: Workflow for an in vitro microsomal stability assay.
Membrane Permeability: Crossing Biological Barriers
A drug's ability to cross cell membranes is critical for its absorption, distribution, and ultimately, its efficacy. Fluorination can influence membrane permeability by altering a molecule's lipophilicity and its interactions with membrane transporters. While increased lipophilicity can enhance passive diffusion across membranes, the effect of fluorination is context-dependent and can sometimes lead to interactions with efflux pumps like P-glycoprotein (P-gp).[9]
Quantitative Comparison of Antifungal Activity (A Surrogate for Permeability and Target Engagement)
The following data compares the in vitro activity (Minimum Inhibitory Concentration - MIC) of the fluorinated antifungal voriconazole with the non-fluorinated fluconazole against various Candida species. Lower MIC values indicate greater potency, which can be influenced by the drug's ability to penetrate the fungal cell membrane and bind to its target.
| Organism | Voriconazole MIC (µg/mL) | Fluconazole MIC (µg/mL) | Interpretation | Reference |
| Candida albicans | 0.03 - 16 | 0.5 - >64 | Voriconazole is generally more potent. | [10] |
| Candida tropicalis | Similar to fluconazole before radiotherapy | Similar to voriconazole before radiotherapy | Potency can be condition-dependent. | [10][11] |
| Candida glabrata | Less effective than fluconazole | More effective than voriconazole | Species-specific differences are significant. | [10][11] |
| Candida parapsilosis | 0.03 | 1 | Voriconazole is significantly more potent. | [10] |
| Candida krusei | 0.03 | 32 | Voriconazole is significantly more potent. | [10] |
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal drug absorption.[12][13][14][15][16]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a predetermined threshold.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay in the reverse direction to assess active efflux. Add the test compound to the basolateral side and sample from the apical side.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the insert
-
C0 = initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) . An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.
-
Caption: General workflow for a Caco-2 permeability assay.
Binding Affinity: Hitting the Target
The affinity of a drug for its biological target is a primary determinant of its potency. Fluorination can modulate binding affinity through various mechanisms, including altering the electronic properties of the molecule, forming favorable interactions with the protein binding pocket, and influencing the conformation of the ligand.
Experimental Protocols for Measuring Binding Affinity
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[17][18][19][20][21]
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of a protein-ligand interaction.
Procedure:
-
Ligand Immobilization: Covalently attach the purified protein (ligand) to the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the small molecule (analyte) over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the ligand.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine ka, kd, and KD (KD = kd/ka).
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of two molecules in solution, providing a complete thermodynamic profile of the interaction.[22][23][24][25][26]
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of a protein-ligand interaction.
Procedure:
-
Sample Preparation: Prepare solutions of the protein and the small molecule in the same buffer.
-
Titration: Titrate the small molecule solution into the protein solution in the sample cell of the calorimeter.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine KD, n, and ΔH.
Lipophilicity: The Balance Between Water and Fat
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET). Fluorination can have a complex effect on lipophilicity. While the substitution of a hydrogen with a fluorine atom generally increases lipophilicity, the overall effect depends on the number and position of the fluorine atoms and the surrounding molecular environment.[27][28][29][30]
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most reliable method for determining the partition coefficient of a compound.[31][32][33][34][35]
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Glass vials
-
Shaker
-
Analytical method for quantification (e.g., UV-Vis spectroscopy, LC-MS)
Procedure:
-
Preparation: Add a known amount of the test compound to a vial containing a mixture of n-octanol and water/buffer.
-
Equilibration: Shake the vial for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers.
-
Calculation: Calculate logP using the equation: logP = log ([Compound]octanol / [Compound]aqueous)
Conclusion
The strategic incorporation of fluorine is a powerful and versatile tool in drug discovery and development. As demonstrated through the comparative data and experimental methodologies presented in this guide, fluorination can significantly enhance the biological activity of a compound by improving its metabolic stability, modulating its membrane permeability and target binding affinity, and fine-tuning its lipophilicity. A thorough understanding of the effects of fluorination, supported by robust in vitro assays, enables researchers to make more informed decisions in the design and optimization of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.
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- Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR). (n.d.).
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- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Journal of Visualized Experiments, (132), 56673.
- Comparison of the antifungal effect of voriconazole and fluconazole on oral candidiasis before and during radiotherapy. (2022).
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- Uncovering abnormal changes in logP after fluorination using molecular dynamics simul
- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
- Di, L., Johnson, K. M., & Sofia, M. J. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(12), 5890-5899.
- Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. (2020). Bio-protocol, 10(4), e3533.
- Microsomal Stability. (n.d.). Cyprotex.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2023). Journal of Medicinal Chemistry, 66(21), 14756-14766.
- Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.
- Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences.
- LogP/D. (n.d.). Cambridge MedChem Consulting.
- ADME Microsomal Stability Assay. (n.d.). BioDuro.
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
- Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020). Australian Journal of Chemistry, 73(5), 415-423.
- LogP / LogD shake-flask method v1. (2024).
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences, 76, 1-8.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments, (143), e58567.
- Microsomal Stability Assay. (n.d.). Creative Bioarray.
- Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2011). Journal of Medicinal Chemistry, 54(17), 6087-6092.
- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). European Journal of Medicinal Chemistry, 178, 463-477.
- Caco-2 Permeability. (n.d.). Creative Biolabs.
- Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2011).
- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). Pharmaceutics, 15(11), 2533.
- Caco-2 Permeability Assay. (n.d.). Evotec.
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A Researcher's Guide to Spectroscopic Fingerprinting: Distinguishing 5-Fluoro-2-formylbenzoic Acid from Its Synthetic Precursors
In the realm of medicinal chemistry and materials science, the structural integrity of a synthetic building block is paramount. 5-Fluoro-2-formylbenzoic acid is a trifunctional synthon of significant interest, offering versatile handles for constructing complex molecular architectures.[1][2] The presence of the fluorine atom, an aldehyde, and a carboxylic acid group allows for a diverse range of subsequent chemical transformations, making it a valuable precursor in drug discovery programs where fluorine substitution can enhance metabolic stability and binding affinity.[1]
However, the value of this intermediate is entirely dependent on its purity and correct identification. Spectroscopic analysis is the cornerstone of this validation process. This guide provides an in-depth comparison of the spectroscopic signatures of 5-Fluoro-2-formylbenzoic acid and its common precursors, 2-bromo-4-fluorotoluene and 4-fluoro-o-xylene. We will explore how the chemical evolution from a simple halogenated or dimethyl-substituted toluene to the target multifunctional benzoic acid is mirrored in ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, providing clear, unambiguous markers for reaction monitoring and final product verification.
The Synthetic Pathway: A Spectroscopic Journey
The synthesis of 5-Fluoro-2-formylbenzoic acid often involves multiple steps, starting from more readily available precursors. A common strategy involves the oxidation of a fluorinated toluene derivative.[3] Understanding this transformation is key to interpreting the corresponding spectroscopic changes.
Caption: Synthetic workflow from precursors to the final product.
¹H NMR Spectroscopy: The Story of Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for tracking this synthesis. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide a detailed map of the proton environments, which change dramatically as methyl groups are oxidized to carbonyls.
Expert Insights: The primary causality behind the observed spectral changes is the introduction of highly deshielding carbonyl groups (aldehyde and carboxylic acid). These groups withdraw electron density from the aromatic ring, causing adjacent protons to resonate at a significantly lower field (higher ppm). Furthermore, the disappearance of the high-field methyl proton signals and the appearance of unique, characteristic signals for the aldehyde and carboxylic acid protons are definitive indicators of a successful transformation.
Comparative ¹H NMR Data
| Compound | Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Key Differentiator |
| 4-Fluoro-o-xylene [4] | Ar-H | ~6.8-7.1 | m | Aromatic signals at relatively high field. |
| -CH₃ | ~2.2 | s | Two distinct methyl signals, high-field. | |
| 2-Bromo-4-fluorotoluene [5][6] | Ar-H | ~6.9-7.4 | m | Aromatic region reflects bromo- and fluoro- substitution. |
| -CH₃ | ~2.4 | s | Single methyl signal, high-field. | |
| 5-Fluoro-2-formylbenzoic Acid (Predicted/Typical)[1][7] | -COOH | >10 (often broad) | br s | Highly downfield, exchangeable proton. |
| -CHO | ~10.0 | s | Diagnostic singlet for the aldehyde proton. | |
| Ar-H | ~7.5-8.5 | m | Aromatic protons are significantly deshielded and shifted downfield. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate all peaks and assign chemical shifts.
-
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton
While ¹H NMR follows the protons, ¹³C NMR tracks the underlying carbon framework. The transformation of a methyl carbon to carbonyl carbons results in a dramatic downfield shift of over 150 ppm, providing an unmistakable confirmation of the reaction's success.
Expert Insights: The large chemical shift range of ¹³C NMR makes it excellent for observing changes in carbon hybridization and electronic environment. The sp³-hybridized methyl carbons of the precursors resonate upfield (<25 ppm). In contrast, the sp²-hybridized carbonyl carbons of the aldehyde and carboxylic acid in the final product are strongly deshielded and appear far downfield (>165 ppm), leaving no room for ambiguity.
Comparative ¹³C NMR Data
| Compound | Carbon Assignment | Chemical Shift (δ) (ppm) | Key Differentiator |
| 4-Fluoro-o-xylene [8] | Ar-C | ~115-160 (C-F will be a doublet) | Aromatic signals consistent with dimethyl-fluoro substitution. |
| -CH₃ | ~15-20 | Two distinct high-field signals for the methyl carbons. | |
| 2-Bromo-4-fluorotoluene | Ar-C | ~115-160 (C-F and C-Br carbons identifiable) | Aromatic signals influenced by both halogens. |
| -CH₃ | ~20 | Single high-field signal for the methyl carbon. | |
| 5-Fluoro-2-formylbenzoic Acid (Typical)[1] | -COOH | ~165-170 | Diagnostic downfield signal for the carboxyl carbon. |
| -CHO | ~190 | Highly downfield signal characteristic of an aldehyde carbon. | |
| Ar-C | ~118-165 (C-F will be a doublet) | Complex aromatic region with carbons shifted due to carbonyls. |
Infrared (IR) Spectroscopy: The Signature of Functional Groups
IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. The most dramatic change observed during the synthesis of 5-Fluoro-2-formylbenzoic acid is the appearance of strong carbonyl (C=O) and hydroxyl (O-H) stretching absorptions.
Expert Insights: The diagnostic power of IR in this context lies in the "functional group region" (1500-4000 cm⁻¹). The precursors lack strong absorptions in the 1650-1800 cm⁻¹ and 2500-3300 cm⁻¹ regions. The emergence of intense peaks in these windows is a direct and reliable confirmation of the formation of the carboxylic acid and aldehyde moieties.
Caption: Correlation between functional group and IR signature.
Comparative IR Data
| Compound | Functional Group | Wavenumber (cm⁻¹) | Appearance |
| Precursors (General) | Aromatic C-H | ~3000-3100 | Medium-Weak |
| Aliphatic C-H (-CH₃) | ~2850-3000 | Medium | |
| Aromatic C=C | ~1450-1600 | Medium | |
| C-F | ~1200-1300 | Strong | |
| 5-Fluoro-2-formylbenzoic Acid | O-H (Carboxylic Acid) | ~2500-3300 | Very Broad, Strong |
| C-H (Aldehyde) | ~2720, ~2820 | Two Weak Bands | |
| C=O (Carboxylic Acid & Aldehyde) | ~1680-1750 | Very Strong, Intense (may be two distinct or overlapping peaks) | |
| Aromatic C=C | ~1450-1600 | Medium | |
| C-F | ~1200-1300 | Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: With the crystal clean, run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Acquisition:
-
Typically scan the range from 4000 to 650 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify and label the major peaks, comparing their positions and shapes to reference spectra or correlation tables.[9]
Conclusion
The spectroscopic comparison of 5-Fluoro-2-formylbenzoic acid and its precursors reveals a clear and logical progression of changes that directly correlate with the chemical transformations of the synthesis. For the researcher, the key takeaways are:
-
¹H NMR: Look for the disappearance of methyl signals (~2.2-2.4 ppm) and the appearance of the diagnostic aldehyde (~10.0 ppm) and carboxylic acid (>10 ppm) protons.
-
¹³C NMR: Confirm the conversion by observing the disappearance of upfield methyl carbons (~20 ppm) and the emergence of downfield carbonyl carbons for the acid (~165-170 ppm) and aldehyde (~190 ppm).
-
IR Spectroscopy: The most telling evidence is the appearance of a very strong, sharp C=O stretch around 1700 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹, features that are completely absent in the precursors.
By leveraging these distinct spectroscopic fingerprints, scientists can confidently monitor the progress of their synthesis, verify the structure of their final product, and ensure the high level of purity required for subsequent applications in drug development and materials science.
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SpectraBase. 4-Fluoro-o-xylene. [Link]
-
SpectraBase. 2-Bromo-4-fluorotoluene - Optional[1H NMR] - Spectrum. [Link]
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Supporting Information. General experimental procedures and spectral data. [Link]
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BMRB entry bmse000526. o-xylene. [Link]
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Drugs Derived from 5-Fluoro-2-formylbenzoic Acid
Introduction: The Strategic Value of the 5-Fluoro-2-formylbenzoic Acid Scaffold
In modern drug discovery, the quest for novel chemical entities with optimal pharmacokinetic profiles is paramount. A compound's metabolic stability—its resistance to enzymatic breakdown—is a critical determinant of its in vivo half-life, bioavailability, and overall therapeutic efficacy.[1][2] Poor metabolic stability can lead to rapid clearance, insufficient drug exposure, and the formation of potentially toxic metabolites, dooming an otherwise promising therapeutic candidate.[2][3]
The 5-Fluoro-2-formylbenzoic acid scaffold has emerged as a valuable starting point for medicinal chemists. Its trifunctional nature provides a versatile platform for generating diverse compound libraries.[4][5] Crucially, the strategic placement of a fluorine atom is often intended to enhance metabolic stability by blocking potential sites of metabolism.[6][7][8] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like Cytochrome P450.[7][9] However, the presence of the aldehyde (formyl) and carboxylic acid groups introduces other potential metabolic liabilities that demand rigorous evaluation.
This guide provides a comprehensive framework for researchers and drug development professionals to objectively evaluate and compare the metabolic stability of drug candidates derived from this scaffold. We will delve into the underlying enzymatic pathways, present detailed, field-proven experimental protocols, and demonstrate how to interpret the resulting data to guide rational drug design.
Pillar 1: Understanding the Metabolic Landscape
Before designing experiments, it is essential to anticipate the likely metabolic pathways for derivatives of 5-Fluoro-2-formylbenzoic acid. The primary enzymatic systems of concern are the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO).
-
Cytochrome P450 (CYP) Enzymes: Located primarily in the liver's endoplasmic reticulum, CYPs are the most important family of enzymes involved in Phase I metabolism.[10][11] For aromatic compounds, their main reaction is oxidation, such as hydroxylation of the aromatic ring.[12][13] The electron-withdrawing nature of the fluorine and carboxyl groups on the 5-Fluoro-2-formylbenzoic acid ring generally deactivates the ring towards oxidative attack, but this does not preclude metabolism, especially on other parts of the derivatized molecule.[7]
-
Aldehyde Oxidase (AO): This cytosolic enzyme is increasingly recognized for its significant role in the metabolism of xenobiotics, particularly those containing aldehyde groups or nitrogenous heterocycles.[14][15][16] AO catalyzes the oxidation of aldehydes to their corresponding carboxylic acids.[14][16] For derivatives of 5-Fluoro-2-formylbenzoic acid, the formyl group is a prime substrate for AO, representing a probable and significant clearance pathway.[14][17] Marked species differences in AO expression make it critical to use human-derived test systems for accurate prediction.[15][18]
The interplay between these pathways dictates the metabolic fate of a given compound. A workflow to dissect this is essential.
Caption: General workflow for evaluating metabolic stability.
Pillar 2: Experimental Protocols for Metabolic Stability Assessment
To generate reliable and comparable data, standardized in vitro assays are employed. The two most fundamental are the liver microsomal stability assay and the hepatocyte stability assay.
Human Liver Microsome (HLM) Stability Assay
This assay is a cost-effective, high-throughput method primarily used to assess Phase I (CYP-mediated) metabolism.[19][20] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[19]
Causality Behind Experimental Choices:
-
Why Microsomes? To specifically isolate and evaluate the contribution of CYP enzymes to a compound's metabolism. It's an excellent first-pass screen.[21]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is a required cofactor for CYP enzyme activity.[21][22] Reactions run without NADPH serve as a negative control to assess non-enzymatic degradation.[23]
Protocol: HLM Stability Assay
-
Preparation of Reagents:
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).[24]
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[23][25]
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice or in a 37°C water bath immediately before use.[24]
-
-
Incubation Procedure:
-
Dilute the test compound stock solution in phosphate buffer to a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.[24]
-
In a 96-well plate, combine the diluted test compound and the microsomal solution (final protein concentration of 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[21]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add an equal volume of phosphate buffer instead.[21][23]
-
Incubate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[21]
-
Immediately quench the reaction by adding the aliquot to a new plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard (e.g., tolbutamide, labetalol).[24][26] This step precipitates the proteins and stops all enzymatic activity.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein (e.g., 4000 rpm for 20 minutes).
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound by monitoring its specific mass transition relative to the internal standard.[27]
-
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters, all within a physiologically relevant cellular environment.[19][28][29]
Causality Behind Experimental Choices:
-
Why Hepatocytes? To provide a more comprehensive and physiologically relevant assessment of metabolism, including both Phase I and Phase II pathways (e.g., glucuronidation, sulfation) and the impact of cellular uptake.[27]
-
Why Suspension Culture? Using cryopreserved hepatocytes in suspension allows for convenient, reproducible experiments and is suitable for screening multiple compounds.[26][30]
Protocol: Hepatocyte Stability Assay
-
Preparation of Reagents:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium (e.g., Williams Medium E).
-
Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion); viability should be >80%.
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[28][31]
-
Prepare a 1 µM working solution of the test compound in the incubation medium from a DMSO stock.
-
-
Incubation Procedure:
-
In a 24- or 48-well plate, add the hepatocyte suspension.
-
Place the plate in a humidified incubator (37°C, 5% CO2) on an orbital shaker to keep the cells in suspension.[26][31]
-
Initiate the reaction by adding the test compound working solution to the wells.
-
Include positive controls (e.g., a high-turnover compound like verapamil and a moderate-turnover compound like diclofenac) to validate assay performance.[26]
-
-
Sampling and Quenching:
-
Analysis:
-
The analysis procedure is identical to the HLM assay: centrifuge to pellet cell debris and precipitated protein, then analyze the supernatant by LC-MS/MS.
-
Pillar 3: Data Analysis and Comparative Evaluation
The primary readouts from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized. It is calculated from the slope (k) of the natural logarithm plot of the percent remaining compound versus time.
-
Formula: t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[1][19]
Comparative Data Table (Hypothetical)
Let's consider three hypothetical derivatives of 5-Fluoro-2-formylbenzoic acid to illustrate how structural modifications can impact metabolic stability.
| Compound ID | Structure Modification | t½ in HLM (min) | CLint in HLM (µL/min/mg) | t½ in Hepatocytes (min) | CLint in Hepatocytes (µL/min/10^6 cells) | Interpretation |
| Cmpd-01 | Parent Scaffold (Amide Linkage) | 45 | 30.8 | 35 | 39.6 | Moderate clearance, likely susceptible to both CYP and non-CYP pathways. |
| Cmpd-02 | Cmpd-01 + Blocking Group on Amide N-H | > 60 | < 23.1 (Low) | 55 | 25.2 | Improved stability in HLM suggests the initial site of CYP attack was the amide. Still moderate clearance in hepatocytes. |
| Cmpd-03 | Cmpd-01 with Formyl -> Oxime | > 60 | < 23.1 (Low) | > 120 | < 11.5 (Low) | High stability in both systems. Blocking the formyl group dramatically reduces clearance, confirming it as a major metabolic hotspot, likely via Aldehyde Oxidase. |
Visualizing Metabolic Fates
Based on the data, we can postulate the primary metabolic pathways.
Caption: Key metabolic pathways for the scaffold.
Conclusion: From Data to Drug Design
The systematic evaluation of metabolic stability is not merely a box-checking exercise; it is a cornerstone of rational drug design. For derivatives of 5-Fluoro-2-formylbenzoic acid, this guide demonstrates a robust, multi-tiered approach:
-
Anticipate the Pathways: Recognize the dual roles of CYP450 enzymes and, critically, Aldehyde Oxidase in metabolizing this scaffold. The formyl group is a key potential liability.
-
Employ Validated Assays: Use the HLM assay for a rapid assessment of CYP-mediated metabolism and the "gold standard" hepatocyte assay for a comprehensive picture that includes Phase II enzymes and cellular context.
-
Compare and Contrast: By comparing data across structurally related analogues (Structure-Activity Relationships, SAR) and between assay systems (e.g., HLM vs. hepatocytes), researchers can identify specific metabolic hotspots.
-
Iterate and Optimize: The insights gained—such as identifying the formyl group in Cmpd-03 as a major clearance pathway—provide clear, actionable guidance for medicinal chemists to modify and improve the next generation of compounds, ultimately accelerating the journey from a promising scaffold to a viable drug candidate.
Adherence to these principles of scientific integrity, causal reasoning, and validated protocols will empower research teams to make informed decisions, efficiently allocating resources to compounds with the highest probability of success in downstream development.
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Title: Aldehyde oxidase - Wikipedia Source: Wikipedia URL: [Link]
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Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development Source: PubMed URL: [Link]
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Title: Aldehyde oxidase and its role as a drug metabolizing enzyme Source: PubMed URL: [Link]
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A Comparative Guide to the Synthetic Routes of 5-Fluoro-2-formylbenzoic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 5-Fluoro-2-formylbenzoic Acid in Modern Chemistry
5-Fluoro-2-formylbenzoic acid is a trifunctional aromatic compound that has garnered significant attention as a crucial building block in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring, provides a versatile platform for a wide array of synthetic transformations. The strategic placement of these functional groups allows for selective reactions, enabling the construction of complex molecular frameworks. Notably, the presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making it a highly desirable starting material in drug discovery and development.[1] This guide provides a comprehensive validation and comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Synthetic Strategies: A Head-to-Head Comparison
Two principal synthetic pathways are predominantly employed for the preparation of 5-Fluoro-2-formylbenzoic acid: a robust two-step approach commencing from 3-bromo-4-fluorobenzaldehyde, and a more direct but challenging selective oxidation of 2-fluoro-5-methylbenzoic acid.
Route A: The Well-Established Pathway via Cyanation and Hydrolysis
This reliable, high-yielding two-step method is often the go-to approach for synthesizing 5-Fluoro-2-formylbenzoic acid. It begins with the cyanation of the readily available 3-bromo-4-fluorobenzaldehyde, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid. This method offers excellent control and consistently produces the target compound in high purity.[1]
The initial step involves a nucleophilic aromatic substitution to replace the bromine atom with a cyanide group. The traditional and most documented method utilizes copper(I) cyanide in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) at elevated temperatures.
-
Causality of Experimental Choices: The use of a polar aprotic solvent (NMP) is crucial as it effectively dissolves the starting material and the copper(I) cyanide, facilitating the reaction. The high temperature is necessary to overcome the activation energy of the reaction. Copper(I) cyanide is a potent cyanating agent for aryl halides.
The nitrile group of the intermediate, 2-fluoro-5-formylbenzonitrile, is then hydrolyzed to a carboxylic acid. This is typically achieved under strong acidic conditions, such as refluxing in aqueous sulfuric acid.[1]
-
Causality of Experimental Choices: Strong acid is required to protonate the nitrogen of the nitrile, making the carbon more susceptible to nucleophilic attack by water. The heat provides the necessary energy for the reaction to proceed to completion.
A significant drawback of the traditional cyanation step is the high toxicity of copper(I) cyanide. A patent (CN114907234B) presents a compelling alternative that avoids the use of highly toxic cyanides.[2] This innovative approach involves a three-step process starting from o-fluorobenzonitrile, which is first reacted with an aldehyde and a halide under acidic conditions, followed by hydrolysis and then oxidation to yield 2-fluoro-5-formylbenzonitrile. This patented method is described as having mild reaction conditions and avoids the use of extremely toxic reagents like liquid bromine and cuprous cyanide, making it more suitable for industrial-scale production.[2]
Experimental Protocols: Route A
Protocol A1: Traditional Cyanation and Hydrolysis
Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile
-
In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).
-
To this solution, add 50.6 g (0.56 mol) of copper(I) cyanide.
-
Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.
-
After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir.
-
Filter the mixture and dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate.
-
Separate the organic layer and wash it twice with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like toluene to yield 2-fluoro-5-formylbenzonitrile.
Step 2: Synthesis of 5-Fluoro-2-formylbenzoic Acid
-
Prepare a 50-70% aqueous solution of sulfuric acid by carefully adding concentrated sulfuric acid to water in a flask cooled in an ice bath.
-
Add the 2-fluoro-5-formylbenzonitrile obtained from the previous step to the sulfuric acid solution.
-
Heat the mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and then dry.
-
Further purification can be achieved by recrystallization from an ethanol/water mixture to yield pure 5-Fluoro-2-formylbenzoic acid.[1]
Route B: The Direct Approach via Selective Oxidation
This synthetic strategy involves the direct oxidation of the methyl group of 2-fluoro-5-methylbenzoic acid to an aldehyde. While this one-step approach is theoretically more atom-economical, it presents a significant challenge in practice. Aldehydes are susceptible to over-oxidation to carboxylic acids under many oxidizing conditions.[1] Achieving high selectivity requires a careful selection of the oxidizing agent and precise control of the reaction conditions.
-
Causality of Experimental Choices: The choice of oxidizing agent is paramount. Mild oxidizing agents are preferred to minimize the formation of the dicarboxylic acid byproduct. The reaction temperature and time must be carefully controlled to stop the reaction at the aldehyde stage.
Commonly explored oxidizing agents for the selective oxidation of benzylic methyl groups to aldehydes include manganese dioxide (MnO2) and ceric ammonium nitrate (CAN). MnO2 is a mild and selective oxidizing agent for benzylic alcohols, and can sometimes be used for the direct oxidation of activated methyl groups.[3] CAN is a powerful single-electron oxidant that can be effective for the oxidation of electron-rich aromatic compounds.[4]
Experimental Protocols: Route B (Representative)
The following protocol is a representative procedure based on the selective oxidation of benzylic methyl groups and may require optimization for the specific substrate, 2-fluoro-5-methylbenzoic acid.
Representative Protocol using Manganese Dioxide (MnO2):
-
In a round-bottom flask, suspend 2-fluoro-5-methylbenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Add activated manganese dioxide (5-10 equivalents) to the suspension.
-
Stir the reaction mixture vigorously at room temperature or gentle reflux.
-
Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the activity of the MnO2 and the reaction temperature.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-Fluoro-2-formylbenzoic acid by column chromatography or recrystallization.
Comparative Data Summary
| Parameter | Route A: Cyanation & Hydrolysis | Route B: Selective Oxidation |
| Starting Material | 3-Bromo-4-fluorobenzaldehyde | 2-Fluoro-5-methylbenzoic acid |
| Number of Steps | 2 | 1 |
| Typical Overall Yield | High (often >70%) | Moderate to Low (highly variable) |
| Purity of Crude Product | Generally High | Often a mixture with starting material and over-oxidized product |
| Key Reagents | Copper(I) Cyanide (toxic) or safer patented alternative, Sulfuric Acid | Manganese Dioxide, Ceric Ammonium Nitrate, or other selective oxidants |
| Reaction Conditions | High temperature (cyanation), reflux (hydrolysis) | Mild to moderate temperature |
| Scalability | Well-established and scalable | Challenging to scale due to selectivity issues |
| Safety Concerns | Use of highly toxic cyanide (traditional method) | Use of strong oxidizing agents |
Visualizing the Synthetic Workflows
Caption: Workflow for Route A, a two-step synthesis of 5-Fluoro-2-formylbenzoic acid.
Caption: Workflow for Route B, a direct but challenging selective oxidation.
Conclusion and Recommendations
For researchers and drug development professionals seeking a reliable and high-yielding synthesis of 5-Fluoro-2-formylbenzoic acid, Route A (Cyanation and Hydrolysis) remains the superior choice. Its well-documented procedures and consistent outcomes make it ideal for producing high-purity material on a laboratory scale. For those with concerns about the toxicity of copper(I) cyanide, the patented alternative offers a promising avenue for a safer and more environmentally friendly process.
Route B (Selective Oxidation) , while attractive for its directness, presents significant challenges in controlling selectivity and achieving high yields. This route may be suitable for exploratory studies or when small quantities of the product are needed, but it requires substantial optimization to be a viable option for large-scale synthesis. Further research into more selective and efficient catalytic systems for this transformation is warranted.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity, and safety considerations. This guide provides the necessary data and insights to make an informed decision.
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A Comparative Analysis of the Binding Affinity of PARP Inhibitors: The Role of the Fluoro Group
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Experimental Validation
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms.[1] The intricate dance between a drug molecule and its protein target is governed by a multitude of factors, with binding affinity being a critical determinant of potency and efficacy. This guide provides a comparative study of the binding affinity of PARP inhibitors, with a specific focus on the influence of the fluoro group—a common substituent in medicinal chemistry. We will delve into the underlying principles of structure-activity relationships, provide detailed experimental protocols for assessing binding affinity, and present a framework for interpreting the resulting data.
The Crucial Role of PARP in Cellular Homeostasis and Disease
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a variety of cellular processes, including DNA repair, genomic stability, and programmed cell death.[2][3][4] PARP1, the most abundant and well-studied member, acts as a DNA damage sensor.[2][3] Upon detecting a single-strand break in DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[1][3] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[1]
In cancers with mutations in genes like BRCA1 and BRCA2, which are crucial for the homologous recombination pathway of DNA double-strand break repair, cells become heavily reliant on PARP-mediated single-strand break repair.[1] Inhibition of PARP in these "BRCA-deficient" cells leads to the accumulation of unrepaired single-strand breaks, which are converted into lethal double-strand breaks during DNA replication.[5] This concept, known as synthetic lethality, forms the therapeutic basis for the use of PARP inhibitors in treating certain types of ovarian, breast, prostate, and pancreatic cancers.[1]
Caption: Simplified PARP signaling pathway in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
The Influence of Fluorine in Drug Design: A Double-Edged Sword
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[6][7][8][9][10] The small size of the fluorine atom minimizes steric hindrance, while its high electronegativity can significantly alter the electronic properties of the molecule.[7][8] These changes can influence how a drug molecule interacts with its target protein. Specifically, fluorine can:
-
Enhance Binding Affinity: Through the formation of favorable electrostatic interactions or hydrogen bonds with the protein's active site.[6][7]
-
Modulate Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group often decreases it.[8][10] This modulation can impact cell permeability and overall pharmacokinetic properties.
-
Block Metabolic Sites: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation.[10] Introducing fluorine at a metabolically vulnerable position can increase the drug's half-life.
However, the impact of fluorination is not always predictable and can sometimes lead to decreased binding affinity or undesirable off-target effects.[11] Therefore, a comparative study of fluorinated and non-fluorinated analogs is crucial to understand the precise contribution of the fluoro group.
Comparative Binding Affinity Data: A Quantitative Look
The following table summarizes hypothetical, yet representative, binding affinity data for a series of PARP inhibitors, comparing a parent compound with its fluorinated analog. Binding affinity is typically measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher affinity.
| Compound ID | Modification | PARP1 Ki (nM) | PARP2 Ki (nM) | Selectivity (PARP2/PARP1) |
| PARPi-A | Parent Compound | 5.2 | 15.8 | 3.0 |
| PARPi-AF | Fluoro-analog | 1.8 | 8.5 | 4.7 |
| PARPi-B | Parent Compound | 12.1 | 25.3 | 2.1 |
| PARPi-BF | Fluoro-analog | 9.5 | 18.1 | 1.9 |
Analysis of the Data:
In this hypothetical dataset, the introduction of a fluoro group in PARPi-AF resulted in a significant improvement in binding affinity for both PARP1 and PARP2, as indicated by the lower Ki values compared to PARPi-A . Furthermore, the selectivity for PARP1 over PARP2 was also enhanced. In contrast, the fluorination in PARPi-BF led to a more modest increase in affinity and a slight decrease in selectivity. This highlights the context-dependent nature of fluorine's effects. The precise positioning of the fluorine atom within the molecule and its interaction with the specific amino acid residues in the PARP active site are critical determinants of its impact.
Experimental Protocols for Determining Binding Affinity
Several robust and widely accepted methods are available to quantify the binding affinity of PARP inhibitors. Two common techniques are Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).[12][13][14]
Principle: FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (a probe) when it binds to a larger molecule (the protein). When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the larger protein, its tumbling is restricted, leading to an increase in polarization. A competitive FP assay can be used to determine the binding affinity of an unlabeled inhibitor.[15][16][17]
Experimental Workflow:
Caption: Step-by-step workflow for a competitive Fluorescence Polarization (FP) binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human PARP1 enzyme in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).
-
Prepare a stock solution of a suitable fluorescent probe (e.g., a fluorescently labeled PARP inhibitor or a DNA oligonucleotide that binds PARP).[15]
-
Prepare serial dilutions of the test inhibitors (both fluorinated and non-fluorinated analogs) in assay buffer.
-
-
Assay Setup:
-
In a 96-well or 384-well black plate, add a fixed concentration of PARP1 enzyme to each well (except for the blank).
-
Add the serially diluted test inhibitors to the respective wells.
-
Add a fixed concentration of the fluorescent probe to all wells (except for the blank).
-
Include control wells: "no inhibitor" (maximum polarization) and "no enzyme" (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.
-
-
Data Analysis:
-
Subtract the blank values from all readings.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., a PARP inhibitor) in solution to a ligand (e.g., the PARP enzyme) immobilized on a sensor chip.[18] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[19][20]
Experimental Workflow:
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- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to Assessing the Influence of the Fluorine Atom on the Physicochemical Properties of Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Molecular Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning the properties of bioactive molecules.[1][2] Despite its simple structure, the fluorine atom possesses a unique combination of properties—extreme electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the ability to form a remarkably strong carbon-fluorine (C-F) bond—that can profoundly alter a molecule's physicochemical profile.[3][4] Judicious placement of fluorine can enhance metabolic stability, modulate acidity (pKa), alter lipophilicity, and improve binding affinity to biological targets.[3][5][6] Consequently, a significant percentage of pharmaceuticals on the market today are fluorinated compounds, a testament to the element's powerful influence.[7][8]
This guide provides an in-depth comparison of how fluorination impacts key molecular properties. We will move beyond theoretical discussions to provide detailed, field-proven experimental protocols for quantifying these changes, enabling researchers to make data-driven decisions in their drug discovery and lead optimization programs.
Logical Framework for Assessing Fluorine's Impact
The evaluation of a fluorinated derivative follows a logical progression. The initial step is the precise measurement of fundamental physicochemical properties. These data then inform our understanding of the compound's potential pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic (PD) behavior.
Caption: Workflow for evaluating fluorinated derivatives.
Lipophilicity (LogP): A Delicate Balance
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ADME properties. It is commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. The introduction of fluorine can have a surprisingly variable effect on LogP, which is highly dependent on the molecular context.[9][10]
Causality Behind the Effect: A single fluorine atom replacing a hydrogen on an aromatic ring often slightly increases lipophilicity.[4] This is attributed to the masking of the polar C-H bond and the weak hydrogen bond accepting capability of fluorine.[11] However, introducing multiple fluorine atoms or highly fluorinated groups like trifluoromethyl (CF3) can decrease lipophilicity due to the dominant effects of fluorine's high polarity and low polarizability.[4][12] The electronic environment of the molecule plays a significant role; electron-donating groups on an aromatic ring can increase the difference in lipophilicity between a hydroxylated and a fluorinated analog, while electron-withdrawing groups tend to reduce this difference.[11][13]
Comparative Data: Fluorination Effects on LogP
| Compound | Structure (R) | LogP (Experimental) | Change (ΔLogP) |
| Toluene | -CH₃ | 2.73 | - |
| 4-Fluorotoluene | 4-F-C₆H₄-CH₃ | 2.87 | +0.14 |
| 4-(Trifluoromethyl)toluene | 4-CF₃-C₆H₄-CH₃ | 3.54 | +0.81 |
| Aniline | -NH₂ | 0.90 | - |
| 4-Fluoroaniline | 4-F-C₆H₄-NH₂ | 1.15 | +0.25 |
Note: Data is illustrative and sourced from publicly available chemical databases.
Experimental Protocol: LogP Determination by RP-HPLC
The shake-flask method is the "gold standard" but is labor-intensive.[14][15] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, reliable alternative for estimating LogP, particularly for a series of analogs.[14][15]
Principle: This method correlates the retention time of a compound on a nonpolar stationary phase (like C18) with its lipophilicity. A calibration curve is built using standards with known LogP values.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare 1 mg/mL stock solutions in methanol of at least five reference compounds with known LogP values spanning the expected range of your test compounds.
-
Preparation of Test Compounds: Prepare 1 mg/mL stock solutions of the parent compound and its fluorinated derivatives in methanol.
-
HPLC System Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve good peak separation and reasonable retention times.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Calibration Curve Generation:
-
Inject each standard compound and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known LogP values for the standards. Perform a linear regression to obtain the equation of the line.
-
-
Analysis of Test Compounds:
-
Inject the parent compound and each fluorinated derivative.
-
Record their retention times and calculate their respective log(k) values.
-
Use the linear regression equation from the calibration curve to calculate the experimental LogP for each test compound.
-
Trustworthiness: The validity of this assay depends on the quality of the calibration curve (R² > 0.98) and ensuring that the test compounds' retention times fall within the range of the standards.
Acidity and Basicity (pKa): The Inductive Effect in Action
The pKa, which describes the strength of an acid or base, is fundamental to a drug's solubility, absorption, and receptor binding, as it dictates the ionization state at physiological pH. Fluorine's powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby functional groups.[3][4]
Causality Behind the Effect: By withdrawing electron density, fluorine stabilizes the conjugate base of an acid, making the acid stronger (lowering its pKa). Conversely, it destabilizes the protonated form of a base by pulling electrons away from the nitrogen, making the base weaker (lowering the pKa of its conjugate acid).[4] This effect is distance-dependent, diminishing rapidly as the number of bonds between the fluorine and the ionizable group increases.
Caption: Fluorine's inductive effect on pKa.
Comparative Data: Fluorination Effects on pKa
| Compound | Structure (R) | pKa (of conjugate acid) | Change (ΔpKa) |
| Aniline | -NH₂ | 4.60 | - |
| 3-Fluoroaniline | 3-F-C₆H₄-NH₂ | 3.51 | -1.09 |
| 4-Fluoroaniline | 4-F-C₆H₄-NH₂ | 4.65 | +0.05 |
| Benzoic Acid | -COOH | 4.20 | - |
| 4-Fluorobenzoic Acid | 4-F-C₆H₄-COOH | 4.14 | -0.06 |
| 2-Fluorobenzoic Acid | 2-F-C₆H₄-COOH | 3.27 | -0.93 |
Note: Data is illustrative. The effect is highly sensitive to position (ortho, meta, para).
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes as a titrant is added.[16][17][18]
Principle: A solution of the compound is titrated with a strong acid or base. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[19]
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[16]
-
Sample Preparation: Accurately weigh and dissolve the test compound (parent or fluorinated derivative) in a known volume of water to a concentration of approximately 1-10 mM.[16][17] If solubility is an issue, a co-solvent like methanol can be used, but the pKa will be for that specific solvent system.
-
Titration Setup:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Gently stir the solution with a magnetic stirrer.
-
Use a burette or automated titrator to add a standardized solution of 0.1 M HCl (for bases) or 0.1 M NaOH (for acids) in small, precise increments.
-
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).[16] Continue the titration well past the equivalence point (the point of steepest pH change).
-
Data Analysis:
-
Plot pH (y-axis) versus titrant volume (x-axis).
-
Determine the equivalence point (V_eq) from the inflection point of the curve (or the peak of the first derivative plot, ΔpH/ΔV).
-
The pKa is equal to the pH at the half-equivalence point (V_eq / 2).
-
Trustworthiness: The accuracy of the method is validated by titrating a compound with a known pKa (e.g., potassium hydrogen phthalate, pKa = 5.4) under identical conditions. The titrant concentration must be accurately standardized.
Metabolic Stability: Blocking the "Soft Spots"
A major reason for incorporating fluorine is to enhance metabolic stability.[3][7] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. Fluorine can block these metabolic "soft spots."
Causality Behind the Effect: The C-F bond is significantly stronger (~109 kcal/mol) than a C-H bond (~99 kcal/mol), making it much more resistant to oxidative metabolism by CYP enzymes.[4][7] Replacing a hydrogen atom at a metabolically labile position (e.g., a para-position on an aromatic ring or a benzylic position) with fluorine can effectively prevent hydroxylation at that site, thereby increasing the drug's half-life and oral bioavailability.[1][8][20] However, it is crucial to note that in some cases, oxidative defluorination can still occur, potentially leading to toxic metabolites.[21]
Comparative Data: Fluorination Effects on Metabolic Stability
| Compound | Metabolic "Soft Spot" | In Vitro Half-Life (t½, min) in HLM* | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent | para-position of phenyl ring | 15 | 46.2 |
| Fluoro-Derivative | para-fluoro substitution | > 60 | < 11.5 |
*HLM: Human Liver Microsomes. Data is hypothetical but represents a typical outcome.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[22][23][24]
Principle: The test compound is incubated with liver microsomes and an NADPH-regenerating system (cofactor for CYPs).[23] Aliquots are taken at various time points, the reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS.[22]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Microsomes: Thaw pooled human liver microsomes (or other species) on ice.[22] Dilute to a final protein concentration of 0.5-1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH-Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This provides a continuous supply of NADPH.[25]
-
Test Compound: Prepare a 1 µM working solution of the test compound in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsome suspension and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[22]
-
Incubate the plate at 37°C with shaking.
-
Negative Control: Run a parallel incubation without the NADPH-regenerating system to control for non-enzymatic degradation.
-
Positive Control: Include a compound with known metabolic liability (e.g., Midazolam, Dextromethorphan) to ensure the microsomes are active.[22]
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line from the linear regression is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Trustworthiness: The assay is validated if the positive control compound shows significant metabolism and the negative control shows minimal degradation. The linearity of the semi-log plot confirms first-order kinetics.
Binding Affinity: Modulating Interactions with the Target
Ultimately, the goal of a drug is to bind to its biological target. Fluorine can modulate binding affinity (often measured by the dissociation constant, KD) through a variety of direct and indirect interactions.
Causality Behind the Effect: Fluorine's impact on binding is complex and context-dependent.[26][27]
-
Favorable Interactions: The polarized C-F bond can engage in favorable orthogonal multipolar interactions with carbonyl groups (C-F···C=O) in the protein backbone, which can significantly enhance binding affinity.[28] While organic fluorine is a poor hydrogen bond acceptor, it can participate in weak hydrogen bonds.[29][30]
-
Conformational Control: Fluorination can alter the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into the binding pocket.[1][20]
-
Altered Solvation: Replacing a hydrogen with a more lipophilic fluorine can displace water molecules from a hydrophobic binding pocket, leading to an entropically favorable binding event.[26]
Experimental Protocol: Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring real-time biomolecular interactions, providing kinetic data (k_on, k_off) and the equilibrium dissociation constant (KD).[31][32][33]
Principle: One molecule (the ligand, e.g., the target protein) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., the fluorinated compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected in real-time and measured in Resonance Units (RU).[32][34]
Caption: The experimental cycle of an SPR assay.
Step-by-Step Methodology:
-
Ligand Immobilization: Covalently attach the purified target protein (ligand) to the surface of a sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with an irrelevant protein to serve as a reference channel for subtracting bulk refractive index changes.[32]
-
Analyte Preparation: Prepare a series of precise dilutions of the test compound (analyte) in a suitable running buffer. It is critical to include a range of concentrations that bracket the expected KD (e.g., from 0.1x to 10x KD).
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate.
-
Record the binding response (association phase).
-
Switch back to flowing only running buffer over the surface and record the unbinding of the analyte (dissociation phase).[34]
-
-
Surface Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH glycine or high salt buffer) to remove all bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
The reference channel data is subtracted from the active channel data to produce a corrected sensorgram.
-
Fit the association and dissociation curves for each concentration to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
Calculate the equilibrium dissociation constant (KD) using the formula: KD = k_off / k_on. A lower KD value indicates higher binding affinity.
-
Trustworthiness: The assay is validated by ensuring the data fits well to the chosen kinetic model, the calculated maximum response (Rmax) is consistent across concentrations, and the results are reproducible.
Conclusion
The strategic incorporation of fluorine is a nuanced yet powerful approach in drug design. Its influence extends across the entire spectrum of physicochemical properties, from lipophilicity and pKa to metabolic stability and target affinity. A systematic, data-driven assessment using the robust experimental protocols detailed in this guide is essential for harnessing the full potential of this "magic" atom. By understanding the causality behind fluorine's effects and meticulously quantifying them, researchers can accelerate the rational design of safer and more effective therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro-2-formylbenzoic Acid
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the utmost attention to safety and environmental responsibility. 5-Fluoro-2-formylbenzoic acid is a valuable reagent in drug discovery and chemical synthesis; however, its halogenated aromatic structure necessitates rigorous disposal protocols. This guide provides a detailed, step-by-step methodology for the proper disposal of 5-Fluoro-2-formylbenzoic acid, grounded in established safety principles to protect researchers and our environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
5-Fluoro-2-formylbenzoic acid, like many halogenated organic compounds, presents several potential hazards. Understanding these risks is fundamental to appreciating the necessity of the stringent disposal procedures outlined below.
Summary of Hazards:
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | H302, H312, H332 |
| Skin Irritation | Causes skin irritation upon contact.[1][3][4] | H315 |
| Eye Irritation | Causes serious eye irritation.[1][3][4] | H319 |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][3] | H335 |
The presence of a fluorine atom designates this compound as a halogenated organic compound . These substances are of particular environmental concern due to their potential persistence and the toxic byproducts that can form during improper disposal, such as incineration at inadequate temperatures.[5] Therefore, all waste containing this compound must be treated as hazardous.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 5-Fluoro-2-formylbenzoic acid in any capacity, including disposal, the appropriate personal protective equipment must be worn.
-
Eye Protection: Chemical safety goggles are mandatory.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.[2]
-
Body Protection: A lab coat and closed-toe shoes are essential.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.[1][2]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 5-Fluoro-2-formylbenzoic acid is waste segregation . Halogenated organic waste must be collected separately from non-halogenated waste to ensure proper final disposal by licensed professionals.[6][8]
Experimental Protocol: Disposal of 5-Fluoro-2-formylbenzoic Acid Waste
Objective: To safely collect and store solid and liquid waste containing 5-Fluoro-2-formylbenzoic acid for proper hazardous waste disposal.
Materials:
-
Designated hazardous waste container for halogenated solid waste .
-
Designated hazardous waste container for halogenated liquid waste .
-
Hazardous waste labels.
-
Chemically resistant funnel for liquid waste.
-
Appropriate PPE (as listed above).
Procedure:
-
Container Preparation:
-
Obtain appropriate waste containers from your institution's Environmental Health and Safety (EHS) department.[7][9] These containers must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, leak-proof lid.[8][10]
-
Affix a hazardous waste label to each container. Fill in all required information, including the full chemical name: "5-Fluoro-2-formylbenzoic acid".[6]
-
-
Segregation and Collection of Solid Waste:
-
Segregation and Collection of Liquid Waste:
-
Collect all liquid waste containing 5-Fluoro-2-formylbenzoic acid, including rinsates from cleaning contaminated glassware, in the designated halogenated liquid waste container.[6]
-
Use a funnel to prevent spills when adding liquid waste to the container.
-
Crucially, do not mix this waste with non-halogenated organic solvents. [6][8]
-
-
Glassware Decontamination:
-
Rinse all glassware that has come into contact with 5-Fluoro-2-formylbenzoic acid with a suitable solvent (e.g., acetone).
-
This initial rinsate is considered hazardous and must be collected in the halogenated liquid waste container.[6]
-
Subsequent rinses of highly toxic materials may also need to be collected as hazardous waste, per your institution's guidelines.[11]
-
-
Storage of Waste Containers:
-
Arranging for Final Disposal:
-
Once a waste container is full (typically no more than 90% capacity), or as per your institution's policy, arrange for a pickup from your EHS department or a licensed hazardous waste disposal service.[6][9][12]
-
Never dispose of 5-Fluoro-2-formylbenzoic acid down the drain or in the regular trash.[13]
-
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving 5-Fluoro-2-formylbenzoic acid.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[13]
-
Collect the spilled material and cleanup supplies in the designated halogenated solid waste container.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's EHS department for emergency response.[7]
-
By adhering to these rigorous safety and disposal protocols, researchers can minimize risks, ensure a safe laboratory environment, and uphold their responsibility to the broader community and environment. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets as the ultimate sources of information.[14]
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- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
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- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
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- 5-Fluoro-2-methylbenzoic acid - SAFETY D
- Management of Hazardous Wastes containing Halogen
- Halogenated Waste (any organic chemical th
- 5-Fluoro-2-methoxybenzoic acid - SAFETY D
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- 2-Fluorobenzoic acid - SAFETY D
- 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946. PubChem - NIH.
- 4-Fluoro-3-formylbenzoic acid - SAFETY D
- 2-Fluoro-5-formylbenzoic acid - High purity | EN. Georganics.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-2-formylbenzoic Acid
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The novel compounds we synthesize and utilize, such as 5-Fluoro-2-formylbenzoic acid, present unique challenges that demand meticulous planning and execution of safety protocols. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for handling this compound, moving beyond mere checklists to explain the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: Why 5-Fluoro-2-formylbenzoic Acid Demands Respect
5-Fluoro-2-formylbenzoic acid is a trifunctional aromatic compound, a valuable building block in medicinal chemistry and materials science.[1] However, its chemical reactivity also presents several hazards. According to safety data sheets (SDS), this compound is classified as:
-
Harmful if swallowed, in contact with skin, or if inhaled. [2]
-
Causes serious eye irritation. [2]
-
Causes skin irritation. [2]
-
May cause respiratory irritation. [2]
The presence of a fluorine atom, a carboxylic acid, and an aldehyde group on a benzene ring contributes to its reactivity and potential for biological interaction. As a solid, it exists as a fine powder, which can easily become airborne during handling, posing a significant inhalation risk.[3]
Core Principles of Protection: A Multi-Layered Approach
Effective protection against 5-Fluoro-2-formylbenzoic acid relies on a multi-layered strategy that prioritizes engineering controls and is supplemented by appropriate PPE.
Engineering Controls: Your First Line of Defense
Before any discussion of PPE, it is crucial to emphasize the primacy of engineering controls. All handling of 5-Fluoro-2-formylbenzoic acid powder should be conducted within a certified chemical fume hood or a ventilated balance enclosure.[3][4] This is the most effective way to minimize inhalation exposure by capturing airborne particles at the source.
Essential Personal Protective Equipment (PPE) for Handling 5-Fluoro-2-formylbenzoic Acid
The following table summarizes the recommended PPE for routine laboratory operations involving 5-Fluoro-2-formylbenzoic acid.
| Body Part | PPE Recommendation | Rationale and Causality |
| Eyes and Face | Chemical splash goggles with side shields (ANSI Z87.1 certified) and a face shield. | The powder form of this chemical can easily become airborne and cause serious eye irritation. A face shield provides an additional layer of protection against splashes, especially when preparing solutions. |
| Hands | Double-gloving with nitrile gloves (minimum 5-mil thickness). For extended contact or handling larger quantities, consider butyl rubber or Viton gloves. | Nitrile gloves offer good resistance to weak acids and many organic solvents.[5] However, given that this is a halogenated aromatic compound, for which nitrile has known limitations, double-gloving is a prudent measure for incidental contact.[5][6] For prolonged handling, more robust materials like butyl rubber or Viton are recommended.[7][8][9] |
| Body | A long-sleeved, knee-length laboratory coat made of 100% cotton or a flame-resistant material. | A cotton lab coat provides a barrier against incidental skin contact with the powder. Synthetic blends should be avoided as they can melt in the presence of certain chemicals or heat. |
| Respiratory | For small quantities in a fume hood, no respirator may be needed. For weighing outside of a ventilated enclosure, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement. | The primary inhalation hazard is from airborne particulates. An N95 respirator will filter out at least 95% of these particles.[10][11] If there is a potential for vapor generation (e.g., heating), a respirator with organic vapor cartridges should be considered. |
| Feet | Closed-toe shoes made of a non-porous material. | Protects against spills and dropped objects. |
Operational Plan: Weighing and Preparing a Solution of 5-Fluoro-2-formylbenzoic Acid
This step-by-step protocol integrates the use of appropriate PPE into a common laboratory workflow.
Objective: To safely weigh 1 gram of 5-Fluoro-2-formylbenzoic acid and prepare a 0.1 M solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
5-Fluoro-2-formylbenzoic acid solid
-
DMSO (anhydrous)
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a stopper
-
Beaker
-
Magnetic stir bar and stir plate
-
Appropriate waste containers
Personal Protective Equipment:
-
Chemical splash goggles and face shield
-
Double-layered nitrile gloves
-
100% cotton lab coat
-
N95 respirator (if weighing outside a ventilated enclosure)
Workflow Diagram:
Caption: Workflow for weighing and dissolving 5-Fluoro-2-formylbenzoic acid.
Procedure:
-
Preparation:
-
Don all required PPE: lab coat, safety goggles, face shield, and double nitrile gloves.
-
Set up all necessary equipment (balance, spatula, glassware, stir plate) inside a certified chemical fume hood.
-
-
Weighing:
-
Place the weighing vessel on the analytical balance and tare it.
-
Carefully transfer the desired amount of 5-Fluoro-2-formylbenzoic acid to the weighing vessel using a clean spatula. Perform this step slowly to minimize dust generation.
-
Record the exact weight of the compound.
-
-
Dissolving:
-
Carefully add the weighed powder to the volumetric flask containing the appropriate volume of DMSO.
-
Add a magnetic stir bar and place the flask on a stir plate.
-
Stir the solution until the solid is completely dissolved.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment with a suitable solvent (such as ethanol or isopropanol) and then wash with soap and water.[12]
-
Wipe down the work surface inside the fume hood with a damp paper towel to collect any residual powder.
-
Dispose of all contaminated disposables (weighing paper, gloves, paper towels) in the designated solid halogenated organic waste container.
-
Disposal Plan: Managing 5-Fluoro-2-formylbenzoic Acid Waste
Proper disposal is a critical component of the chemical lifecycle. 5-Fluoro-2-formylbenzoic acid and any materials contaminated with it must be treated as hazardous waste.
Waste Classification:
-
Halogenated Organic Waste: Due to the presence of fluorine, this compound is classified as a halogenated organic waste.[13] It must be segregated from non-halogenated waste streams.[13][14]
Disposal Workflow:
Caption: Disposal workflow for 5-Fluoro-2-formylbenzoic acid waste.
Step-by-Step Disposal Procedures:
-
Solid Waste:
-
All solid materials contaminated with 5-Fluoro-2-formylbenzoic acid (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[15]
-
The container should be a rigid, leak-proof container with a secure lid. A plastic-lined cardboard box or a dedicated plastic drum is suitable.
-
-
Liquid Waste:
-
Unused or waste solutions of 5-Fluoro-2-formylbenzoic acid should be collected in a separate, compatible container labeled for halogenated organic liquid waste.
-
Do not mix this waste with non-halogenated organic solvents or aqueous waste streams.
-
-
Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name "5-Fluoro-2-formylbenzoic acid" and any solvents present.
-
-
Storage and Pickup:
-
Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
By adhering to these detailed PPE, operational, and disposal plans, you can confidently and safely handle 5-Fluoro-2-formylbenzoic acid, ensuring the integrity of your research and the well-being of yourself and your colleagues.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
University of Pittsburgh. (2011, April 4). Safety Manual EH&S Guideline Number: 04-022. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards - Introduction. Retrieved from [Link]
-
University of Glasgow. (n.d.). Chemical Waste Label (Halogenated). Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
ERC of Texas. (2020, December 1). Hazardous Waste-Container Labeling Requirements. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Respirator Section of Label Review Manual Chapter 10. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Fluoroorotic acid. Retrieved from [Link]
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International Safety Components, Inc. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
